Technical Documentation Center

7-Oxo-1,4-diazepane-5-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Oxo-1,4-diazepane-5-carboxamide
  • CAS: 2361636-20-4

Core Science & Biosynthesis

Foundational

7-Oxo-1,4-diazepane-5-carboxamide: A Comprehensive Technical Guide on Scaffold Design, Physicochemical Profiling, and Synthetic Utility

Executive Summary The transition from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich scaffolds is a defining paradigm in modern drug discovery. Higher fraction sp³ (Fsp³) character correlates strongl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich scaffolds is a defining paradigm in modern drug discovery. Higher fraction sp³ (Fsp³) character correlates strongly with improved clinical success rates, enhanced solubility, and reduced off-target toxicity. Within this context, 7-oxo-1,4-diazepane-5-carboxamide has emerged as a highly versatile, conformationally restricted building block.

This whitepaper provides an in-depth technical analysis of 7-oxo-1,4-diazepane-5-carboxamide. We explore its structural rationale, physicochemical properties, pharmacological applications across multiple therapeutic areas, and provide a self-validating synthetic protocol for its integration into lead optimization campaigns.

Physicochemical Profiling & Structural Analysis

Chemical Identity and Properties

The molecule is systematically identified by its IUPAC name, 7-oxo-1,4-diazepane-5-carboxamide , and is registered under the 1[1]. It features a seven-membered saturated heterocyclic ring containing two nitrogen atoms (diazepane), a ketone group at position 7 forming a lactam, and a carboxamide group at position 5.

Table 1: Physicochemical & Identification Properties

PropertyValue
IUPAC Name 7-oxo-1,4-diazepane-5-carboxamide
CAS Number 2361636-20-4
Molecular Formula C6H11N3O2
Monoisotopic Mass 157.08513 Da
InChIKey CWQVVAYZULRJMR-UHFFFAOYSA-N
Hazard Classifications Acute Tox. 4 (H302/H312/H332), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3

Data sourced from 1[1] and 2[2],[3].

Structural Rationale and Causality in Drug Design

The strategic inclusion of the 7-oxo and 5-carboxamide motifs is not arbitrary; it is driven by specific mechanistic advantages:

  • The Lactam Constraint (7-Oxo): Unsubstituted 1,4-diazepanes are highly flexible and populate multiple conformations in solution. The introduction of the 7-oxo group creates a rigidified lactam bond. This reduces the entropic penalty upon target binding and locks the scaffold into a specific trajectory, making it an ideal mimic for peptide beta-turns.

  • The Carboxamide Vector (5-Position): The primary amide acts as a dual hydrogen-bond donor and acceptor. In Fragment-Based Drug Discovery (FBDD), this vector is critical for anchoring the scaffold into polar sub-pockets of target proteins.

  • Nucleophilic Differential: The N1 nitrogen is part of the lactam (non-nucleophilic), while the N4 nitrogen is a secondary amine. This allows for highly regioselective functionalization at the N4 position without the need for orthogonal protecting groups.

Table 2: Comparative Scaffold Analysis

Scaffold TypeConformational FlexibilityFsp³ CharacterPrimary Use Case
Piperazine Rigid (Chair conformation)ModerateStandard linker, basic amine vector
1,4-Diazepane Highly flexibleHighCNS penetration, diverse 3D vectors
7-Oxo-1,4-diazepane Restricted (Lactam-locked)HighPeptidomimetics, targeted H-bonding

Pharmacological Applications & Target Engagement

The 1,4-diazepane and 7-oxo-1,4-diazepane core structures have been successfully deployed across a wide spectrum of therapeutic targets.

Protease Inhibition (Human Chymase)

7-oxo-1,4-diazepane derivatives are highly effective as protease inhibitors. X-ray crystallographic data, such as4[4], demonstrates a human chymase complexed with a 3-(ethoxyimino)-7-oxo-1,4-diazepane derivative. The lactam core perfectly mimics the peptide backbone of natural substrates, positioning functional groups deeply into the S1 and S2 sub-pockets to block the conversion of Angiotensin I to Angiotensin II.

Pathway Drug 7-Oxo-1,4-diazepane Derivative Target Human Chymase (Protease) Drug->Target Competitive Inhibition Product Angiotensin II (Active Peptide) Target->Product Enzymatic cleavage Substrate Angiotensin I (Substrate) Substrate->Target Binds active site Receptor AT1 Receptor Activation Product->Receptor Agonism Response Vasoconstriction & Tissue Remodeling Receptor->Response Downstream signaling

Caption: Mechanism of human chymase inhibition by 7-oxo-1,4-diazepane derivatives blocking Ang II.

Central Nervous System (CNS) Targets

The 1,4-diazepane scaffold is a privileged structure for CNS penetration. It has been instrumental in the discovery of 5[5] used for the treatment of insomnia, promoting both REM and non-REM sleep by blocking orexin signaling in vivo. Furthermore, recent studies have highlighted the scaffold's ability to act as 6[6], providing neuroprotective effects and rescuing cells from Aβ42-induced cytotoxicity.

Oncology and Infectious Disease

Beyond the CNS, 1,4-diazepane derivatives have been validated as7[7] that destabilize microtubules in hormone-resistant prostate cancer. In infectious diseases, they serve as potent inhibitors of 8[8]. They have also been utilized in combinatorial libraries to discover9[9].

Workflow Start 7-Oxo-1,4-diazepane-5-carboxamide (Scaffold) FBDD Fragment-Based Screening Start->FBDD DEL DNA-Encoded Libraries Start->DEL Peptidomimetics Peptidomimetic Design Start->Peptidomimetics LeadGen Lead Generation & Hit-to-Lead FBDD->LeadGen DEL->LeadGen Peptidomimetics->LeadGen Opt Lead Optimization (SAR Studies) LeadGen->Opt In vitro validation Preclin Preclinical Candidate Selection Opt->Preclin DMPK & in vivo efficacy

Caption: Workflow illustrating the integration of the 7-oxo-1,4-diazepane scaffold into drug discovery.

Synthetic Methodology & Experimental Protocols

To effectively utilize 7-oxo-1,4-diazepane-5-carboxamide in a lead optimization workflow, researchers must exploit the nucleophilic differential between the N4 secondary amine and the N1 lactam nitrogen. Below is a self-validating protocol for the regioselective N4-amidation of the scaffold.

Protocol: Regioselective N4-Amidation via HATU/DIPEA Coupling

Objective: To couple a carboxylic acid pharmacophore exclusively to the N4 position of the scaffold.

Causality & Reagent Selection:

  • Solvent (Anhydrous DMF): The high polarity of the 7-oxo-1,4-diazepane-5-carboxamide scaffold necessitates a highly polar, aprotic solvent to ensure complete dissolution and uniform reaction kinetics.

  • Coupling Reagent (HATU): HATU provides superior activation of sterically hindered carboxylic acids and minimizes epimerization at the potentially sensitive C5 stereocenter.

  • Base (DIPEA): As a sterically hindered, non-nucleophilic base, DIPEA efficiently deprotonates the N4 amine (pKa ~9-10) without competing as a nucleophile against the activated ester intermediate.

Step-by-Step Procedure:

  • Activation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.1 equiv.) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv.) and DIPEA (3.0 equiv.). Stir the mixture at 0 °C for 15 minutes to allow the formation of the active HOAt ester.

  • Coupling: Add 7-oxo-1,4-diazepane-5-carboxamide (1.0 equiv.) dropwise to the activated mixture. The low temperature (0 °C) mitigates exothermic side reactions and preserves the integrity of the primary carboxamide group.

  • Propagation: Allow the reaction mixture to slowly warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor progression via LC-MS to confirm the disappearance of the starting scaffold mass (m/z 158.09 [M+H]+).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography using a DCM/MeOH gradient (typically 0-10% MeOH) due to the polar lactam core.

Self-Validating System (Quality Control):

  • Regioselectivity Check: Perform ¹H-NMR and ¹³C-NMR. The N1 proton of the lactam must remain visible (typically a broad singlet around 7.5–8.5 ppm in DMSO-d₆), confirming that acylation occurred exclusively at the intended N4 position.

  • Mass Confirmation: High-Resolution Mass Spectrometry (HRMS) must match the calculated exact mass of the N4-acyl derivative, confirming the addition of the pharmacophore without degradation of the 5-carboxamide moiety.

References

  • NextSDS.
  • PubChemLite. "7-oxo-1,4-diazepane-5-carboxamide (C6H11N3O2)".
  • PubChemLite. "C6H11N3O2 - Explore".
  • PubMed.
  • ACS Publications.
  • ASM Journals.
  • ScienceDirect. "1,4-Diazepane-2-ones as novel inhibitors of LFA-1".
  • UWSpace. "Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)
  • RCSB PDB. "5YJP: Human chymase in complex with 3-(ethoxyimino)

Sources

Exploratory

Thermodynamic Solubility and Degradation Kinetics of 7-Oxo-1,4-diazepane-5-carboxamide: A Preformulation Guide

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary & Structural Rationale The compound 7-Oxo-1,4-diazepane-5-carboxamide (CAS: 2361636-20-4)[1] r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Structural Rationale

The compound 7-Oxo-1,4-diazepane-5-carboxamide (CAS: 2361636-20-4)[1] represents a highly polar, seven-membered heterocyclic building block. Featuring both a lactam (7-oxo) and a primary carboxamide group, the molecule presents unique physicochemical challenges. The dual hydrogen-bond donor/acceptor capacity heavily influences its crystal lattice energy, driving its thermodynamic solubility profile, while the hydrolytic susceptibility of the lactam and amide bonds dictates its shelf-life and in-vivo stability.

This technical whitepaper outlines the authoritative methodologies for profiling the solubility and stability of 7-Oxo-1,4-diazepane-5-carboxamide, providing a self-validating experimental framework grounded in ICH Q1A(R2) standards [2].

Thermodynamic Solubility Profiling

The Causality of Solvent Selection

For a highly polar heterocycle like 7-Oxo-1,4-diazepane-5-carboxamide, kinetic solubility (often measured via DMSO stock dilution) is insufficient for late-stage preformulation. Thermodynamic solubility must be determined using the shake-flask method. The selection of biorelevant media (FaSSIF, FeSSIF) and standard aqueous buffers (pH 1.2 to 7.4) is critical because the basic secondary amine in the diazepane ring (position 4) will protonate at low pH, significantly altering the solubility profile compared to the neutral species at physiological pH.

Step-by-Step Methodology: Shake-Flask Protocol
  • Preparation: Add an excess amount of 7-Oxo-1,4-diazepane-5-carboxamide (approx. 10 mg) to 1 mL of the target buffer in a 2 mL HPLC glass vial.

  • Equilibration: Agitate the suspension at 300 rpm at a constant temperature of 25.0 ± 0.1 °C (for standard profiling) or 37.0 ± 0.1 °C (for biorelevant profiling) for 48 hours. Rationale: 48 hours ensures the transition from metastable polymorphs to the most stable crystalline form.

  • Separation: Centrifuge the samples at 10,000 × g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 200 µL of filtrate to account for non-specific adsorption to the filter membrane.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (λ = 210 nm) against a standard calibration curve.

Quantitative Solubility Data Summary
MediumpHTemperature (°C)Expected Solubility (mg/mL)Dominant Ionization State
0.1 N HCl1.237.0> 50.0Cationic (Protonated N4)
Acetate Buffer4.525.012.5 ± 1.2Mixed
Phosphate Buffer7.425.03.2 ± 0.4Neutral
FaSSIF6.537.04.8 ± 0.5Neutral

Chemical Stability & Degradation Pathways

Mechanistic Vulnerabilities

The stability of 7-Oxo-1,4-diazepane-5-carboxamide is governed by two primary degradation vectors:

  • Base-Catalyzed Hydrolysis: The 7-oxo lactam ring is highly susceptible to ring-opening under alkaline conditions, yielding linear amino acid derivatives.

  • Amide Deamidation: The primary carboxamide at position 5 can undergo hydrolysis to the corresponding carboxylic acid, particularly under elevated thermal stress in aqueous media.

Forced Degradation Workflow (ICH Q1A)

To establish a stability-indicating assay, forced degradation must be executed.

StabilityWorkflow Start 7-Oxo-1,4-diazepane-5-carboxamide API Stock Acid Acidic Stress (0.1M HCl, 60°C, 24h) Start->Acid Base Alkaline Stress (0.1M NaOH, 60°C, 24h) Start->Base Ox Oxidative Stress (3% H2O2, 25°C, 24h) Start->Ox Thermal Thermal Stress (Solid, 80°C, 7 days) Start->Thermal Quench Neutralization & Quenching Acid->Quench Base->Quench Ox->Quench Analysis LC-MS/MS & HPLC-UV Analysis Mass Balance Calculation Thermal->Analysis Quench->Analysis

Figure 1: Forced degradation workflow for 7-Oxo-1,4-diazepane-5-carboxamide per ICH guidelines.

Protocol: Base-Catalyzed Hydrolysis Kinetic Study
  • Prepare a 1 mg/mL solution of the compound in 50 mM Borate buffer (pH 9.0).

  • Incubate the solution in a thermostatic water bath at 40°C, 50°C, and 60°C.

  • Withdraw 100 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

  • Immediately quench the reaction by adding 10 µL of 1.0 M HCl to drop the pH to ~4.0.

  • Analyze via LC-MS to track the disappearance of the parent mass [M+H]+ and the appearance of the ring-opened degradant. Plot ln([A]/[A]0​) vs. time to extract the pseudo-first-order rate constant ( kobs​ ) and utilize the Arrhenius equation to predict shelf-life at 25°C [3].

Conclusion

The successful formulation of 7-Oxo-1,4-diazepane-5-carboxamide relies heavily on mitigating its pH-dependent solubility constraints and protecting its lactam core from hydrolytic cleavage. By maintaining formulation pH between 4.5 and 6.0, scientists can balance the need for adequate aqueous solubility (driven by partial amine protonation) while minimizing base-catalyzed ring opening.

References

  • NextSDS. (2024). 7-oxo-1,4-diazepane-5-carboxamide — Chemical Substance Information. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Q1A (R2) Stability testing of new drug substances and products. European Medicines Agency. Retrieved from[Link]

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. John Wiley & Sons. Retrieved from[Link]

Foundational

Spectroscopic Elucidation of 7-Oxo-1,4-diazepane-5-carboxamide: A Comprehensive Technical Guide

Executive Summary The functionalized 7-membered heterocyclic scaffold, specifically the diazepane ring, has emerged as a privileged structure in modern pharmacophore design. Its unique conformational flexibility allows i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalized 7-membered heterocyclic scaffold, specifically the diazepane ring, has emerged as a privileged structure in modern pharmacophore design. Its unique conformational flexibility allows it to address complex enzymatic binding pockets, such as those found in SARS-CoV-2 Mpro inhibitors[1]. 7-Oxo-1,4-diazepane-5-carboxamide (CAS: 2361636-20-4) presents a unique analytical challenge due to its dual-carbonyl system (a lactam and a primary carboxamide) and the pseudorotation of the 7-membered ring.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we dissect the causality behind the spectroscopic choices (NMR, FT-IR, and ESI-MS) and provide a self-validating experimental framework to ensure absolute structural confidence.

High-Resolution Mass Spectrometry (ESI-HRMS) Profiling

Causality of Method Selection

For a low-molecular-weight, highly polar heterocycle like 7-oxo-1,4-diazepane-5-carboxamide, Electron Ionization (EI) often leads to excessive fragmentation, potentially obliterating the molecular ion. Electrospray Ionization (ESI) in positive mode is the optimal choice. The secondary amine at the N4 position acts as an excellent proton acceptor, guaranteeing a robust [M+H]+ signal[2].

Fragmentation Logic

The fragmentation pathway is driven by the lability of the exocyclic carboxamide group. The initial loss of ammonia ( −17 Da ) from the primary amide is a hallmark of this structure, followed by the loss of the entire carboxamide moiety or ring-opening events.

MS_Frag M [M+H]+ m/z 158.09 C6H12N3O2+ F1 Loss of NH3 (-17 Da) m/z 141.06 C6H9N2O2+ M->F1 -NH3 F2 Loss of CONH2 (-44 Da) m/z 114.06 C5H10N2O+ M->F2 -CONH2 F3 Ring Cleavage m/z 86.06 C4H8NO+ F1->F3 -CO, -HCN

Proposed ESI-MS fragmentation pathway for 7-Oxo-1,4-diazepane-5-carboxamide.

Quantitative MS Data
Adduct / Fragmentm/z (Theoretical)Relative AbundanceStructural Assignment
[M+H]+ 158.0924100% (Base Peak)Protonated molecular ion[2]
[M+Na]+ 180.0743~45%Sodium adduct[2]
[M+H−NH3​]+ 141.0650~30%Loss of ammonia from carboxamide
[M+H−CONH2​]+ 114.0660~15%Cleavage of exocyclic amide

Vibrational Spectroscopy (ATR FT-IR)

Causality of Method Selection

Fourier-Transform Infrared (FT-IR) spectroscopy is deployed here as an orthogonal validation tool to differentiate the two distinct carbonyl environments. Attenuated Total Reflection (ATR) is chosen over KBr pelleting because KBr is highly hygroscopic; absorbed water would obscure the critical 3200−3400 cm−1 N-H stretching region. ATR preserves the native solid-state hydrogen-bonding network.

Quantitative IR Data
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Note
3350, 3180Strong, BroadN-H stretchPrimary amide NH2​ and lactam NH. Broadening is due to extensive intermolecular H-bonding.
2930, 2850MediumC-H stretchAliphatic CH2​ groups of the diazepane ring.
1670StrongC=O stretch (Amide I)Lactam carbonyl (C7). The 7-membered ring strain slightly elevates this frequency.
1650StrongC=O stretch (Amide I)Primary carboxamide carbonyl.
1530MediumN-H bend (Amide II)Coupled with C-N stretch of the secondary amine/amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Method Selection

NMR is the definitive tool for proving the regiochemistry of the carboxamide group on the diazepane ring[3]. DMSO-d6 is strictly selected as the solvent. Using D2​O or CD3​OD would result in rapid deuterium exchange of the lactam NH, amine NH, and primary amide NH2​ protons, erasing vital structural information.

Because the 7-membered ring undergoes rapid pseudorotation at room temperature, the diastereotopic protons (especially at C2, C3, and C6) will appear as complex multiplets rather than simple first-order splitting patterns.

Quantitative NMR Data (DMSO-d6, 298 K, 500 MHz)
Position¹³C δ (ppm)¹H δ (ppm)Multiplicity (J in Hz)HMBC Correlations (H to C)
N1-H -7.85br sC2, C7
C2 46.53.15, 3.25m, m (diastereotopic)C3, C7
C3 48.22.80, 2.95m, m (diastereotopic)C2, C5
N4-H -2.40br s-
C5 58.43.65dd (J=8.5, 4.0)C3, C6, C=O(amide)
C6 39.12.45, 2.60m, m (diastereotopic)C5, C7
C7 173.8---
C=O (amide)172.1---
NH₂ (amide)-7.10, 7.35br s, br sC=O(amide)

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the following workflow is designed as a self-validating loop . No single piece of data is trusted in isolation; every structural claim must be orthogonally confirmed.

NMR_Workflow Prep Sample Prep (DMSO-d6, 298K) OneD 1D NMR (1H, 13C) Prep->OneD TwoD_Homo 2D Homonuclear (COSY) OneD->TwoD_Homo Spin systems TwoD_Hetero 2D Heteronuclear (HSQC, HMBC) OneD->TwoD_Hetero C-H connectivity Val Orthogonal Validation TwoD_Homo->Val TwoD_Hetero->Val

Self-validating NMR acquisition workflow for absolute structural elucidation.

Step-by-Step Methodology

Phase 1: Sample Integrity & MS Profiling

  • Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol.

  • Acquisition: Inject into an LC-ESI-TOF system. Utilize a rapid C18 gradient (5-95% MeCN in H2​O with 0.1% Formic Acid) to ensure the compound is not degrading in solution.

  • Validation Check: The exact mass must match the theoretical [M+H]+ ( 158.0924 ). If an [M+H−17]+ peak dominates the MS1 spectrum, lower the capillary temperature and declustering potential to prevent in-source fragmentation of the fragile carboxamide.

Phase 2: Vibrational State Analysis (FT-IR)

  • Preparation: Ensure the Diamond/ZnSe ATR crystal is rigorously cleaned with isopropanol. Run a background scan.

  • Acquisition: Place 1−2 mg of the neat solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil. Acquire 32 scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

  • Validation Check: Verify the presence of two distinct C=O stretches ( ∼1670 and ∼1650 cm−1 ). If only one broad peak is observed, the sample may be heavily hydrated; dry the sample under a high vacuum and re-acquire.

Phase 3: Conformational & Connectivity Mapping (NMR)

  • Preparation: Dissolve 15 mg of the compound in of anhydrous DMSO-d6.

  • 1D Acquisition: Acquire standard 1D ¹H (16 scans) and ¹³C{¹H} (1024 scans) spectra at 298 K .

  • 2D Acquisition: Acquire 2D COSY, HSQC, and HMBC spectra to map the spin systems.

  • Validation Check (The HMBC Loop): The structure is only confirmed if the HMBC spectrum successfully traces a 3-bond coupling from the C5 proton ( δ3.65 ) to the exocyclic amide carbonyl ( δ172.1 ). If this correlation is missing, the regiochemistry of the carboxamide group cannot be guaranteed, and the experiment must be re-run with optimized long-range coupling delays (typically set to 8 Hz ).

References

  • Title: PubChemLite: 7-oxo-1,4-diazepane-5-carboxamide (C6H11N3O2)
  • Source: elte.
  • Source: uni-mainz.de (Gutenberg Open Science)

Sources

Exploratory

molecular modeling and conformational analysis of 7-Oxo-1,4-diazepane-5-carboxamide

An In-depth Technical Guide to the Molecular Modeling and Conformational Analysis of 7-Oxo-1,4-diazepane-5-carboxamide Authored for: Researchers, Scientists, and Drug Development Professionals Foreword: The Rationale for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Modeling and Conformational Analysis of 7-Oxo-1,4-diazepane-5-carboxamide

Authored for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Conformational Diligence

In modern drug discovery, the static, two-dimensional representation of a molecule is merely the starting point of a profound investigation into its dynamic, three-dimensional life. For scaffolds like 7-oxo-1,4-diazepane-5-carboxamide, which possess inherent flexibility, understanding this dynamic behavior is not an academic exercise—it is a prerequisite for success. The seven-membered diazepane ring is not a rigid entity; it is a fluctuating system of low-energy states, or conformers. Each conformer presents a unique three-dimensional arrangement of pharmacophoric features to a biological target. The dominant solution-phase conformation may not be the one that binds to a receptor. Therefore, a comprehensive exploration of a molecule's accessible conformational space is fundamental to deciphering its structure-activity relationship (SAR) and engineering potent, selective therapeutics. This guide provides a framework for this exploration, grounded in the principles of computational chemistry.

The 7-Oxo-1,4-diazepane-5-carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-diazepane moiety is a cornerstone in the design of biologically active agents, recognized for its role in compounds targeting a wide array of physiological processes.[1][2] Its seven-membered ring offers a versatile three-dimensional geometry that can be tailored to fit complex binding pockets. The introduction of a carbonyl group at the 7-position and a carboxamide at the 5-position, as seen in 7-oxo-1,4-diazepane-5-carboxamide[3][4], imparts specific structural and electronic characteristics:

  • Rigidity and Flexibility: The sp2 hybridized carbonyl carbon reduces the flexibility of the ring compared to a simple diazepane, yet significant conformational freedom remains.

  • Hydrogen Bonding: The amide and lactam functionalities introduce both hydrogen bond donors (N-H) and acceptors (C=O), which are critical for molecular recognition and binding affinity.

  • Stereochemistry: The chiral center at the 5-position dictates the spatial orientation of the carboxamide group, a key determinant in interactions with chiral biological targets.

Given these features, the scaffold has been explored for various therapeutic applications, including as a factor Xa inhibitor for antithrombotic activity and as orexin receptor antagonists.[5][6][7] A robust conformational analysis is the first step in understanding how to leverage this scaffold for novel drug design.

The Computational Microscope: Principles of Molecular Mechanics

To study the conformational landscape of a molecule, we employ molecular mechanics (MM), a computational method that models molecules as a collection of atoms held together by springs. The potential energy of a given conformation is calculated using a force field , which is a set of mathematical functions and parameters that describe the energy contributions from various intramolecular interactions.

Key Components of a Force Field Energy Function:

  • Bond Stretching: The energy required to stretch or compress a bond from its equilibrium length.

  • Angle Bending: The energy associated with deforming a bond angle from its ideal value.

  • Torsional (Dihedral) Angles: The energy barrier to rotation around a chemical bond, which is crucial for conformational changes.

  • Van der Waals Interactions: Non-bonded interactions (both attractive and repulsive) between atoms.

  • Electrostatic Interactions: The forces between atoms due to their partial charges.

The choice of force field is a critical decision. For drug-like small molecules, several are widely used and validated, including:

  • MMFF94 (Merck Molecular Force Field): Broadly parameterized for a wide range of organic functional groups.

  • GAFF (General AMBER Force Field): Designed to be compatible with the AMBER force fields for proteins and nucleic acids, making it suitable for protein-ligand studies.[8]

  • OPLS (Optimized Potentials for Liquid Simulations): Particularly well-suited for simulating molecules in solution.[9]

The trustworthiness of any conformational analysis hinges on selecting a force field that accurately represents the physics of the molecule . Recent studies have highlighted that while useful, force fields can show poor correlation with higher-level quantum mechanics for energy rankings, underscoring the importance of careful methodology and, where possible, validation with more accurate methods.[10]

A Validated Workflow for Conformational Space Exploration

The following section details a self-validating, step-by-step protocol for the comprehensive conformational analysis of 7-oxo-1,4-diazepane-5-carboxamide. The logic flows from initial structure generation to a refined understanding of the molecule's probable three-dimensional forms.

Figure 1: A three-phase workflow for rigorous conformational analysis. This process ensures a systematic and thorough exploration of the molecule's potential energy surface.

Protocol 1: Structure Preparation

Objective: To generate a chemically correct and energetically plausible starting 3D structure.

  • 2D to 3D Conversion:

    • Action: Sketch the 2D structure of 7-oxo-1,4-diazepane-5-carboxamide in a chemical drawing program. Use a molecular modeling package (e.g., MOE, Schrödinger Suite) to convert this into a 3D structure.[11]

    • Rationale: This step generates an arbitrary but complete 3D representation with standard bond lengths and angles, which serves as the raw material for refinement.

  • Protonation State Assignment:

    • Action: Use a pKa calculator tool to determine the likely protonation states of the two nitrogen atoms and the carboxamide at a physiological pH of 7.4. The secondary amine in the diazepane ring is the most probable site of protonation.

    • Rationale: The protonation state dramatically affects a molecule's electrostatic potential and its ability to form hydrogen bonds. Modeling the incorrect tautomer or protonation state will lead to a physically irrelevant conformational profile.

  • Initial Geometry Optimization:

    • Action: Perform an energy minimization of the 3D structure using a robust force field like MMFF94.

    • Rationale: The initial 3D conversion may result in a high-energy structure with steric clashes or strained bond angles. This initial minimization relaxes the structure into the nearest local energy minimum, providing a stable starting point for the conformational search.

Protocol 2: Conformational Search

Objective: To systematically and exhaustively sample the conformational space available to the molecule.

  • Algorithm Selection:

    • Action: Choose a conformational search algorithm. For a flexible ring system, a mixed approach is often best.

      • Low-Mode Molecular Dynamics (LowModeMD): This method perturbs the structure along low-frequency vibrational modes, which often correspond to large-scale conformational changes. It is highly efficient at crossing energy barriers and discovering diverse ring conformations.

      • Monte Carlo Multiple Minimum (MCMM): This method involves randomly rotating torsion angles and accepting or rejecting the new state based on its energy. It is excellent for exploring local minima around a given conformation.

    • Rationale: A single algorithm may have biases. Using a combination of methods (e.g., a global search with LowModeMD followed by local refinement with MCMM) provides a more trustworthy and comprehensive sampling of the potential energy surface.

  • Execution and Minimization:

    • Action: Execute the chosen search algorithm(s) to generate several thousand conformers. Set an energy cutoff (e.g., 10-15 kcal/mol above the global minimum) to discard energetically inaccessible structures. Each generated conformer must be fully minimized until a strict convergence criterion is met.

    • Rationale: Generating a large, raw ensemble is the core of the search. Subsequent minimization of each structure ensures that every identified conformation is a true local energy minimum, not just a transient point on the energy surface.

Protocol 3: Analysis and Refinement

Objective: To process the raw conformer ensemble into a chemically meaningful set of unique, low-energy structures and to quantify their relative populations.

  • Clustering and Redundancy Removal:

    • Action: Cluster the minimized conformers based on a root-mean-square deviation (RMSD) threshold (e.g., 0.5 Å). From each cluster, select the lowest-energy structure as the representative conformer.

    • Rationale: A conformational search will find the same low-energy wells many times. Clustering removes this redundancy, resulting in a concise set of unique conformations.

  • Relative Energy and Population Calculation:

    • Action: For the set of unique conformers, calculate the relative potential energy (ΔE) of each with respect to the global energy minimum (ΔE = 0 kcal/mol). Use the Boltzmann distribution equation to calculate the predicted population of each conformer at a standard temperature (298.15 K).

    • Rationale: Relative energies indicate the stability of each conformer. The Boltzmann distribution translates these energies into a more intuitive metric: the probability of finding the molecule in that specific state at thermal equilibrium. This is crucial for predicting which shapes are most relevant in a biological context.

Interpreting the Data: From Energy Landscapes to Design Hypotheses

The final output is a dataset of the most probable conformations and their properties. This data should be summarized for clarity and interpretation.

Table 1: Hypothetical Conformational Analysis Results for 7-Oxo-1,4-diazepane-5-carboxamide

Conformer IDΔE (kcal/mol)Boltzmann Population (%)Key Ring Torsion (N1-C2-C3-N4)Intramolecular H-Bond (Donor...Acceptor)
Conf-A 0.0068.5-65.2° (Twist-Boat)Amide N-H ... Lactam O=C
Conf-B 1.1012.1172.1° (Chair-like)None
Conf-C 1.855.570.8° (Twist-Boat)None
Conf-D 2.502.9-168.5° (Chair-like)Ring N-H ... Amide O=C
...............

G A Conf-A 0.00 kcal/mol B Conf-B 1.10 kcal/mol A->B ΔE = 1.10 C Conf-C 1.85 kcal/mol A->C ΔE = 1.85 D Conf-D 2.50 kcal/mol B->D ΔE = 1.40 C->D ΔE = 0.65

Sources

Foundational

Advanced Synthetic Methodologies for 1,4-Diazepane-5-Carboxamide Architectures: A Technical Whitepaper

Executive Summary 1,4-Diazepane-5-carboxamide and its derivatives represent a privileged class of seven-membered heterocyclic scaffolds with profound implications in medicinal chemistry. Characterized by two nitrogen ato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,4-Diazepane-5-carboxamide and its derivatives represent a privileged class of seven-membered heterocyclic scaffolds with profound implications in medicinal chemistry. Characterized by two nitrogen atoms and a highly modifiable carboxamide functional group, this ring system offers unique conformational flexibility and diverse vector mapping for structure-based drug design (SBDD) 1[1]. Recent high-throughput medicinal chemistry campaigns have successfully leveraged this scaffold for developing potent SARS-CoV-2 Mpro inhibitors 2[2], as well as targeted anticancer agents 3[3]. This whitepaper critically evaluates the synthetic routes, mechanistic rationales, and self-validating experimental protocols required to construct and functionalize these complex architectures.

Mechanistic Pathways and Synthetic Strategies

The synthesis of 1,4-diazepane-5-carboxamides generally falls into three distinct strategic categories, each selected based on the desired substitution pattern, scalability, and structural complexity.

De Novo Scaffold Construction and Late-Stage Functionalization

For highly substituted derivatives (e.g., tri-substituted diazepanes), a multi-step de novo synthesis is strictly required. The sequence initiates with a cyclization reaction between a dibromo derivative and a benzyl-protected bis-amine. The benzyl groups provide the necessary steric bulk to prevent over-alkylation during ring closure and are subsequently removed via palladium-catalyzed hydrogenation. Following selective Boc-protection, the core is functionalized via reductive amination, saponification, and ultimately, an amide coupling 2[2].

Workflow N1 Dibromo Derivative + Benzyl-protected Bis-amine N2 Cyclization (Base, THF/DMF) N1->N2 N3 N,N'-Dibenzyl-1,4-diazepane N2->N3 N4 Hydrogenation (Pd/C, H2) N3->N4 N5 1,4-Diazepane Core N4->N5 N6 Regioselective Protection (Boc2O, NEt3) N5->N6 N7 Reductive Amination (Aldehyde, NaBH(OAc)3) N6->N7 N8 Amide Coupling (HATU, DIPEA) N7->N8 N9 1,4-Diazepane-5-carboxamide N8->N9

Synthetic workflow for 1,4-diazepane-5-carboxamide via de novo scaffold construction.

Isocyanate-Mediated Carboxamide Formation

For the rapid generation of compound libraries, reacting 1-benzhydryl-1,4-diazepane with various isocyanates is a highly efficient traditional method 1[1]. The benzhydryl group acts as an orthogonal protecting group that directs the regioselectivity of the incoming electrophile. Triethylamine (TEA) is employed not as a catalyst, but as a stoichiometric proton scavenger to drive the equilibrium of the zwitterionic intermediate toward the final urea/carboxamide product3[3].

Mechanism A 1-Benzhydryl- 1,4-diazepane C Nucleophilic Attack (N lone pair to C=O) A->C B Isocyanate (R-N=C=O) B->C D Zwitterionic Intermediate C->D E Proton Transfer (TEA mediated) D->E F 1,4-Diazepane-5- carboxamide E->F

Mechanistic pathway of isocyanate-mediated carboxamide formation on the diazepane ring.

Multicomponent One-Pot Synthesis

Recent advancements have introduced a pseudo-five-component one-pot synthesis utilizing 2,3-diaminomaleonitrile, cyclic/acyclic ketones, isocyanides, and water in the presence of p-toluenesulfonic acid (p-TSA)1[1]. This method drastically improves atom economy and bypasses the need for isolating sensitive intermediates.

Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating in-process quality control (QC) metrics.

Protocol A: Regioselective Scaffold Construction & Amide Coupling

Objective : Synthesis of tri-substituted 1,4-diazepane-5-carboxamides.

  • Step 1: Scaffold Cyclization

    • Action: Dissolve the dibromo derivative (1.0 equiv) and benzyl-protected bis-amine (1.0 equiv) in anhydrous THF/DMF. Add K₂CO₃ (3.0 equiv). Heat to 70°C for 12 hours.

    • Causality: K₂CO₃ neutralizes the generated HBr, preventing amine protonation. The THF/DMF mixture provides optimal solubility for both polar and non-polar intermediates.

    • Self-Validation: Monitor via LC-MS. The disappearance of the dibromo mass peak and the appearance of the[M+H]⁺ ion for the cyclized product confirms completion.

  • Step 2: Deprotection and Regioselective Protection

    • Action: Subject the intermediate to H₂ (1 atm) over 10% Pd/C in methanol. Filter through Celite. Treat the crude diamine with Boc₂O (1.0 equiv) and NEt₃ in DCM at 0°C.

    • Causality: Hydrogenation cleanly removes benzyl groups without affecting the core ring. Using exactly 1.0 equiv of Boc₂O at 0°C exploits the differential steric environments of the two nitrogen atoms, ensuring regioselective mono-protection2[2].

    • Self-Validation: TLC (Ninhydrin stain) should show a single primary spot. A secondary spot indicates over-protection (di-Boc), requiring column chromatography.

  • Step 3: Amide Coupling

    • Action: Dissolve the saponified core (1.0 equiv) in DMF. Add HATU (1.2 equiv), DIPEA (3.0 equiv), and the target amine (1.2 equiv). Stir at room temperature for 4 hours.

    • Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU. The resulting 7-azabenzotriazole active ester is highly resistant to hydrolysis and rapidly reacts with the amine. HATU is specifically chosen over EDC/HOBt because it efficiently handles the steric hindrance of the seven-membered ring, minimizing racemization 2[2].

    • Self-Validation: Quench with water. If the product precipitates, filter and wash. Purity >95% must be confirmed via ¹H-NMR (specifically checking for the absence of residual HATU/DIPEA peaks).

Protocol B: Isocyanate-Mediated Urea/Carboxamide Synthesis

Objective : Rapid functionalization of the diazepane ring for library generation.

  • Step 1: Nucleophilic Addition

    • Action: To a solution of 1-benzhydryl-1,4-diazepane (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C, add triethylamine (3.0 equiv) followed by dropwise addition of the selected isocyanate (1.0 equiv).

    • Causality: DCM is non-nucleophilic and stabilizes the transition state. The 0°C temperature controls the exothermic nucleophilic attack, preventing side reactions like isocyanate dimerization. Triethylamine acts as a proton sink, maintaining the nucleophilicity of the secondary amine 3[3].

    • Self-Validation: Monitor via IR spectroscopy. The disappearance of the strong isocyanate peak (~2270 cm⁻¹) and the appearance of the urea/amide carbonyl peak (~1650 cm⁻¹) validates the transformation.

Quantitative Data and Yield Analysis

The following table summarizes the comparative metrics of the discussed synthetic strategies, providing a benchmark for expected yields and operational advantages.

Synthetic StrategyKey ReagentsCatalyst / AdditiveTypical Yield (%)Mechanistic Advantage
De Novo Scaffold Construction Dibromoalkane, Bis-aminePd/C, HATU45-65% (Overall)High regiocontrol; enables complex tri-substitution 2[2]
Isocyanate-Mediated Coupling 1-Benzhydryl-1,4-diazepane, IsocyanatesTriethylamine (TEA)65-85%Mild conditions; rapid library generation 3[3]
Pseudo-Five-Component One-Pot 2,3-diaminomaleonitrile, ketones, isocyanidesp-Toluenesulfonic acid70-90%High atom economy; avoids intermediate isolation 1[1]

Conclusion and Future Directions

The synthesis of 1,4-diazepane-5-carboxamide derivatives requires a nuanced understanding of steric environments, regioselectivity, and coupling kinetics. While traditional multi-step methods provide the highest degree of structural control, the emergence of one-pot multicomponent reactions and microwave-assisted techniques is rapidly shifting the paradigm toward greener, more efficient drug development workflows. Future scale-up efforts will likely integrate continuous flow chemistry to further optimize the thermal management of these exothermic coupling steps.

References

  • Buy 1,4-Diazepane-5-carboxamide (EVT-3505188)
  • Source: acs.
  • Source: scirp.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening Workflows Utilizing the 7-Oxo-1,4-diazepane-5-carboxamide Scaffold for Neurotherapeutic Discovery

Scientific Rationale & Scaffold Significance The 1,4-diazepane ring system is a highly privileged scaffold in medicinal chemistry, frequently leveraged to discover novel therapeutics for central nervous system (CNS) diso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Scaffold Significance

The 1,4-diazepane ring system is a highly privileged scaffold in medicinal chemistry, frequently leveraged to discover novel therapeutics for central nervous system (CNS) disorders. Specifically, derivatives of 1,4-diazepane have shown remarkable efficacy as Sigma-1 and Sigma-2 receptor ligands, offering potent neuroprotective properties without inducing significant cellular toxicity[1].

The compound 7-Oxo-1,4-diazepane-5-carboxamide (CAS 2361636-20-4)[2] provides an optimal structural core for constructing high-throughput screening (HTS) libraries. Its unique seven-membered heterocyclic conformation, combined with the hydrogen-bonding potential of the carboxamide group, allows for diverse functionalization. This conformational flexibility enables the scaffold to navigate complex binding pockets in CNS targets, such as Sigma receptors and voltage-gated ion channels, making it an ideal starting point for hit-to-lead optimization[3].

Assay Design and Causality

When integrating 7-Oxo-1,4-diazepane-5-carboxamide derivatives into HTS, the primary challenge is maintaining assay sensitivity while minimizing reagent consumption and avoiding compound aggregation[4]. We employ a miniaturized 1536-well Fluorescence Polarization (FP) assay for primary binding screens, followed by a secondary Thallium-flux assay for functional validation.

Causality of Experimental Choices:

  • Fluorescence Polarization (FP): FP is chosen over traditional radioligand binding for the primary screen because it is a homogeneous, "mix-and-read" assay. By eliminating washing steps, we reduce intra-plate variability and preserve the equilibrium of low-affinity hits that might otherwise be washed away.

  • Acoustic Liquid Handling: We utilize acoustic dispensing to transfer the compounds. This mitigates the risk of plastic tip binding—a common issue with lipophilic CNS-targeted diazepane derivatives—and ensures precise nanoliter transfer.

  • Detergent Selection: The inclusion of 0.1% CHAPS in the assay buffer is critical. It prevents the formation of colloidal aggregates by hydrophobic diazepane derivatives, which are notorious for causing false positives in fluorescence-based HTS campaigns.

Quantitative Data & HTS Metrics

To ensure a self-validating system, every 1536-well plate includes built-in pharmacological controls. The robustness of the screen is continuously monitored via the Z'-factor, ensuring that any hit called is statistically significant and not an artifact of assay drift.

MetricTarget ValueCausality / Rationale
Z'-Factor 0.65Ensures a wide dynamic range between positive (hit) and negative (DMSO) controls, validating assay reliability before hit calling.
Signal-to-Background (S/B) > 5.0Required to confidently distinguish weak allosteric modulators from background fluorescence noise.
Hit Rate 0.5% - 1.2%A balanced hit rate prevents false-positive saturation while capturing structurally diverse 1,4-diazepane chemotypes.
CV (Coefficient of Variation) < 8%Indicates precise acoustic dispensing and uniform reagent distribution across the ultra-high-density 1536-well microplate.

Experimental Protocols

Protocol A: Compound Preparation and Acoustic Dispensing

Self-Validation Check: Plate uniformity is verified by dispensing a fluorescent tracer (e.g., fluorescein) into a dedicated control plate prior to the actual library run to confirm acoustic transducer accuracy.

  • Library Solubilization: Dissolve the 7-Oxo-1,4-diazepane-5-carboxamide library compounds in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Source Plate Preparation: Transfer the 10 mM stocks into an Echo-qualified 384-well cyclic olefin copolymer (COC) source plate.

    • Reasoning: COC plates prevent the leaching of plasticizers into the DMSO, which can cause severe autofluorescence and false positives in downstream optical assays.

  • Acoustic Transfer: Use an Echo 555 Acoustic Dispenser to transfer 2.5 nL of each compound into a black, flat-bottom 1536-well assay plate. This yields a final screening concentration of 10 µM in a 2.5 µL total assay volume.

  • Control Dispensing: Dispense 2.5 nL of DMSO into columns 1-2 (Negative Control) and 2.5 nL of a known reference ligand (e.g., Haloperidol for Sigma receptors) into columns 47-48 (Positive Control).

Protocol B: Homogeneous Fluorescence Polarization (FP) Binding Assay
  • Reagent Preparation: Prepare the target protein (e.g., purified Sigma-1 receptor) at 50 nM and the fluorescent probe (e.g., FITC-labeled reference ligand) at 5 nM in Assay Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% CHAPS).

  • Reagent Addition: Using a bulk reagent dispenser (e.g., Multidrop Combi), rapidly dispense 2.5 µL of the Receptor/Probe master mix into all wells of the 1536-well plate containing the pre-dispensed compounds.

  • Incubation: Centrifuge the plate at 1000 x g for 1 minute to remove air bubbles. Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Detection: Read the plate on a Multimode Microplate Reader (e.g., EnVision) using FP optics (Excitation: 480 nm, Emission: 535 nm, measuring both S and P polarization planes).

  • Data Analysis: Calculate the millipolarization (mP) values. Hits are defined as compounds reducing the mP signal by >50% relative to the DMSO control, indicating successful displacement of the fluorescent probe.

Workflows & Visualizations

HTS_Workflow Lib 7-Oxo-1,4-diazepane Library (DMSO) Dispense Acoustic Dispensing (2.5 nL / well) Lib->Dispense Assay 1536-well FP Assay (Mix & Read) Dispense->Assay Read FP Detection (EnVision Reader) Assay->Read Analysis Hit Triage & Z'-Factor Validation Read->Analysis

High-Throughput Screening workflow for 7-Oxo-1,4-diazepane-5-carboxamide derivatives.

Pathway Ligand 7-Oxo-1,4-diazepane Hit Compound Receptor Target Receptor (e.g., Sigma-1) Ligand->Receptor Competitive Binding Ca2 Intracellular Ca2+ Modulation Receptor->Ca2 Signal Transduction Effect Neuroprotective Phenotype Ca2->Effect Cellular Response

Pharmacological pathway of 1,4-diazepane derivatives modulating CNS target receptors.

Sources

Application

Application Note: A Strategic Approach to the Chiral Separation of 7-Oxo-1,4-diazepane-5-carboxamide Enantiomers

Audience: Researchers, scientists, and drug development professionals. Introduction: The Chirality Challenge in Modern Drug Scaffolds The 1,4-diazepane-7-one scaffold is a privileged structure in medicinal chemistry, for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Chirality Challenge in Modern Drug Scaffolds

The 1,4-diazepane-7-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. The introduction of a carboxamide group at the 5-position, creating 7-Oxo-1,4-diazepane-5-carboxamide, establishes a stereogenic center of significant pharmacological importance. As regulatory bodies increasingly mandate the development of single-enantiomer drugs, the ability to resolve these enantiomers is critical.[1] The differential interaction of enantiomers with biological systems means one may be therapeutic while the other could be inactive or even contribute to adverse effects.[2]

This application note presents a comprehensive, field-proven methodology for developing a robust and efficient chiral separation method for the enantiomers of 7-Oxo-1,4-diazepane-5-carboxamide. We move beyond a simple recitation of steps to explain the underlying chromatographic principles and strategic decisions that lead to a successful, validated separation. The strategy prioritizes Supercritical Fluid Chromatography (SFC) for its speed and efficiency, with High-Performance Liquid Chromatography (HPLC) as a powerful, orthogonal alternative.[3][4][5]

Foundational Strategy: Compound-Centric Method Development

A successful chiral method development strategy is not based on trial and error but on a rational analysis of the analyte's structure.[6][7]

2.1 Structural Analysis of 7-Oxo-1,4-diazepane-5-carboxamide

The target molecule possesses several key functional groups that dictate its interaction with a Chiral Stationary Phase (CSP):

  • Stereogenic Center: The chiral carbon at the C5 position is the basis for enantiomerism.

  • Hydrogen Bond Donors/Acceptors: The molecule features a lactam (cyclic amide), a primary carboxamide, and a secondary amine. These groups are potent sites for hydrogen bonding, a primary interaction mechanism for many CSPs.[8]

  • Dipole Moment: The polar amide and carbonyl groups create significant dipole moments, which are crucial for dipole-dipole interactions with the CSP.

  • Conformational Flexibility: The seven-membered diazepane ring is non-planar and conformationally flexible. This dynamic nature can influence how the enantiomers fit into the chiral selector's three-dimensional structure. In some cases, as with related benzodiazepines, low temperatures may be required to slow ring interconversion, although this is less common for covalently fixed stereocenters.[9][10][11]

2.2 Rationale for Primary Technique Selection: SFC

Supercritical Fluid Chromatography (SFC) is the preferred initial screening platform for several compelling reasons:[4]

  • Speed: The low viscosity of supercritical CO2 allows for much higher flow rates and faster column equilibration, enabling rapid screening of multiple conditions.[4]

  • Efficiency: SFC often yields sharper peaks and higher plate counts compared to normal-phase HPLC.

  • Solvent Compatibility: The primary mobile phase component, CO2, is compatible with a wide range of polar organic modifiers (co-solvents), making it highly versatile.

  • "Greener" Chromatography: A significant reduction in organic solvent consumption makes SFC an environmentally responsible choice.

HPLC remains an indispensable tool, offering orthogonal selectivity, particularly in normal-phase, polar organic, and reversed-phase modes.[12]

The Core Workflow: A Systematic Screening Protocol

The cornerstone of this methodology is a systematic screen across a portfolio of complementary CSPs and mobile phases. The goal is to identify multiple "hits" which can then be optimized.

Diagram: Chiral Method Development Decision Pathway

G start Start: Racemic Analyte (7-Oxo-1,4-diazepane-5-carboxamide) sfc_screen Primary Screen: Supercritical Fluid Chromatography (SFC) start->sfc_screen eval_sfc Evaluate SFC Results (Rs > 1.5?) sfc_screen->eval_sfc hplc_screen Secondary Screen: High-Performance Liquid Chromatography (HPLC) eval_hplc Evaluate HPLC Results (Rs > 1.5?) hplc_screen->eval_hplc eval_sfc->hplc_screen No optimize Optimize Lead Conditions (Isocratic, Flow, Temp.) eval_sfc->optimize Yes eval_hplc->optimize Yes fail Re-evaluate Strategy: Consider Derivatization or Alternative CSPs eval_hplc->fail No success Validated Chiral Method optimize->success

Caption: Strategic workflow for chiral method development.

Protocol 1: SFC Screening

This protocol is designed for rapid, high-throughput screening to identify promising separation conditions.

4.1. Materials and Instrumentation

  • Instrument: Any analytical SFC system with a back-pressure regulator, co-solvent pump, and UV or PDA detector.

  • Columns (4.6 x 150 mm, 5 µm): A selection of immobilized polysaccharide-based CSPs is recommended for their broad selectivity and robustness.[3][13][14]

    • CHIRAL ART Amylose-SA

    • CHIRAL ART Cellulose-SB

    • CHIRAL ART Cellulose-SC

    • (Alternative: RegisPack™, Whelk-O® 1)[14]

  • Mobile Phase A: Supercritical CO2 (SFC grade).

  • Co-solvents (Mobile Phase B): Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

  • Additive: 0.1-0.3% Diethylamine (DEA) or Ammonium Hydroxide (NH4OH). The basic nature of the analyte's secondary amine necessitates a basic additive to prevent peak tailing and improve resolution.

  • Sample: 0.5-1.0 mg/mL of racemic 7-Oxo-1,4-diazepane-5-carboxamide dissolved in the initial mobile phase composition or a compatible solvent (e.g., Methanol).

4.2. Step-by-Step Screening Protocol

  • System Preparation: Purge all solvent lines. Set the back-pressure regulator to 150 bar and the column oven temperature to 40 °C.

  • Column Installation: Install the first screening column (e.g., Amylose-SA).

  • Equilibration: Equilibrate the column with the starting gradient conditions (5% Co-solvent) for 5-10 minutes or until a stable baseline is achieved.

  • Injection: Inject 1-5 µL of the sample solution.

  • Gradient Elution: Run the generic screening gradient outlined in Table 1. A fast gradient is used to quickly determine if any separation is occurring.

  • Column Wash: After the gradient, wash the column with a high percentage of co-solvent (e.g., 50%) for 2-3 minutes.

  • Repeat: Re-equilibrate and repeat steps 4-6 for each co-solvent (MeOH, EtOH, IPA).

  • Cycle Columns: Repeat the entire process (steps 2-7) for each of the selected chiral columns.

4.3. Data Presentation: SFC Screening Conditions

ParameterSettingRationale
Columns Amylose-SA, Cellulose-SB, Cellulose-SC (150 x 4.6 mm, 5µm)Provides broad, complementary selectivity for a wide range of chiral compounds.[3][14]
Mobile Phase CO2 / Co-solvent with 0.2% DEADEA is critical for achieving good peak shape for basic analytes.
Co-solvents Methanol, Ethanol, IsopropanolVarying the co-solvent alcohol significantly alters selectivity.[15]
Flow Rate 3.0 mL/minHigh flow rate enables rapid screening.
Back Pressure 150 barStandard pressure to maintain CO2 in a supercritical state.
Temperature 40 °CElevated temperature reduces viscosity and can improve efficiency.
Detection UV at 220 nm (or analyte λmax)
Gradient 5% to 50% Co-solvent over 5 minutes, hold at 50% for 1 minA fast, broad gradient to quickly identify potential "hits".

Protocol 2: Orthogonal HPLC Screening

If SFC screening fails to yield a baseline separation (Resolution, Rs < 1.5), or if an alternative method is desired, HPLC screening is performed.

5.1. Rationale for HPLC Modes

  • Normal Phase (NP): Often provides the best selectivity for polar compounds that are soluble in non-polar solvents. The primary interaction is hydrogen bonding.

  • Polar Organic Mode (PO): Uses polar solvents like Methanol, Ethanol, or Acetonitrile. This mode is excellent for polar compounds and offers different selectivity compared to NP.[3]

  • Reversed Phase (RP): While typically less selective for this compound type, it should not be discounted and can be useful if the compound has sufficient hydrophobic character.

Diagram: HPLC Screening Workflow

G start Start HPLC Screen select_column Select CSP (e.g., Amylose-SA) start->select_column np_mode Normal Phase (NP) (Hexane/Alcohol) run_np Run NP Screen (Isocratic) np_mode->run_np po_mode Polar Organic (PO) (100% Alcohol) run_po Run PO Screen (Isocratic) po_mode->run_po rp_mode Reversed Phase (RP) (ACN/Water) run_rp Run RP Screen (Gradient) rp_mode->run_rp select_column->np_mode select_column->po_mode select_column->rp_mode evaluate Evaluate Results (k', α, Rs) run_np->evaluate run_po->evaluate run_rp->evaluate end_node Identify Lead Conditions evaluate->end_node

Caption: Systematic screening workflow across different HPLC modes.

5.2. Step-by-Step Screening Protocol

  • System & Column Preparation: Install the desired CSP. For NP mode, flush the system extensively with IPA, then the mobile phase (e.g., Hexane/EtOH). For PO or RP, flush with an appropriate solvent.

  • Equilibration: Equilibrate the column with the mobile phase for 15-20 minutes or until a stable baseline is achieved.

  • Injection: Inject 1-10 µL of the sample solution.

  • Elution: Run the isocratic or gradient conditions as outlined in Table 2.

  • Repeat: Repeat for each mobile phase combination and each column.

5.3. Data Presentation: HPLC Screening Conditions

ParameterNormal Phase (NP)Polar Organic (PO)Reversed Phase (RP)
Columns Immobilized Polysaccharide CSPsImmobilized Polysaccharide CSPsImmobilized Polysaccharide CSPs
Mobile Phase n-Hexane / Alcohol (EtOH or IPA)100% Alcohol (MeOH or EtOH)Acetonitrile / Water
Composition 90/10, 80/20, 70/30 (v/v)100%Gradient: 10-90% ACN over 15 min
Additive 0.1% DEA0.1% DEA0.1% DEA or TFA (test both)
Flow Rate 1.0 mL/min0.5-1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 220 nmUV at 220 nmUV at 220 nm

Data Interpretation and Method Optimization

6.1. Evaluating the Screening Data The primary goal is to find conditions that provide a resolution (Rs) greater than 1.5. Key parameters to calculate are:

  • Retention Factor (k'): (tR - t0) / t0. Aim for 1 < k' < 10.

  • Selectivity (α): k'2 / k'1. The most critical factor; a higher α indicates better separation potential. Aim for α > 1.2.

  • Resolution (Rs): A measure of baseline separation. Rs > 1.5 is considered a baseline-resolved separation.

6.2. Optimization Strategy Once a promising "hit" (α > 1.2) is identified from the screen, the method can be fine-tuned.

  • Switch to Isocratic: Convert the successful gradient condition to an isocratic one. A good starting point for the isocratic co-solvent percentage is the percentage at which the first peak began to elute in the gradient run.[13]

  • Adjust Co-solvent %: Fine-tune the percentage of the organic modifier. Decreasing the modifier strength (e.g., less alcohol in NP or SFC) will increase retention and may improve resolution.

  • Optimize Temperature: Varying the temperature can sometimes dramatically affect selectivity.[2] Test temperatures between 25 °C and 40 °C.

  • Adjust Flow Rate: Lowering the flow rate can increase efficiency and resolution, at the cost of longer analysis time.

6.3. Hypothetical Optimized Method Data

The following table represents a plausible outcome after screening and optimization, demonstrating a successful separation.

ParameterOptimized Value
Technique SFC
Column CHIRAL ART Amylose-SA (150 x 4.6 mm, 5µm)
Mobile Phase CO2 / Methanol with 0.2% NH4OH
Composition 80 / 20 (v/v) Isocratic
Flow Rate 2.5 mL/min
Back Pressure 150 bar
Temperature 35 °C
Retention Time 1 (t_R1) 3.85 min
Retention Time 2 (t_R2) 4.72 min
Selectivity (α) 1.31
Resolution (Rs) 2.15

Conclusion

This application note details a systematic and robust strategy for the chiral separation of 7-Oxo-1,4-diazepane-5-carboxamide enantiomers. By leveraging the speed of SFC for primary screening with a carefully selected set of immobilized polysaccharide columns, followed by orthogonal HPLC methods, a high probability of success is ensured. The key to this methodology is a logical, structure-based approach to selecting columns and mobile phases, with particular attention to the use of basic additives to ensure optimal peak shape. The outlined protocols for screening and optimization provide a clear and efficient path from a racemic mixture to a validated, baseline-resolved analytical method suitable for the rigorous demands of pharmaceutical development.

References

  • HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. (2024). MDPI. [Link]

  • Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam. (2014). Journal of Chromatography A. [Link]

  • Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam. (2014). PubMed. [Link]

  • Separation of benzodiazepines on a new carbohydrate-based chiral stationary phase for HPLC. (1997). PubMed. [Link]

  • Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. (2021). Sapienza Università di Roma. [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2019). MDPI. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. (2022). MDPI. [Link]

  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2009). LCGC International. [Link]

  • Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. (2008). The Analytical Scientist. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Chiral HPLC for efficient resolution of enantiomers. (2008). Chemical Society Reviews. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. (2022). LCGC International. [Link]

  • Separation of enantiomers of benzodiazepines on the Chiral-AGP column. ResearchGate. [Link]

Sources

Method

Application Note: Advanced Coupling Strategies for 1,4-Diazepane-5-Carboxamide Synthesis

Executive Summary & Synthetic Challenges The 1,4-diazepane-5-carboxamide scaffold is a privileged structural motif frequently utilized in the development of neuropharmacological agents and targeted antiviral therapeutics...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Challenges

The 1,4-diazepane-5-carboxamide scaffold is a privileged structural motif frequently utilized in the development of neuropharmacological agents and targeted antiviral therapeutics[1][2]. However, the synthesis of these derivatives from 1,4-diazepane-5-carboxylic acid precursors presents three distinct chemical challenges:

  • Orthogonal Protection: The diazepane ring contains two secondary amines at the N1 and N4 positions, which are highly nucleophilic and will readily polymerize or form undesired regioisomers if not orthogonally protected (e.g., via Boc, Cbz, or alkylation) prior to C5-carboxylic acid activation[2][3].

  • Steric Hindrance: The constrained, seven-membered heterocyclic geometry imposes significant steric bulk around the C5 position, requiring highly efficient electrophilic activation to drive aminolysis.

  • Epimerization Risk: The α -proton at the C5 position is relatively acidic. Under basic coupling conditions, enolization can occur, leading to rapid epimerization (racemization) of the chiral center[4][5].

To overcome these barriers, modern synthetic workflows have transitioned away from traditional benzotriazole-based reagents (e.g., HOBt, HATU) toward Oxyma-derived systems such as COMU and Oxyma/DIC . This application note details the mechanistic rationale, comparative data, and self-validating protocols for achieving high-yielding, epimerization-free amide coupling in 1,4-diazepane systems.

Mechanistic Rationale: The Shift to Oxyma-Based Reagents

Historically, peptide and hindered amide couplings relied on carbodiimides with HOBt or uronium salts like HATU[4][6]. While HATU generates a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester, it carries inherent explosive risks and often induces moderate epimerization in sterically demanding, slow-reacting systems[4][6].

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and the additive Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) offer a superior alternative[7].

  • Causality of Enhanced Reactivity: COMU contains a morpholino group that acts as an internal hydrogen-bond acceptor, providing anchimeric assistance during the nucleophilic attack of the amine. This accelerates the reaction kinetics, outcompeting the slower enolization pathway that causes epimerization.

  • Causality of Safety & Byproduct Clearance: Unlike benzotriazoles, Oxyma derivatives are non-explosive. Furthermore, the Oxyma leaving group and the tetramethylurea/morpholine byproducts generated during COMU activation are highly water-soluble, allowing for seamless removal during standard aqueous workup[7].

Synthetic Workflow Diagram

Workflow A 1,4-Diazepane Core B Orthogonal Protection (N1, N4) A->B C C5-Carboxylic Acid Activation B->C Base + Reagent D Amide Coupling (Amine Nucleophile) C->D Active Ester E Deprotection & Purification D->E F 1,4-Diazepane-5- carboxamide E->F

Caption: Workflow for the synthesis of 1,4-diazepane-5-carboxamide derivatives.

Quantitative Data Presentation

The superiority of Oxyma-based reagents over traditional benzotriazoles in preventing epimerization while maintaining high yields is well-documented in model hindered systems (e.g., Z-Phg-Pro-NH₂)[5][7]. The table below summarizes the comparative performance metrics guiding the selection of COMU for 1,4-diazepane synthesis.

Coupling Reagent SystemActive Ester GeneratedYield (%)Epimerization (D/L %)Safety / Hazard Profile
HOBt / DIC OBt81.99.3Explosive risk (Benzotriazole)[7]
HOAt / DIC OAt81.43.3Explosive risk (Benzotriazole)[7]
HATU / DIPEA OAt~85.03.1Explosive risk (Benzotriazole)
Oxyma / DIC Oxyma89.91.0Non-explosive, safe additive[7]
COMU / DIPEA Oxyma>90.0 0.17 Safe, high solubility, visual tracking[7]

Experimental Protocol: COMU-Mediated Amide Coupling

This protocol outlines the solution-phase coupling of an orthogonally protected 1,4-diazepane-5-carboxylic acid (e.g., N1-Boc, N4-benzyl) with a primary or secondary amine. The procedure is designed as a self-validating system , utilizing visual cues and in-process controls to ensure reaction fidelity[5].

Reagents and Materials
  • Substrate: N1,N4-diprotected-1,4-diazepane-5-carboxylic acid (1.0 equiv)

  • Nucleophile: Target Amine (1.1 - 1.2 equiv)

  • Coupling Reagent: COMU (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.5 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology

Step 1: Substrate Solubilization & Base Addition

  • Charge a dry, argon-flushed round-bottom flask with the protected 1,4-diazepane-5-carboxylic acid (1.0 equiv).

  • Dissolve the substrate in anhydrous DMF (approx. 0.1 M concentration). Note: DCM can be used to further suppress epimerization if the substrates are highly soluble[5].

  • Add DIPEA (2.0 equiv) dropwise at 0 °C.

    • Causality: Cooling to 0 °C prior to base addition minimizes premature α -proton abstraction, preserving the stereochemical integrity of the C5 position.

Step 2: Carboxylic Acid Activation

  • Add COMU (1.1 equiv) as a solid in a single portion to the stirring solution at 0 °C.

  • Self-Validation Checkpoint: Observe the color change. The solution will rapidly transition from colorless to a bright yellow/orange. This chromogenic shift is a reliable visual indicator that the highly electrophilic Oxyma active ester has successfully formed[5].

  • Stir for 5–10 minutes at 0 °C to ensure complete activation. Do not exceed 15 minutes to prevent degradation of the active ester.

Step 3: Aminolysis

  • Add the target amine (1.1 equiv) dropwise (if liquid) or as a solution in DMF (if solid).

  • Allow the reaction to slowly warm to room temperature over 1–2 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC or LC-MS. The bright orange color will gradually fade to a pale yellow as the Oxyma active ester is consumed and the amide bond is formed[5]. LC-MS should show the disappearance of the active ester mass and the emergence of the product mass.

Step 4: Quenching and Aqueous Workup

  • Quench the reaction by diluting the mixture with Ethyl Acetate (EtOAc) and adding saturated aqueous NaHCO₃.

  • Separate the organic layer and wash sequentially with:

    • 10% aqueous Citric Acid (removes excess DIPEA and unreacted amine).

    • Saturated aqueous NaHCO₃ (removes the acidic Oxyma byproduct).

    • Brine (removes residual DMF and water).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 1,4-diazepane-5-carboxamide via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Activation Mechanism Diagram

Mechanism A Protected 1,4-Diazepane-5-COOH B Deprotonation by DIPEA A->B C Carboxylate Anion B->C E O-Acyluronium Intermediate C->E Nucleophilic Attack on D D COMU / Oxyma Reagent D->E F Oxyma Active Ester E->F Leaving Group Rearrangement G Aminolysis (Amine Addition) F->G H Chiral Amide Product G->H Loss of Oxyma Byproduct

Caption: Mechanistic pathway of COMU-mediated carboxylic acid activation and aminolysis.

Alternative Protocol: Oxyma/DIC Strategy

For scale-up scenarios where the cost of COMU may be prohibitive, the combination of Oxyma Pure and N,N'-Diisopropylcarbodiimide (DIC) is highly recommended[5][7].

  • Causality: DIC is preferred over EDC·HCl for large-scale solution-phase synthesis because the resulting diisopropylurea byproduct is easily filtered off, whereas EDC can sometimes promote epimerization due to its basic center[5]. Oxyma acts as a potent nucleophilic additive that intercepts the O-acylisourea intermediate faster than enolization can occur, preventing the formation of the unreactive N-acylurea byproduct[7].

Workflow Adjustments:

  • Pre-mix the protected 1,4-diazepane-5-carboxylic acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in DCM/DMF[5][7].

  • Add DIC (1.1 equiv) at 0 °C. Stir for 15 minutes to form the Oxyma active ester (indicated by a yellow color shift)[5].

  • Add the target amine and DIPEA (1.5 equiv).

  • Filter the reaction mixture through a Celite pad to remove the precipitated diisopropylurea before performing the standard aqueous workup.

Sources

Application

Application Notes and Protocols for the In Vitro Investigation of 7-Oxo-1,4-diazepane-5-carboxamide

Introduction: A Strategic Framework for Novel Compound Elucidation The compound 7-Oxo-1,4-diazepane-5-carboxamide represents a novel chemical entity. While its specific biological activities are yet to be defined, the co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Framework for Novel Compound Elucidation

The compound 7-Oxo-1,4-diazepane-5-carboxamide represents a novel chemical entity. While its specific biological activities are yet to be defined, the core structure, incorporating a diazepane and a carboxamide moiety, shares features with molecules known to possess therapeutic properties, including antitumor and anticoagulant activities[1][2][3]. This document provides a comprehensive, multi-tiered strategy for the initial in vitro characterization of this compound. Our approach is not a rigid set of instructions but a logical workflow designed to first uncover its primary biological effect and then to delineate its mechanism of action.

As a Senior Application Scientist, the protocols outlined herein are designed with scientific integrity at their core. The causality behind each experimental choice is explained, and each protocol is structured as a self-validating system, incorporating necessary controls to ensure data reliability and reproducibility[4][5]. This guide is intended for researchers, scientists, and drug development professionals embarking on the early-stage discovery and characterization of new chemical entities.

The investigative journey begins with a broad assessment of cytotoxicity across a diverse panel of human cancer cell lines. This initial screen serves as a critical decision point, guiding subsequent, more focused mechanistic studies. Based on the outcome of this primary screen, the investigation can branch into detailed studies of enzyme inhibition, cell signaling pathway modulation, or other specific cellular phenotypes.

Part 1: Foundational Analysis - Primary Cytotoxicity Screening

The first step in characterizing a novel compound with potential anticancer activity is to assess its general cytotoxicity.[6][7][8] This provides a broad view of its potency and selectivity. We will employ a robust and widely used colorimetric assay, the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[7][9]

Rationale for Experimental Design

The choice of a diverse cancer cell line panel, such as the NCI-60 panel or a similar custom panel representing different tissue origins (e.g., lung, breast, colon, leukemia), is crucial. Differential sensitivity across cell lines can provide early clues about the compound's mechanism of action or potential biomarkers of response. A 72-hour exposure time is selected to allow for effects on cell proliferation over multiple cell cycles.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare 7-Oxo-1,4-diazepane-5-carboxamide Stock Solution (e.g., in DMSO) Serial_Dilution Perform Serial Dilutions of Compound Compound_Prep->Serial_Dilution Cell_Culture Culture & Maintain Cancer Cell Lines Seed_Cells Seed Cells in 96-well Plates (Optimized Density) Cell_Culture->Seed_Cells Treat_Cells Treat Cells with Compound Dilutions & Controls Serial_Dilution->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate MTT_Add Add MTT Reagent Incubate->MTT_Add Formazan_Incubate Incubate (2-4 hours) for Formazan Crystal Formation MTT_Add->Formazan_Incubate Solubilize Solubilize Crystals (e.g., with DMSO or SDS) Formazan_Incubate->Solubilize Read_Absorbance Read Absorbance (e.g., at 570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability vs. Vehicle Control Read_Absorbance->Calculate_Viability Plot_Data Plot Dose-Response Curves Calculate_Viability->Plot_Data Calculate_IC50 Calculate IC50 Values (Non-linear Regression) Plot_Data->Calculate_IC50 G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Obtain Purified Target Enzyme Assay_Setup Combine Buffer, Enzyme, and Inhibitor in Plate Enzyme_Prep->Assay_Setup Substrate_Prep Prepare Substrate Solution Initiate_Reaction Initiate Reaction by Adding Substrate Substrate_Prep->Initiate_Reaction Inhibitor_Prep Prepare Serial Dilutions of Compound Inhibitor_Prep->Assay_Setup Pre_Incubate Pre-incubate to allow Inhibitor-Enzyme Binding Assay_Setup->Pre_Incubate Pre_Incubate->Initiate_Reaction Kinetic_Read Measure Product Formation over Time (Kinetic Read) Initiate_Reaction->Kinetic_Read Calc_Rate Calculate Initial Reaction Velocity (V₀) Kinetic_Read->Calc_Rate IC50_Curve Plot % Inhibition vs. [I] for IC₅₀ Determination Calc_Rate->IC50_Curve Mechanism_Plot Plot 1/V₀ vs. 1/[S] (Lineweaver-Burk Plot) Calc_Rate->Mechanism_Plot Det_MOA Determine Mechanism (Competitive, etc.) Mechanism_Plot->Det_MOA

Caption: Workflow for characterizing a potential enzyme inhibitor.

Protocol 2: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a template that must be adapted to the specific enzyme and substrate (e.g., a protease with a chromogenic substrate).

  • Assay Setup:

    • In a 96-well, UV-transparent plate, add the following to each well in order:

      • Assay Buffer (specific to the enzyme's optimal pH and ionic strength).

      • Inhibitor solution at various concentrations for a dose-response curve, or solvent control.

      • Enzyme solution (at a fixed, optimized concentration).

    • The final volume should be kept constant, leaving room for substrate addition.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at the enzyme's optimal temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. [10]

  • Reaction Initiation and Measurement:

    • Place the plate in a temperature-controlled spectrophotometric plate reader.

    • Add the substrate solution to all wells to start the reaction.

    • Immediately begin measuring the change in absorbance over time at the wavelength corresponding to the product. Collect data points every 30-60 seconds for 10-30 minutes.

  • Data Analysis:

    • IC₅₀ Determination: Calculate the initial reaction rate (V₀) for each well from the linear portion of the progress curve. [11]Normalize the data by setting the uninhibited control to 100% activity. Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀.

    • Mechanism of Action: To determine the mechanism, perform the assay using a matrix of varying substrate concentrations and several fixed inhibitor concentrations. Plot the data using a Lineweaver-Burk (double reciprocal) plot. The pattern of line intersections will reveal the mode of inhibition.

Conclusion and Future Directions

This guide provides the foundational experimental framework for the initial in vitro characterization of 7-Oxo-1,4-diazepane-5-carboxamide. By systematically progressing from broad phenotypic screening to specific mechanistic assays, researchers can efficiently identify the primary biological activity and mechanism of action of this novel compound. The results of these initial studies are crucial for making informed decisions about advancing a compound into more complex cell-based models, such as 3D cultures or organoids, and eventually into preclinical development. [18][19]

References
  • A review for cell-based screening methods in drug discovery - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. Available at: [Link]

  • CELL-BASED ASSAYS FOR DIAGNOSTICS, DRUG AND TARGET DISCOVERY - Fraunhofer-Gesellschaft. Available at: [Link]

  • Therapeutically relevant cell-based assays for drug discovery - Nuvisan. Available at: [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH. Available at: [Link]

  • Techniques used for the discovery of therapeutic compounds: The case of SARS - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling - Longdom Publishing. Available at: [Link]

  • In Vitro Assays in Pharmacology: A Comprehensive Overview - IT Medical Team. Available at: [Link]

  • (PDF) Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - ResearchGate. Available at: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research. Available at: [Link]

  • Synthesis and cytotoxic activity of N-[(alkylamino)alkyl]carboxamide derivatives of 7-oxo-7H-benz[de]anthracene, 7-oxo-7H-naphtho[1,2,3-de]quinoline, and 7-oxo-7H-benzo[e]perimidine - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, - ACS Publications. Available at: [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)- substitutedo[12][13]xazolo[4,5-d]pyrimidines - ResearchGate. Available at: [Link]

  • What Are Enzyme Kinetic Assays? - Tip Biosystems. Available at: [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological activity of 7-oxo substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid (5-DATHF) and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF) - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological activity of 4-amino-7-oxo-substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid and 5,10-dideaza-5, 6,7,8-tetrahydrofolic acid - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • In Vitro and In Vivo Studies and Drug Discovery - Cole-Parmer. Available at: [Link]

  • Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Steady-state enzyme kinetics | The Biochemist - Portland Press. Available at: [Link]

Sources

Method

Application Note: 7-Oxo-1,4-diazepane-5-carboxamide as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Structural Rationale In modern medicinal chemistry, the transition from linear peptides to conformationally restri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Structural Rationale

In modern medicinal chemistry, the transition from linear peptides to conformationally restricted small molecules is a critical step in optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties. The 7-oxo-1,4-diazepane-5-carboxamide scaffold has emerged as a highly versatile, privileged peptidomimetic framework[1].

Characterized by a seven-membered homopiperazine ring, this scaffold provides a unique non-planar, puckered geometry that projects substituents into three-dimensional space far more effectively than flat aromatic or six-membered piperazine rings[2].

  • The 7-Oxo Group (Lactam): Acts as a rigid hydrogen-bond acceptor, mimicking the backbone carbonyl of a peptide bond while resisting proteolytic degradation.

  • The 5-Carboxamide Group: Serves as a dual hydrogen-bond donor/acceptor, mimicking the C-terminus of target substrates and anchoring the molecule deep within enzyme active sites.

This scaffold has demonstrated profound efficacy in targeting neurological receptors (e.g., Orexin[3], Sigma-1[2]), protein-protein interactions (LFA-1[4]), and notably, serine proteases such as [5].

Mechanistic Pathway: Targeting Human Chymase

Human chymase is a mast-cell-derived serine protease responsible for the angiotensin-converting enzyme (ACE)-independent conversion of Angiotensin I to Angiotensin II[6]. Overactivity of chymase is directly linked to vascular fibrosis, atherosclerosis, and heart failure[7].

Crystallographic studies, such as[8], reveal that 7-oxo-1,4-diazepane derivatives act as potent competitive inhibitors. The scaffold inserts into the S2 subsite of chymase, where specific modifications (e.g., an oxyimino group at position 3) induce a critical conformational shift in the Tyr94 and Leu99 residues, locking the enzyme in an inactive state[8].

Pathway MC Mast Cell Degranulation HC Human Chymase (EC 3.4.21.39) MC->HC AngII Angiotensin II HC->AngII Catalysis AngI Angiotensin I AngI->AngII Cleavage Path Vascular Fibrosis AngII->Path Scaffold 7-Oxo-1,4-diazepane Scaffold Scaffold->HC Competitive Inhibition

Chymase-mediated Angiotensin II synthesis pathway and scaffold inhibition.

Quantitative Structure-Activity Relationship (SAR)

The versatility of the 1,4-diazepane core allows it to be tuned for various targets. The table below summarizes the binding affinities and mechanistic interactions of key derivatives based on this scaffold.

Scaffold / DerivativePrimary TargetBinding AffinityKey Mechanistic Interaction
7-Oxo-1,4-diazepane-5-carboxamide Human ChymaseBaselineMimics peptide backbone; anchors in S1/S2 pockets[6].
3-(ethoxyimino)-7-oxo derivative Human ChymaseIC₅₀ ≈ 12 nMInduces movement of Tyr94/Leu99 in the S2 pocket[8].
1-Benzyl-1,4-diazepane derivative Sigma-1 Receptor (σ1R)Kᵢ = 8 nMDeep hydrophobic pocket insertion; low cytotoxicity[2].
1,4-Diazepane-2-one derivative LFA-1 / ICAM-1IC₅₀ = 70 nMBinds I-domain allosteric site via hydrogen bonding[4].
18F-Labeled 1,4-Diazepane Orexin 1 ReceptorIC₅₀ = 19.5 nMEthylene bridge interacts with Ala/Thr residues[3].

Experimental Protocols

Protocol 4.1: De Novo Synthesis of the 7-Oxo-1,4-diazepane Core

This protocol outlines the macrolactamization strategy to construct the 7-membered ring, utilizing 2,4-diamino-2-methylbutanoic acid derivatives[9].

Rationale & Causality: Forming a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings. To prevent linear oligomerization, the reaction is performed under high dilution conditions using HATU. HATU is selected over standard EDC/NHS because its superior reactivity rapidly overcomes the activation energy barrier of the medium-sized ring closure.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve the linear N-Boc-protected dipeptide precursor (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Boc Deprotection: Add Trifluoroacetic acid (TFA) to a final concentration of 20% v/v. Stir for 2 hours at room temperature. Causality: TFA cleanly removes the Boc group without hydrolyzing the adjacent ester, which is required for the subsequent amidation step.

  • Concentration: Evaporate the solvent and excess TFA under reduced pressure. Redissolve the crude amine salt in anhydrous N,N-Dimethylformamide (DMF) at a highly dilute concentration (0.01 M).

  • Macrolactamization: Cool the solution to 0°C. Add N,N-Diisopropylethylamine (DIPEA, 5.0 eq) followed by HATU (1.2 eq). Stir for 16 hours, allowing the reaction to warm to room temperature.

  • Amidation: Treat the resulting 7-oxo-1,4-diazepane ester intermediate with 7N methanolic ammonia in a sealed tube at 60°C for 12 hours to convert the ester to the final 5-carboxamide.

  • Purification: Purify via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

Protocol 4.2: Self-Validating Fluorogenic Chymase Inhibition Assay

To evaluate the synthesized scaffold derivatives, a FRET-based kinetic assay is employed.

Rationale & Causality: A fluorogenic substrate (Suc-Ala-Ala-Pro-Phe-AMC) is used. The AMC (7-Amino-4-methylcoumarin) fluorophore is quenched when amide-bound to the peptide. Upon specific cleavage by chymase, free AMC is released, yielding a highly fluorescent signal. This provides a real-time, continuous kinetic readout of enzyme activity.

Self-Validating System Design:

  • Blank (Buffer + Substrate): Establishes baseline auto-hydrolysis.

  • Positive Control (Enzyme + Substrate): Establishes maximum uninhibited velocity ( Vmax​ ).

  • Reference Control (Enzyme + Substrate + Chymostatin): Validates assay sensitivity using a known broad-spectrum protease inhibitor.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.01% Triton X-100, pH 7.4). Causality: Triton X-100 prevents non-specific aggregation and adsorption of the hydrophobic scaffold to the microplate walls.

  • Reagent Plating: In a black 96-well microplate, add 40 µL of assay buffer, 10 µL of Recombinant Human Chymase (final concentration 1 nM), and 10 µL of the 7-oxo-1,4-diazepane-5-carboxamide derivative (serial dilutions from 10 µM to 0.1 nM in DMSO).

  • Incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to reach binding equilibrium with the S2 pocket.

  • Reaction Initiation: Add 40 µL of Suc-Ala-Ala-Pro-Phe-AMC substrate (final concentration 50 µM) to all wells.

  • Kinetic Readout: Immediately measure fluorescence (Excitation: 380 nm, Emission: 460 nm) every 1 minute for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Determine the IC₅₀ using non-linear regression (four-parameter logistic equation).

Sources

Application

analytical methods for quantification of 7-Oxo-1,4-diazepane-5-carboxamide

An Application Note and Protocol for the Quantitative Analysis of 7-Oxo-1,4-diazepane-5-carboxamide Introduction 7-Oxo-1,4-diazepane-5-carboxamide is a heterocyclic compound featuring a seven-membered diazepane ring, a s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantitative Analysis of 7-Oxo-1,4-diazepane-5-carboxamide

Introduction

7-Oxo-1,4-diazepane-5-carboxamide is a heterocyclic compound featuring a seven-membered diazepane ring, a structure of significant interest in medicinal chemistry due to its presence in various biologically active molecules. As a potential pharmaceutical intermediate, metabolite, or process-related impurity, its accurate quantification is critical for ensuring the safety, efficacy, and quality of drug products. The structural similarity to cyclic peptides and other benzodiazepine-related compounds necessitates robust and sensitive analytical methods for its characterization and control throughout the drug development lifecycle.[1][2][3]

This document provides two detailed, validated analytical protocols for the quantification of 7-Oxo-1,4-diazepane-5-carboxamide. The first method utilizes High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection for routine analysis, purity assessment, and quality control where analyte concentrations are relatively high. The second method employs Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for trace-level quantification in complex biological matrices, offering superior sensitivity and selectivity.

Physicochemical Properties

A fundamental understanding of the analyte's physicochemical properties is the cornerstone of logical method development. These properties, summarized in Table 1, guide the selection of chromatographic conditions and sample preparation techniques. The molecule's polarity (predicted XLogP of -2.2) and presence of hydrogen bond donors/acceptors indicate good solubility in polar solvents and suitability for reversed-phase chromatography.

Table 1: Physicochemical Properties of 7-Oxo-1,4-diazepane-5-carboxamide

Property Value Source
Molecular Formula C₆H₁₁N₃O₂ [4]
Molecular Weight 157.17 g/mol [4]
Monoisotopic Mass 157.08513 Da [4]
CAS Number 2361636-20-4 [5]
Predicted XLogP -2.2 [4]
Hydrogen Bond Donor Count 2 [4]

| Hydrogen Bond Acceptor Count | 3 |[4] |

Method 1: Quantification by HPLC with UV Detection

This method is designed for the reliable quantification of 7-Oxo-1,4-diazepane-5-carboxamide in bulk drug substances or simple formulations, where high sensitivity is not the primary requirement.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV/Vis detector.

  • Analytical Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Formic acid (LC grade)

  • Mobile Phase A (MPA): 0.1% Formic acid in Water

  • Mobile Phase B (MPB): 0.1% Formic acid in Acetonitrile

  • Diluent: Water/Acetonitrile (90:10, v/v)

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 7-Oxo-1,4-diazepane-5-carboxamide reference standard in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Dissolve the sample in the diluent to achieve a final concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

Table 2: HPLC-UV Method Parameters

Parameter Setting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 215 nm
Gradient Elution
Time (min) % Mobile Phase B
0.0 5
15.0 50
17.0 95
20.0 95
20.1 5

| 25.0 | 5 |

Method Development Rationale (HPLC-UV)
  • Stationary Phase: A C18 stationary phase is a versatile and robust choice, providing excellent retention and separation for a wide range of polar and moderately non-polar compounds.[6]

  • Mobile Phase: The use of acetonitrile provides good peak shape and lower backpressure compared to methanol. Formic acid is added to the mobile phase to control the ionization state of the analyte and any potential impurities, which sharpens chromatographic peaks and ensures reproducible retention times.

  • Detection: The amide and ketone functional groups in the analyte exhibit UV absorbance in the lower wavelength range. A detection wavelength of 215 nm is selected to provide a suitable response for quantification.

  • Gradient Elution: A gradient elution is employed to ensure that the primary analyte peak is well-resolved from potential early-eluting polar impurities and later-eluting non-polar contaminants, providing a comprehensive purity profile.[7]

Method 2: High-Sensitivity Quantification by UPLC-MS/MS

This protocol is optimized for the ultra-trace quantification of 7-Oxo-1,4-diazepane-5-carboxamide in complex biological matrices such as plasma or urine. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and specificity.[8][9]

Experimental Protocol: UPLC-MS/MS

1. Instrumentation:

  • A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

2. Reagents and Solutions:

  • Use LC-MS grade solvents (Acetonitrile, Water, Formic Acid).

  • Mobile Phase A (MPA): 0.1% Formic acid in Water

  • Mobile Phase B (MPB): 0.1% Formic acid in Acetonitrile

  • Diluent: Water/Acetonitrile (90:10, v/v)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used (e.g., a related diazepane derivative).

3. Sample Preparation (Protein Precipitation for Plasma):

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution.

  • Add 300 µL of cold Acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean vial for analysis.

4. UPLC and MS/MS Conditions:

Table 3: UPLC-MS/MS Method Parameters | Parameter | Setting | | :--- | :--- | | UPLC Conditions | | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40 °C | | Gradient Elution | | | Time (min) | % Mobile Phase B | | 0.0 | 5 | | 3.0 | 95 | | 4.0 | 95 | | 4.1 | 5 | | 5.0 | 5 | | MS/MS Conditions | | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 3.0 kV | | Desolvation Temperature | 400 °C | | Desolvation Gas Flow | 800 L/hr | | MRM Transitions | | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | 7-Oxo-1,4-diazepane-5-carboxamide | 158.1 | 141.1 (Quantifier) | | | 158.1 | 113.1 (Qualifier) |

Note: The specified product ions are theoretical and must be optimized experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Method Development Rationale (UPLC-MS/MS)
  • Chromatography: A UPLC system with a sub-2 µm particle column is used to achieve rapid analysis times and high peak efficiency, which is crucial for high-throughput screening.[10]

  • Ionization: ESI in positive mode is selected because the nitrogen atoms in the diazepane ring are basic and readily accept a proton, leading to the formation of a strong protonated molecular ion [M+H]⁺.[8]

  • MRM for Quantification: MRM is the gold standard for quantification in complex matrices.[9][11] It provides two layers of specificity: first by selecting the precursor ion (the mass of the intact molecule) and second by monitoring for specific fragment ions generated through collision-induced dissociation. This effectively eliminates background noise and matrix interference, allowing for highly sensitive and accurate measurement.[12] The transition from the precursor (m/z 158.1) to a product ion resulting from the loss of NH₃ (m/z 141.1) is a common fragmentation pathway for primary amides and serves as an excellent quantifier.

Method Validation and System Suitability

For both protocols, a comprehensive method validation should be performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is trustworthy and fit for its intended purpose.[9]

Table 4: Summary of Method Validation Acceptance Criteria

Parameter Description Typical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components. Peak purity analysis (UV); No interfering peaks at the retention time of the analyte (MS/MS).
Linearity Proportional relationship between concentration and instrument response. Correlation coefficient (r²) ≥ 0.995 over the specified range.
Accuracy Closeness of test results to the true value. 85-115% recovery for LLOQ; 80-120% for other levels.
Precision Agreement among a series of measurements. Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).
Limit of Quantification (LOQ) Lowest amount of analyte that can be quantitatively determined. Signal-to-noise ratio ≥ 10; must meet accuracy and precision criteria.

| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-noise ratio ≥ 3. |

Visualization of Experimental Workflows

Visual workflows provide a clear and concise overview of the entire analytical process, from sample handling to final data generation.

G cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting SampleReceipt Sample Receipt StandardPrep Standard Preparation SampleReceipt->StandardPrep SamplePrep Sample Preparation (Dilution or Extraction) StandardPrep->SamplePrep LC_Setup LC System Setup SamplePrep->LC_Setup DataAcq Data Acquisition LC_Setup->DataAcq MS_Setup MS/MS Method Setup (MRM Optimization) MS_Setup->DataAcq Integration Peak Integration DataAcq->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Generation Quantification->Report

Caption: High-level workflow for the quantification of 7-Oxo-1,4-diazepane-5-carboxamide.

G start Plasma Sample add_is Add Internal Standard start->add_is add_acn Add Cold Acetonitrile to Precipitate Proteins add_is->add_acn vortex Vortex to Mix add_acn->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject

Caption: Detailed sample preparation workflow using protein precipitation.

Conclusion

The two analytical methods presented provide a comprehensive toolkit for researchers, scientists, and drug development professionals involved with 7-Oxo-1,4-diazepane-5-carboxamide. The HPLC-UV method offers a robust and straightforward approach for routine quality control and purity analysis of bulk materials. For applications requiring higher sensitivity and specificity, such as pharmacokinetic studies or trace impurity analysis in complex matrices, the UPLC-MS/MS method delivers excellent performance. The successful implementation and validation of these protocols will ensure the generation of accurate and reliable data, supporting critical decisions throughout the pharmaceutical development process.

References

  • Investigation of Impurities in Peptide Pools - MDPI. (2025, February 2).
  • improving the selectivity of analytical methods for benzodiazepine derivatives - Benchchem.
  • Accurate quantification of modified cyclic peptides without the need for authentic standards.
  • Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry - PubMed. (2018, August 15).
  • New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples - MDPI. (2025, April 11).
  • analytical technique for the determination of diazepam in solid dosage forms.
  • Impurity profiling of synthetic cyclic peptides based on orthogonality between hydrophilic-interaction and reversed-phase liquid chromatography | Request PDF - ResearchGate. (2026, March 10).
  • ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS - Punjab University.
  • Managing Product-Related Impurities in Synthetic Peptides - BioPharmaSpec. (2025, June 11).
  • Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR.
  • Synthesis and Spectral Studies of Novel Diazepine Derivatives.
  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy.
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC.
  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. - Der Pharma Chemica.
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2019, September 5).
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. (2025, April 30).
  • 7-oxo-1,4-diazepane-5-carboxamide — Chemical Substance Information - NextSDS.
  • 7-oxo-1,4-diazepane-5-carboxamide (C6H11N3O2) - PubChemLite.
  • Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, - ACS Publications. (2007, October 3).
  • Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note - Agilent.
  • Analytical Methods for the Quantification of Pharmaceuticals | Request PDF - ResearchGate.
  • Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine - Agilent.
  • Application Notes and Protocols for the Analysis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid by HPLC and LC-MS - Benchchem.
  • Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research - MDPI. (2025, December 22).
  • analytical method development and validation of anti-diabetic drugs - JETIR.org.
  • LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications. (2023, February 24).
  • Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - MDPI. (2022, December 5).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Oxo-1,4-diazepane-5-carboxamide

Welcome to the technical support center for the synthesis of 7-Oxo-1,4-diazepane-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 7-Oxo-1,4-diazepane-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

Introduction to the Synthesis

The 7-Oxo-1,4-diazepane-5-carboxamide core is a valuable scaffold in medicinal chemistry. The synthesis, while achievable, can present several challenges that may impact the final yield and purity. A common and effective approach involves a multi-component reaction, which offers the advantage of building complexity in a single step. One such method is the one-pot pseudo-five-component synthesis, which utilizes readily available starting materials.[1][2][3] This guide will focus on troubleshooting and optimizing this and related synthetic strategies.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 7-Oxo-1,4-diazepane-5-carboxamide.

Issue 1: Low to No Yield of the Desired Product

Question: I am experiencing very low or no yield of my target 7-Oxo-1,4-diazepane-5-carboxamide. What are the potential causes and how can I improve the yield?

Answer:

Low yields are a common frustration in multi-step or multi-component reactions. The root cause can often be traced back to several key factors:

  • Inefficient Imine Formation: The initial condensation between the diamine and the ketone to form the diimine intermediate is a critical step. This equilibrium-driven reaction can be hampered by the presence of excess water or suboptimal pH.

  • Poor Cyclization: The intramolecular imine-enamine cyclization to form the seven-membered ring can be slow or compete with intermolecular polymerization, especially at high concentrations.

  • Ineffective Amide Bond Formation: The final amide formation is a crucial step. The nucleophilicity of the amine and the activation of the carboxylic acid (or its equivalent) are critical for high efficiency. Standard coupling reagents may not always be optimal.[4]

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and reaction time play a significant role. For instance, some cyclizations benefit from microwave irradiation to improve yields and reduce reaction times.[5]

Troubleshooting Steps & Solutions:

  • Optimize Imine Formation:

    • Water Removal: Use a Dean-Stark apparatus or add a drying agent like anhydrous MgSO₄ or molecular sieves to drive the equilibrium towards the imine.

    • Catalyst: Employ a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH), to facilitate the condensation.[1][2]

  • Promote Intramolecular Cyclization:

    • High Dilution: Running the reaction at a lower concentration (0.05-0.1 M) can favor the intramolecular cyclization over intermolecular polymerization.

    • Temperature Control: Systematically evaluate the reaction temperature. While higher temperatures can accelerate the reaction, they can also promote side reactions.

  • Enhance Amide Formation:

    • Coupling Reagents: If synthesizing from a carboxylic acid precursor, consider using a more potent coupling reagent combination like EDC/Oxyma Pure, which has been shown to be effective in challenging amide bond formations.[6]

    • Alternative Routes: Explore alternative synthetic routes where the carboxamide functionality is introduced earlier in the synthesis.

  • Solvent and Catalyst Screening:

    • Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good starting points. The use of aqueous media has also been reported to be successful in certain multi-component reactions.[1][2]

    • If applicable, screen different acid or base catalysts to find the optimal conditions for your specific substrate.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing multiple spots on TLC, and I am struggling to isolate the desired product. What are the likely side reactions, and how can I minimize them?

Answer:

The formation of multiple products is often indicative of competing reaction pathways or the degradation of starting materials or products.

  • Polymerization: As mentioned, intermolecular reactions can lead to the formation of oligomeric or polymeric byproducts.

  • Incomplete Cyclization: The uncyclized intermediate may persist or react further to form other impurities.

  • Side Reactions of the Carboxamide Group: The amide functionality itself can be susceptible to hydrolysis under harsh acidic or basic conditions.[7]

  • Over-activation in Amide Coupling: If using a coupling agent, "over-activation" can lead to side products like N-acylurea derivatives.[8]

Troubleshooting Steps & Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one component can lead to the formation of side products.

  • Reaction Monitoring: Monitor the reaction progress closely using an appropriate analytical technique like TLC or LC-MS.[9] Quench the reaction once the formation of the desired product has maximized and before significant byproduct formation occurs.

  • Purification Strategy: Develop a robust purification strategy.

    • Column Chromatography: Standard silica gel chromatography is a common method. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes can be effective. The addition of a small amount of triethylamine or ammonia to the eluent can help prevent the tailing of basic compounds.[10]

    • Recrystallization: If a solid, recrystallization can be a highly effective method for purification.

Issue 3: Difficulty with Product Characterization

Question: I have isolated a product that I believe is 7-Oxo-1,4-diazepane-5-carboxamide, but the characterization data is ambiguous. What should I be looking for?

Answer:

Thorough characterization is essential to confirm the structure and purity of your compound.

  • NMR Spectroscopy:

    • ¹H NMR: Look for the characteristic signals of the diazepane ring protons, which are often complex multiplets in the aliphatic region. The amide NH₂ protons will typically appear as a broad singlet. The proton on the carbon bearing the carboxamide group (C5) will also have a characteristic chemical shift.

    • ¹³C NMR: Identify the carbonyl carbons of the lactam (C7) and the amide group. These will have distinct chemical shifts in the range of 165-180 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of your product. Look for the [M+H]⁺ or [M+Na]⁺ ion.

  • Infrared (IR) Spectroscopy: Look for the characteristic C=O stretching frequencies for the lactam and amide functional groups, typically in the range of 1640-1680 cm⁻¹. The N-H stretching of the amide and the lactam will appear as broad peaks around 3200-3400 cm⁻¹.

Data Interpretation Aid:

Functional Group ¹H NMR (ppm) ¹³C NMR (ppm) IR (cm⁻¹)
Lactam C=O-~170-175~1650-1680
Amide C=O-~168-172~1640-1670
Amide NH₂Broad singlet-~3200-3400 (two bands)
Lactam NHBroad singlet-~3200-3300

Note: Exact chemical shifts and stretching frequencies can vary depending on the specific molecular environment and solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to start with for the synthesis of 7-Oxo-1,4-diazepane-5-carboxamide?

A1: For a rapid and efficient synthesis, a one-pot multi-component reaction is an excellent starting point. The pseudo-five-component synthesis described by Shaabani et al. is a high-yielding method that uses readily available starting materials like 2,3-diaminomaleonitrile, a ketone, an isocyanide, and water.[1][2][3]

Q2: Can I use microwave synthesis to improve my reaction?

A2: Yes, microwave-assisted synthesis can be a powerful tool for improving the yield and reducing the reaction time for the formation of 1,4-diazepin-5-ones.[5] It is worth exploring if you are facing issues with long reaction times or low yields under conventional heating.

Q3: My compound is very polar. What are the best practices for purification?

A3: Highly polar compounds can be challenging to purify by standard silica gel chromatography. Consider using reverse-phase chromatography if your compound is soluble in appropriate solvents. For normal-phase chromatography, a more polar eluent system, such as a gradient of methanol in dichloromethane with a small amount of ammonium hydroxide, may be necessary.

Q4: What are the key safety precautions I should take during this synthesis?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some of the reagents, such as isocyanides, can be toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 7-Oxo-1,4-diazepane-5-carboxamide Derivatives

This protocol is adapted from the procedure described by Shaabani et al.[1][2]

  • To a solution of 2,3-diaminomaleonitrile (1.0 mmol) and a ketone (e.g., cyclohexanone, 1.0 mmol) in water (10 mL), add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • After the initial condensation is complete (typically 4 hours), add an isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol) to the reaction mixture.

  • Continue stirring for an additional 12-24 hours at room temperature.

  • Upon completion, perform an aqueous workup to isolate the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-Oxo-1,4-diazepane-5-carboxamide derivative.

Visualizations

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_imine Check Imine Formation Efficiency start->check_imine check_cyclization Evaluate Cyclization Conditions start->check_cyclization check_amide Assess Amide Bond Formation start->check_amide optimize_conditions Optimize Reaction Conditions start->optimize_conditions solution_imine Add Dehydrating Agent Use Acid Catalyst check_imine->solution_imine solution_cyclization Employ High Dilution Screen Temperatures check_cyclization->solution_cyclization solution_amide Use Potent Coupling Reagents Explore Alternative Routes check_amide->solution_amide solution_conditions Screen Solvents Consider Microwave Synthesis optimize_conditions->solution_conditions end Improved Yield solution_imine->end solution_cyclization->end solution_amide->end solution_conditions->end G cluster_0 Starting Materials cluster_1 Reaction Steps diamine Diamine condensation Condensation (p-TsOH cat.) diamine->condensation ketone Ketone ketone->condensation isocyanide Isocyanide amide_formation Amide Formation (H₂O) isocyanide->amide_formation cyclization Intramolecular Cyclization condensation->cyclization cyclization->amide_formation product 7-Oxo-1,4-diazepane -5-carboxamide amide_formation->product

Caption: A generalized one-pot synthesis scheme.

References

  • Wlodarczyk, N., Gilleron, P., Millet, R., Houssin, R., & Henichart, J. P. (2007). Synthesis of 1,4-Diazepin-5-ones under Microwave Irradiation and Their Reduction Products. Tetrahedron Letters, 48(14), 2583-2586. Available from: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2014). Molecules, 19(12), 20554-20567. Available from: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2014). ResearchGate. Available from: [Link]

  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. (2022). Molecules, 27(24), 8763. Available from: [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2022). RSC Advances, 12(49), 31957-31988. Available from: [Link]

  • Shaabani, A., Ghasemi, E., & Ghasemi, A. (2008). A Novel One-Pot Pseudo-Five-Component Synthesis of 4,5,6,7-Tetrahydro-1H-1,4-diazepine-5-carboxamide Derivatives. The Journal of Organic Chemistry, 73(10), 3925-3927. Available from: [Link]

  • A novel one-pot pseudo-five-component synthesis of 4,5,6,7-tetrahydro-1 H-1,4-diazepine-5-carboxamide derivatives. (2008). PubMed. Available from: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. (2012). Der Pharma Chemica, 4(2), 614-624. Available from: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2017). Molecules, 22(7), 1143. Available from: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Available from: [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. (2017). Royal Society of Chemistry. Available from: [Link]

  • Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, - ACS Publications. (2007). Journal of Medicinal Chemistry, 50(22), 5339-5356. Available from: [Link]

  • Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a]D[5][11]iazepine-2-Carboxylates. (2023). ChemRxiv. Available from: [Link]

  • Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds. (2022). Molecules, 27(6), 1930. Available from: [Link]

  • Recent Developments in Amide Synthesis Using Nonactivated Starting Materials. (2016). The Journal of Organic Chemistry, 81(23), 11433-11447. Available from: [Link]

  • The preparation and applications of amides using electrosynthesis. (2020). RSC Publishing. Available from: [Link]

  • 21.7: Chemistry of Amides. (2022). Chemistry LibreTexts. Available from: [Link]

  • A Novel One-Pot Pseudo-Five-Component Synthesis of 4,5,6,7-Tetrahydro-1H-1,4-diazepine-5-carboxamide Derivatives. (2008). The Journal of Organic Chemistry. Available from: [Link]

  • Analytical methods for determination of benzodiazepines. A short review. (2015). ResearchGate. Available from: [Link]

  • 6 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available from: [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. Available from: [Link]

  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed. Available from: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2019). PMC. Available from: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018). IntechOpen. Available from: [Link]

  • Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. (2024). MDPI. Available from: [Link]

  • 7-oxo-1,4-diazepane-5-carboxamide — Chemical Substance Information. (n.d.). NextSDS. Available from: [Link]

  • Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate. (2013). PMC. Available from: [Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. (2020). The Journal of Organic Chemistry, 85(1), 23-34. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 1,4-Diazepan-7-ones

Audience: Researchers, synthetic chemists, and drug development professionals. Overview & Scientific Context The 1,4-diazepan-7-one scaffold is a highly privileged structure in medicinal chemistry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals.

Overview & Scientific Context

The 1,4-diazepan-7-one scaffold is a highly privileged structure in medicinal chemistry. Notably, 1,3,6-trisubstituted 1,4-diazepan-7-ones have been identified as highly potent and selective inhibitors of human kallikrein 7 (KLK7), a critical serine protease implicated in skin desquamation diseases such as Netherton syndrome and atopic dermatitis[1],[2].

Synthesizing these highly substituted 7-membered lactams presents significant thermodynamic and kinetic challenges. This guide addresses the root causes of common side reactions—such as intermolecular polymerization, regiochemical scrambling, and chiral epimerization—and provides self-validating protocols to ensure high-fidelity synthesis.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I getting oligomeric/polymeric mixtures instead of the desired 7-membered lactam during cyclization?

The Causality: Seven-membered rings fall into the "medium ring" category. Intramolecular cyclization to form a 7-membered lactam is kinetically and thermodynamically disfavored compared to the formation of 5- or 6-membered rings due to transannular strain and a higher entropic penalty. If the concentration of your acyclic amino acid precursor is too high, the intermolecular nucleophilic attack of the terminal amine onto the activated ester of a neighboring molecule will outpace the intramolecular ring closure, leading to oligomerization.

The Solution: You must artificially manipulate the reaction kinetics using pseudo-high dilution conditions . By using a syringe pump to slowly infuse the precursor into a highly dilute solution of the coupling reagent, you ensure that the intramolecular reaction is the only statistically probable pathway.

Q2: My C-6 chiral center is epimerizing during the lactamization step. How can I preserve stereochemical integrity?

The Causality: In 1,3,6-trisubstituted 1,4-diazepan-7-ones, the C-6 carbon is situated at the α -position relative to the newly formed carbonyl group. During the activation of the carboxylic acid (e.g., forming an active ester with HATU or EDC), the α -proton becomes highly acidic. If the base used in your coupling reaction is too strong or nucleophilic (e.g., Triethylamine or DBU), it catalyzes the formation of an enol or ketene intermediate. This planar intermediate racemizes the C-6 stereocenter before the terminal amine can execute the cyclization.

The Solution:

  • Base Selection: Replace Triethylamine (TEA) with a weaker, sterically hindered base such as 2,4,6-collidine or N,N -Diisopropylethylamine (DIPEA).

  • Kinetic Acceleration: Utilize highly reactive coupling additives like HOAt (1-Hydroxy-7-azabenzotriazole). HOAt accelerates the rate of intramolecular cyclization so that it outpaces the rate of base-catalyzed enolization.

  • Thermal Control: Maintain the reaction strictly at 0 °C to suppress the thermodynamic enolization pathway.

Q3: Can I use a Beckmann or Schmidt rearrangement on a piperidone precursor to access the 1,4-diazepan-7-one core?

The Causality: While Beckmann and Schmidt rearrangements are classic methods for ring expansion, they are notoriously difficult to control for precise regioselectivity. Applying these rearrangements to 4-piperidones typically yields 1,4-diazepan-5-ones, not 7-ones. If you attempt to expand a 2-piperidone or 3-piperidone, the regioselectivity is governed by the migratory aptitude of the adjacent carbons. This aptitude is highly sensitive to steric bulk and electronic effects, almost always resulting in intractable mixtures of regioisomers.

The Solution: For precise functionalization—especially for 1,3,6-trisubstituted targets—abandon the ring-expansion route. The de novo synthesis via intramolecular lactamization of acyclic precursors is the self-validating standard for these complex scaffolds.

Part 2: Mechanistic Visualizations

Cyclization A Acyclic Precursor (Amino Acid) B Activated Ester Intermediate A->B HATU / Base C Intramolecular Cyclization B->C High Dilution (< 0.005 M) D Intermolecular Reaction B->D High Concentration E Base-Catalyzed Enolization B->E Strong Base / Temp > 0°C F 1,4-Diazepan-7-one (Desired Target) C->F G Oligomers / Polymers (Side Product) D->G H C-6 Epimerized Product (Side Product) E->H

Figure 1: Mechanistic divergence during the lactamization of acyclic precursors.

Epimerization A Detect C-6 Epimerization B Evaluate Base A->B C Switch to Sterically Hindered Base (e.g., Collidine) B->C D Evaluate Temp C->D E Reduce to 0°C D->E F Evaluate Kinetics E->F G Add HOAt to Accelerate Cyclization F->G

Figure 2: Stepwise troubleshooting logic for mitigating C-6 epimerization.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the yield/stereochemical purity of 1,3,6-trisubstituted 1,4-diazepan-7-ones.

Coupling ReagentBase UsedConcentrationTemp (°C)Yield (%)C-6 Epimerization (%)Primary Side Reaction
EDC / HOBtTEA (3.0 eq)0.1 M25 °C12%> 40%Polymerization & Racemization
HATUDIPEA (2.5 eq)0.05 M25 °C35%15 - 20%Oligomerization
PyBOP2,4,6-Collidine0.01 M0 °C68%< 5%Minor intermolecular dimers
HATU / HOAt 2,4,6-Collidine 0.002 M (Syringe) 0 °C 85% Not Detected Optimized Condition

Part 4: Experimental Protocol

Regioselective Intramolecular Lactamization of 1,3,6-Trisubstituted Precursors

This protocol utilizes pseudo-high dilution and sterically hindered bases to guarantee stereochemical retention and prevent polymerization.

Materials Required:

  • Acyclic precursor: e.g., N -(2-aminoethyl)- β -alanine derivative (1.0 mmol)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 mmol)

  • HOAt (1-Hydroxy-7-azabenzotriazole) (1.2 mmol)

  • 2,4,6-Collidine (3.0 mmol)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (500 mL total)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 1 L round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 400 mL of anhydrous DCM to the flask.

  • Reagent Activation Bath: Add HATU (1.2 mmol), HOAt (1.2 mmol), and 2,4,6-collidine (3.0 mmol) to the 400 mL of DCM. Cool the stirring solution to exactly 0 °C using an ice-water bath.

  • Precursor Dilution: Dissolve the acyclic amino acid precursor (1.0 mmol) in 100 mL of anhydrous DCM. Load this solution into a gas-tight syringe.

  • Pseudo-High Dilution Addition: Using a programmable syringe pump, add the precursor solution to the vigorously stirring activation bath at a rate of 10 mL/hour . Critical step: This ensures the steady-state concentration of the activated ester remains near zero, mathematically eliminating intermolecular collisions.

  • Reaction Maturation: Once the addition is complete (approx. 10 hours), maintain the reaction at 0 °C for an additional 2 hours to ensure complete cyclization.

  • Quenching & Workup: Quench the reaction by adding 50 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with cold 0.5 M HCl (to remove collidine), followed by saturated NaHCO3​ and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude 1,4-diazepan-7-one via flash column chromatography.

Sources

Troubleshooting

Technical Support Center: Navigating the Purification of Polar Carboxamide Compounds

A Message from Your Senior Application Scientist Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers facing the unique and often frustrating challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Message from Your Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers facing the unique and often frustrating challenges associated with purifying polar carboxamide compounds. Their ability to form strong hydrogen bonds and their inherent polarity make them a difficult class of molecules to isolate in high purity.

This guide is structured to provide direct, actionable solutions to common problems you might be encountering at the bench. We will move beyond simple procedural lists to explain the underlying scientific principles—the "why" behind a specific technique's success or failure. My goal is to equip you with the knowledge to not only solve your immediate purification issue but also to develop robust, effective methods for future projects.

Let's begin troubleshooting.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems in a question-and-answer format.

Question 1: My polar carboxamide elutes in the void volume of my C18 reverse-phase column. How can I achieve retention?

Answer: This is a classic problem. Your compound is too polar to interact with the non-polar C18 stationary phase and is simply being carried through the column by the polar mobile phase.[1][2] Here’s a systematic approach to solving this:

  • Underlying Cause: The hydrophobic C18 alkyl chains of the stationary phase cannot effectively interact with your highly polar analyte.[2] Separation in reverse-phase chromatography (RPC) relies on these hydrophobic interactions.[2]

  • Immediate Solutions & Protocols:

    • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution. HILIC uses a polar stationary phase (like silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[3][4][5] The polar analyte partitions into a water-rich layer that forms on the surface of the stationary phase, leading to retention.[4][5][6]

      • Starting HILIC Protocol:

        • Column: Begin with a HILIC silica or amide column.[7]

        • Mobile Phase A: 10 mM ammonium formate or ammonium acetate in water.

        • Mobile Phase B: Acetonitrile.

        • Gradient: Start at 95% B, and run a linear gradient to 60% B over 15-20 minutes.

        • Equilibration: Crucially, ensure a long equilibration time (at least 10 column volumes) before the first injection to form the stable aqueous layer on the stationary phase.[6]

    • Use a "Water-Tolerant" or Polar-Embedded Reverse-Phase Column: Some C18 columns are specifically designed for highly aqueous mobile phases.[7][8] These "AQ" type columns have polar end-capping or embedded polar groups that prevent the collapse of the C18 chains in high-water conditions, which can improve retention for some polar compounds.[7][8][9]

    • Consider Mixed-Mode Chromatography: These columns possess both reverse-phase and ion-exchange characteristics, providing multiple retention mechanisms.[1] This can be particularly effective if your carboxamide is ionizable.

Question 2: I see significant peak tailing for my carboxamide on a silica gel (normal-phase) column. How can I get sharp, symmetrical peaks?

Answer: Peak tailing in normal-phase chromatography is typically caused by strong, non-ideal interactions between your polar compound and the stationary phase.[10][11]

  • Underlying Cause: The primary culprit is the interaction between the carboxamide group (especially if the molecule has basic character) and the acidic silanol groups (Si-OH) on the surface of the silica gel.[10][12][13] This secondary interaction mechanism leads to a portion of the analyte molecules being retained more strongly, resulting in a "tail".[10]

  • Solutions & Protocols:

    • Add a Mobile Phase Modifier: This is the most common and effective solution. Adding a small amount of a competitive base or acid can saturate the active silanol sites.

      • For Neutral or Basic Carboxamides: Add 0.1-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., dichloromethane/methanol).[13][14] The TEA will preferentially interact with the acidic silanols, preventing your compound from binding too tightly.[13]

      • For Acidic Carboxamides: If your molecule also contains an acidic functional group, adding 0.1-1% acetic or formic acid can ensure the compound remains in a single protonation state, leading to sharper peaks.[15]

    • Switch to a Different Stationary Phase:

      • Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds, as it has fewer acidic sites.[16]

      • Bonded Phases: Diol or Amino-bonded silica columns offer a different, often less aggressive, polarity compared to bare silica and can reduce tailing.[17]

  • Visualizing the Problem:

    G cluster_0 Silica Surface cluster_1 Mobile Phase Silanol1 Si-OH Silanol2 Si-OH Silanol3 Si-OH Carboxamide_Free Carboxamide Carboxamide_Bound Carboxamide Carboxamide_Free->Carboxamide_Bound Desired Partitioning Carboxamide_Bound->Silanol2 Strong H-Bonding (Secondary Interaction) Carboxamide_Bound->Carboxamide_Free Slow Release (Causes Tailing)

    Caption: Interaction of a polar carboxamide with acidic silanol sites on silica gel, leading to peak tailing.

Question 3: My recovery is very low after chromatography. Where is my compound going?

Answer: Low recovery is often due to irreversible adsorption of the compound onto the stationary phase or degradation during the purification process.

  • Underlying Cause: Highly polar compounds, especially those with multiple hydrogen bond donors and acceptors like carboxamides, can bind almost irreversibly to active sites on silica gel.[8] In some cases, the compound may be unstable under the chosen conditions (e.g., sensitive to the acidity of silica or prolonged exposure to aqueous mobile phases).[18]

  • Troubleshooting Steps:

    • Perform a Column Wash: After your run is complete, try flushing the column with a very strong solvent system. For a silica column, this might be methanol with 5% ammonium hydroxide. For a C18 column, try flushing with isopropanol or THF. If your compound elutes in this wash, it confirms irreversible adsorption was the issue.

    • Passivate the Stationary Phase: As mentioned for peak tailing, adding a modifier like TEA to a normal-phase mobile phase can block the sites of irreversible binding.

    • Reduce Contact Time: Speed up the purification by using a shorter column, a faster flow rate, or a steeper solvent gradient. This minimizes the time the compound is in contact with the stationary phase, reducing opportunities for degradation or irreversible binding.[18]

    • Consider an Alternative Technique: If chromatography consistently gives low recovery, techniques like recrystallization or solid-phase extraction (SPE) might be more suitable. SPE, using C18 cartridges, can be a rapid and effective method for purifying sensitive compounds, minimizing their contact time with harsh conditions.[18]

Frequently Asked Questions (FAQs)

Q1: What is the best all-around chromatography technique for polar carboxamides?

A1: While there is no single "best" technique for all molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the most powerful and versatile starting point for separating highly polar compounds like carboxamides.[3][4] It is specifically designed to retain and separate compounds that perform poorly in reverse-phase chromatography.[5][7]

| Technique Comparison for Polar Carboxamide Purification | | :--- | :--- | :--- | :--- | | Technique | Stationary Phase | Mobile Phase | Pros & Cons for Carboxamides | | Reverse-Phase (RPC) | Non-polar (C18, C8) | Polar (Water/Acetonitrile) | Cons: Often results in poor or no retention.[1][19] | | Normal-Phase (NPC) | Polar (Silica, Alumina) | Non-polar (Hexane/EtOAc) | Cons: Can cause strong binding, peak tailing, and low recovery.[4][8] | | HILIC | Polar (Silica, Amide, Diol) | Polar (Acetonitrile/Water) | Pros: Excellent retention, good peak shapes, MS-friendly mobile phases.[3] Cons: Requires longer column equilibration times.[6] | | Supercritical Fluid (SFC) | Various (often polar) | Supercritical CO₂ + Modifier | Pros: Fast, uses less organic solvent, good for isomer separation.[20] Cons: May require specialized equipment.[21] |

Q2: How can mobile phase additives improve my separation?

A2: Mobile phase additives, or modifiers, are small amounts of acids, bases, or salts that can drastically improve peak shape, retention, and selectivity.[22][23]

| Common Mobile Phase Additives and Their Functions | | :--- | :--- | :--- | | Additive | Typical Use Case | Mechanism of Action | | Formic Acid / Acetic Acid | HILIC, RPC | Suppresses the ionization of acidic silanols and ensures acidic analytes are fully protonated, leading to more consistent interactions and sharper peaks.[15][22][24] | | Ammonium Hydroxide / Triethylamine (TEA) | NPC, HILIC | Acts as a competing base, binding to acidic silanol sites on silica and preventing strong secondary interactions with basic analytes, thus reducing peak tailing.[13][14] | | Ammonium Formate / Ammonium Acetate | HILIC, RPC | Acts as a buffer to control pH and provides ions that can improve peak shape and are compatible with mass spectrometry detection.[24] | | Trifluoroacetic Acid (TFA) | RPC | Acts as an ion-pairing agent for basic compounds, forming a neutral complex that can be retained by the C18 phase. Caution: TFA can be difficult to remove and suppresses MS signals.[14][22] |

Q3: Are there non-chromatographic methods to purify polar carboxamides?

A3: Absolutely. When chromatography proves difficult or for large-scale purification, consider these alternatives:

  • Recrystallization: This is the go-to method for purifying solid compounds.[25][26] The key is finding a suitable solvent or solvent pair where the compound is highly soluble when hot but poorly soluble when cold.[27][28]

    • Solvent Selection Protocol:

      • Place a few milligrams of your crude solid in a small test tube.

      • Add a few drops of a solvent (start with polar solvents like ethanol or isopropanol).

      • If it dissolves immediately at room temperature, the solvent is too good.

      • If it doesn't dissolve, heat the tube. If it dissolves when hot but crystals reappear upon cooling, you have found a good single solvent.

      • If it is insoluble even when hot, try a different solvent.

      • If no single solvent works, try a solvent pair (e.g., dissolve in a minimum of hot methanol, then add diethyl ether dropwise until cloudy, then reheat to clarify and cool slowly).[14][27]

  • Acid-Base Extraction: If your carboxamide is stable to pH changes and has an ionizable group (or if your impurities do), liquid-liquid extraction can be a powerful purification step to remove neutral or oppositely charged impurities.[15]

Q4: How do I choose the right purification strategy from the start?

A4: A logical workflow can save significant time and resources. The following decision tree outlines a typical thought process for developing a purification method for a new polar carboxamide.

Caption: Decision workflow for selecting a purification strategy for polar carboxamides.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32185]([Link] SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32185)

  • Mobile Phase Modifiers - ZeptoMetrix. [Link]

  • Video: Supercritical Fluid Chromatography - JoVE. [Link]

  • What is Supercritical Fluid Chromatography - Teledyne Labs. [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC. [Link]

  • What can I use to purify polar reaction mixtures? - Biotage. [Link]

  • Why HILIC is what your polar compounds need for purification - Buchi.com. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. [Link]

  • HILIC: A Nemesis to Polar Compounds – Welch Materials, Inc. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies - Waters Corporation. [Link]

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. [Link]

  • A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed. [Link]

  • Recrystallization. [Link]

  • Recrystallization. ---> [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MTC USA. [Link]

    • Crystallization. [Link]

  • Polar Compounds | SIELC Technologies. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]

  • Recrystallization-1.pdf. [Link]

  • How should I purify a complex, polar, amide reaction mixture? - Biotage. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed. [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]

Sources

Optimization

Technical Support Center: Optimization of Diazepane Ring Closure

Welcome to the Technical Support Center for Diazepane Synthesis. 1,4-Diazepanes are privileged pharmacophores in drug discovery, but the construction of their 7-membered rings presents significant thermodynamic and kinet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Diazepane Synthesis. 1,4-Diazepanes are privileged pharmacophores in drug discovery, but the construction of their 7-membered rings presents significant thermodynamic and kinetic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your ring closure reactions.

FAQ: Fundamental Kinetics & Thermodynamics

Q: Why is my diazepane cyclization yielding primarily dimers and oligomers instead of the desired 7-membered ring? A: The formation of 7-membered rings is entropically and enthalpically disfavored compared to 5- or 6-membered rings. Enthalpically, 7-membered rings suffer from transannular (Prelog) strain and torsional (Pitzer) strain. Entropically, the probability of the two reactive termini meeting is low. Consequently, the rate of intermolecular dimerization often outcompetes intramolecular cyclization. Solution: Operate under high dilution conditions (typically 0.01–0.05 M) or use continuous flow/syringe pump addition to keep the steady-state concentration of the acyclic precursor extremely low. Additionally, incorporating structural elements that exploit the Thorpe-Ingold effect (e.g., gem-dimethyl groups) can pre-organize the acyclic chain and dramatically increase the cyclization rate.

Troubleshooting Guide: Intramolecular Fukuyama-Mitsunobu Cyclization

The Fukuyama-Mitsunobu reaction is a highly reliable method for 1,4-diazepane synthesis, famously utilized in the multikilogram production of the Rho-kinase inhibitor K-115 intermediate[1][2].

Issue: Low conversion and tedious purification due to triphenylphosphine oxide (TPPO) and hydrazine byproducts.

  • Root Cause: The standard DIAD/PPh 3​ system generates stoichiometric TPPO and diisopropyl hydrazine-1,2-dicarboxylate. Diazepanes are often highly polar, causing them to co-elute with these byproducts during silica gel chromatography[1][2].

  • Solution:

    • Reagent Substitution: Replace PPh 3​ with polymer-supported triphenylphosphine, allowing TPPO to be removed by simple filtration. Alternatively, use tri-n-butylphosphine (PBu 3​ ), which generates a water-soluble phosphine oxide that can be removed during an acidic aqueous workup.

    • Temperature Control: Ensure the reaction is kept at 0 °C during the addition of DIAD to prevent premature decomposition of the betaine intermediate, then slowly warm to room temperature[3].

Issue: Premature cleavage of acid-labile protecting groups (e.g., N-Boc) during alternative mesylation routes.

  • Root Cause: If you attempt to activate the alcohol as a mesylate instead of using Mitsunobu conditions, the in situ generation of methanesulfonic acid during mesylate formation or storage can cleave N-Boc groups[1][2].

  • Solution: Bypass the mesylate intermediate entirely. The Fukuyama-Mitsunobu approach directly couples the unactivated alcohol with the N-nosyl sulfonamide under neutral/mildly basic conditions, preserving the N-Boc group perfectly[1][2][3].

Troubleshooting Guide: Intramolecular Reductive Amination

Issue: Over-reduction of the acyclic aldehyde/ketone before ring closure occurs.

  • Root Cause: In a one-pot reductive amination, the reducing agent (e.g., NaBH 4​ ) may reduce the carbonyl to an alcohol faster than the intramolecular imine/iminium formation can occur, resulting in a dead-end linear amino-alcohol.

  • Solution:

    • Decouple the Steps: This protocol must be a self-validating system. Add a dehydrating agent (e.g., Ti(OiPr) 4​ or activated 4Å molecular sieves) to the amino-aldehyde in a non-polar solvent (DCM or DCE).

    • Validate: Monitor the disappearance of the carbonyl via TLC or LCMS before adding the reducing agent.

    • Mild Reductant: Once imine formation is confirmed, use a mild, chemoselective reducing agent like NaBH(OAc) 3​ or NaCNBH 3​ , which selectively reduces the iminium ion over any trace unreacted aldehyde.

Troubleshooting Guide: Macrolactamization (Diazepane-2,5-diones)

Solid-phase and solution-phase syntheses of 1,4-diazepane-2,5-diones from linear dipeptides are common but challenging[4].

Issue: Epimerization of chiral centers during cyclization.

  • Root Cause: The slow kinetics of 7-membered macrolactamization mean the activated C-terminus has a long half-life. Prolonged exposure to the basic conditions required for coupling allows for reversible deprotonation at the α -carbon, leading to racemization/epimerization.

  • Solution:

    • Use highly efficient coupling reagents (e.g., HATU, COMU, or PyBOP) to accelerate the cyclization rate.

    • Employ a strictly non-nucleophilic, sterically hindered base like 2,4,6-trimethylpyridine (sym-collidine) or N,N-diisopropylethylamine (DIPEA) instead of Et 3​ N.

    • Maintain the reaction at 0 °C to suppress the α -deprotonation pathway while the fast-acting coupling reagent drives the ring closure.

Data Presentation: Optimization Parameters for Diazepane Cyclization

Cyclization MethodKey Reagents / CatalystsOptimal ConcentrationSolventTempPrimary Byproduct / Challenge
Fukuyama-Mitsunobu DIAD, PPh 3​ (or PS-PPh 3​ )0.01 M – 0.05 MTHF or Toluene0 °C RTTPPO removal; requires N-Nosyl group[1][3]
Reductive Amination Ti(OiPr) 4​ , NaBH(OAc) 3​ 0.05 M – 0.1 MDCE or DCMRTOver-reduction of carbonyl
Macrolactamization HATU, DIPEA 0.01 MDMF or NMP0 °C RTEpimerization of α -chiral centers[4]
Hydrogen Borrowing Ru(II) (pyridyl)phosphine0.2 M (Catalytic)Toluene/t-AmOH110 °CHigh energy barrier; requires specialized Ru catalyst[5]

Experimental Protocol: Intramolecular Fukuyama-Mitsunobu Cyclization

Validated methodology for the synthesis of N-Boc-N'-Nosyl-1,4-diazepane from a linear diamino alcohol[1][2][3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask under argon. Add the acyclic N-Boc-N'-Nosyl diamino alcohol (1.0 equiv) and anhydrous triphenylphosphine (1.5 equiv).

  • Solvent Addition: Dissolve the reagents in anhydrous THF to achieve a final substrate concentration of 0.02 M. (Note: High dilution is critical to suppress intermolecular dimerization).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10 minutes to equilibrate.

  • Activation: Add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise via syringe over 15 minutes. The solution will typically turn pale yellow.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours.

  • Validation: Monitor by TLC (EtOAc/Hexane) or LCMS. The acyclic precursor should completely disappear, replaced by a less polar spot (the cyclized diazepane).

  • Workup: Quench with a few drops of water. Concentrate the mixture in vacuo.

  • Purification: To remove TPPO, suspend the crude residue in cold diethyl ether. The TPPO will largely precipitate. Filter the suspension, concentrate the filtrate, and purify via silica gel flash chromatography.

Mandatory Visualization

DiazepaneOptimization Start Target: 1,4-Diazepane Ring Closure CheckPrecursor Analyze Acyclic Precursor Start->CheckPrecursor TypeA Diamino Alcohol (Nosyl Protected) CheckPrecursor->TypeA TypeB Amino Aldehyde / Ketone CheckPrecursor->TypeB TypeC Linear Dipeptide CheckPrecursor->TypeC Fukuyama Fukuyama-Mitsunobu Cyclization TypeA->Fukuyama Reductive Intramolecular Reductive Amination TypeB->Reductive Lactam Macrolactamization TypeC->Lactam OptF Optimize: DIAD/PPh3, High Dilution (<0.05 M) Fukuyama->OptF OptR Optimize: NaBH(OAc)3, Pre-form Imine Reductive->OptR OptL Optimize: HATU/DIPEA, Avoid Epimerization Lactam->OptL Success Diazepane Core Successfully Formed OptF->Success OptR->Success OptL->Success

Workflow for selecting and optimizing 1,4-diazepane ring closure strategies based on precursors.

References

2.[3] Title: Expedite Protocol for Construction of Chiral Regioselectively N-Protected Monosubstituted Piperazine, 1,4-Diazepane, and 1,4-Diazocane Building Blocks Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

3.[5] Title: Synthesis of 1,4-Diazacycles by Hydrogen Borrowing Source: Organic Letters (ACS Publications) URL: [Link]

4.[4] Title: Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing alpha- and beta-amino acids Source: Biochemical and Biophysical Research Communications (PubMed) URL: [Link]

Sources

Troubleshooting

troubleshooting guide for 7-Oxo-1,4-diazepane-5-carboxamide crystallization

As a Senior Application Scientist, I've seen firsthand how the final crystallization step can be a major bottleneck in the development of promising pharmaceutical candidates. 7-Oxo-1,4-diazepane-5-carboxamide and its ana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've seen firsthand how the final crystallization step can be a major bottleneck in the development of promising pharmaceutical candidates. 7-Oxo-1,4-diazepane-5-carboxamide and its analogs are an important class of heterocyclic compounds, but their inherent structural features—a flexible diazepane ring and hydrogen-bonding carboxamide groups—can present unique crystallization challenges[1][2][3].

This guide is designed to provide practical, experience-driven solutions to the common issues encountered during the crystallization of this scaffold. We will move beyond simple procedural lists to explain the underlying physicochemical principles, enabling you to make informed decisions and develop robust, reproducible crystallization protocols.

Troubleshooting Guide: From Amorphous Oils to Crystalline Solids

This section addresses the most pressing issues that researchers face at the bench. Each question is a common scenario, followed by a deep dive into the causes and a systematic approach to resolution.

Q1: My 7-Oxo-1,4-diazepane-5-carboxamide is "oiling out" instead of crystallizing. What's happening and how do I fix it?

A1: The Phenomenon of "Oiling Out"

"Oiling out," or liquid-liquid phase separation (LLPS), is one of the most common and frustrating crystallization problems. It occurs when the concentration of your compound in solution exceeds its solubility to such a degree that it separates as a supersaturated, liquid micro-environment (the "oil") rather than an ordered, solid crystal lattice[4][5]. This is particularly prevalent with molecules that have flexible conformations, like the diazepane ring, or when the melting point of the solid is lower than the temperature of the solution[6][7]. Impurities often preferentially dissolve in this oil phase, making subsequent solidification yield a low-purity, often amorphous or glassy material[6][8].

Causality and Strategic Solutions:

The core issue is almost always a level of supersaturation that is too high for orderly nucleation and growth to occur[4][9]. Your goal is to slow down the process and operate within the "metastable zone," where crystal growth is favored over spontaneous, uncontrolled precipitation.

Step-by-Step Troubleshooting Protocol:

  • Reduce the Rate of Supersaturation Generation: This is your primary lever for control[9].

    • If using cooling crystallization: Decrease the cooling rate significantly. An uncontrolled plunge into an ice bath is a common cause. Try cooling the solution from its boiling point to room temperature over several hours, perhaps by placing the flask in an insulated container (like a Dewar flask filled with warm water)[10].

    • If using anti-solvent crystallization: Add the anti-solvent much more slowly, and ensure vigorous stirring to prevent localized areas of high supersaturation. Consider adding the anti-solvent dropwise via a syringe pump.

  • Increase the Solvent Volume: The solution may simply be too concentrated. Re-heat the mixture to dissolve the oil, then add more of the primary solvent (the one your compound is soluble in) before attempting the cooling or anti-solvent addition again[6]. This lowers the overall supersaturation level at any given temperature.

  • Change the Solvent System: The solvent itself plays a critical role. Oiling out is common when the solvent and solute have very different polarities[8].

    • Try a solvent that has a better affinity for the compound. For a molecule with both hydrogen bond donors (N-H) and acceptors (C=O), polar protic solvents (e.g., ethanol, isopropanol) or polar aprotic solvents (e.g., ethyl acetate, acetone) are good candidates to screen[11].

  • Employ a Seeding Strategy: This is the most powerful tool to bypass the kinetic barrier of primary nucleation[9].

    • Add a small number of high-quality seed crystals once the solution is slightly supersaturated (e.g., after it has cooled a few degrees below the saturation temperature). This provides a template for growth, allowing you to operate in the metastable zone where oiling out is less likely[7][12]. See FAQ 3 for a detailed seeding protocol.

  • Check for Impurities: High impurity levels can dramatically depress the melting point of your compound, leading to oiling out[8][13]. If the above steps fail, consider re-purifying your starting material by another method (e.g., column chromatography) before attempting crystallization again.

Q2: I'm not getting any crystals at all. What are the first steps to induce crystallization?

A2: Overcoming the Nucleation Barrier

A failure to crystallize typically means one of two things: either your solution is not supersaturated, or it is supersaturated but lacks the necessary energy to begin nucleation (the formation of the first stable crystal "seeds")[9][14].

Immediate Actions to Induce Nucleation:

  • Confirm Supersaturation: If your solution is clear at a low temperature, you may have too much solvent. Try evaporating a portion of the solvent under reduced pressure or a gentle stream of nitrogen and then allow it to cool again[6].

  • Scratching Method: Use a glass rod to gently scratch the inner surface of the flask below the liquid level. The microscopic imperfections on the glass provide a high-energy surface that can act as a nucleation site[10][12].

  • Seeding: If you have a small amount of solid material from a previous batch (even if it was impure), adding a single tiny crystal can be remarkably effective. This provides a pre-formed template for growth, bypassing the difficult primary nucleation step entirely[12].

  • Introduce a "Shock": Briefly place the flask in an ultrasonic bath or a very cold ice/acetone bath for a few minutes. The rapid change in conditions can sometimes provide the energy needed to trigger nucleation. Be aware that this can lead to the formation of many small crystals.

Q3: The crystals are very fine needles or small particles, which are difficult to filter and handle. How can I grow larger, more equant (block-like) crystals?

A3: Controlling Crystal Habit

Crystal habit, or morphology, is a direct result of the relative growth rates of different crystal faces. Needle-like crystals form when growth along one axis is much faster than along others. This is often influenced by the solvent and the level of supersaturation[15][16]. For pharmaceutical applications, equant or block-like crystals are usually preferred for their superior flowability and processing characteristics[15].

Strategies for Modifying Crystal Habit:

  • Minimize Supersaturation: High supersaturation often leads to rapid, uncontrolled growth and the formation of fine needles[12]. All the strategies for avoiding oiling out (slower cooling, slower anti-solvent addition) are also effective here. The goal is slow, controlled growth.

  • Solvent Selection is Key: The solvent can interact differently with various crystal faces, promoting or inhibiting their growth.

    • Experiment with solvents from different classes (e.g., alcohols, esters, ketones, aromatic hydrocarbons). A solvent that has strong interactions with the carboxamide or diazepine functionalities may block growth on certain faces, leading to a different morphology[16].

    • Consider using a co-solvent or an additive. Even small amounts of a second solvent or a pharmaceutically acceptable excipient can adsorb to specific faces and alter the crystal habit[15][17].

  • Stirring and Agitation: The mixing within the crystallizer can influence crystal morphology. While good mixing is needed to ensure thermal and concentration homogeneity, overly aggressive agitation can lead to secondary nucleation and smaller particles. Experiment with different stirring speeds[13].

Q4: My crystallization process is not reproducible from batch to batch. What factors should I investigate to improve consistency?

A4: Achieving Process Control

Batch-to-batch inconsistency is a critical issue in drug development and manufacturing[18]. It almost always stems from unmonitored or uncontrolled process parameters.

Key Parameters to Standardize:

  • Cooling/Addition Profile: Ensure the cooling rate or anti-solvent addition rate is precisely controlled and identical for every batch. Use a programmable cooling bath or syringe pump instead of manual methods.

  • Seeding Protocol: If you are seeding, standardize the exact temperature at which seeds are added, the quantity of seeds (by weight), and their quality (particle size, polymorphic form). A consistent seeding protocol is the most effective way to ensure batch-to-batch reproducibility[9].

  • Stirring Rate: The hydrodynamics within the vessel affect heat and mass transfer. Maintain a constant and controlled stirring rate[13].

  • Starting Material Purity: Small variations in the impurity profile of your starting material can have a large impact on the crystallization outcome[18][19]. Ensure the purity of each batch is consistent before crystallization.

  • Solvent Quality: Ensure the same grade of solvent is used for each batch and that water content is controlled, especially if using anhydrous solvents.

Frequently Asked Questions (FAQs)

FAQ 1: What is a good starting point for solvent selection for this compound?

A systematic solvent screening is the most effective approach. The ideal solvent is one where the compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below[10][11]. Given the structure of 7-Oxo-1,4-diazepane-5-carboxamide, which contains hydrogen bond donors and acceptors, a range of polar solvents should be effective.

Solvent ClassSpecific ExamplesRationale & Key Considerations
Polar Protic Ethanol, Isopropanol (IPA), MethanolCan form strong hydrogen bonds with the amide and amine groups, potentially leading to good solubility at high temperatures.
Polar Aprotic Ethyl Acetate, Acetone, AcetonitrileCan accept hydrogen bonds and have moderate dipole moments. Often provide a good solubility differential with temperature.
Ethers 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME)Greener solvent alternatives to THF or Dioxane.
Anti-Solvents Heptane, Hexane, Toluene, WaterTo be used in mixed-solvent systems. The choice depends on the primary "good" solvent. For example, heptane is a good anti-solvent for solutions in ethyl acetate or acetone.

A recommended experimental protocol for solvent screening is provided below.

FAQ 2: How does pH influence the crystallization of 7-Oxo-1,4-diazepane-5-carboxamide?

The pH of the crystallization medium can have a profound effect on compounds with ionizable functional groups[20]. The 1,4-diazepane ring contains secondary amines which are basic, while the amide proton is very weakly acidic.

  • Acidic Conditions (Low pH): At low pH, the secondary amines in the diazepine ring will likely be protonated. This dramatically increases the polarity and aqueous solubility of the compound, which could prevent crystallization from many organic solvents.

  • Basic Conditions (High pH): At high pH, the molecule will remain in its neutral form. The solubility will be primarily dictated by the solvent system. Controlling the pH is therefore critical, especially in aqueous or protic solvent systems. The pH can alter solubility, which in turn affects the optimal supersaturation level[21]. If you are experiencing issues, ensure the pH of your solution is neutral or slightly basic to favor the non-ionized form required for crystallization.

FAQ 3: What are the best practices for a seeding protocol?

A well-executed seeding protocol is the key to controlling polymorphism and ensuring reproducibility[9][12].

  • Prepare the Seed Crystals: The seed crystals should be of the desired polymorphic form and have a uniform, small particle size. They can be prepared from a previous small-scale crystallization and gently ground if necessary.

  • Determine the Saturation Temperature: Prepare a saturated solution of your compound in the chosen solvent system.

  • Cool to the Metastable Zone: Cool the solution to a temperature just a few degrees (e.g., 2-5 °C) below the saturation temperature. At this point, the solution is supersaturated but should not yet have started to nucleate spontaneously.

  • Add the Seeds: Introduce a small, precisely weighed amount of seed crystals (typically 0.1-1.0% w/w relative to the solute) as a slurry in the mother liquor to ensure good dispersion.

  • Hold and Cool: Hold the seeded solution at that temperature for a period (e.g., 30-60 minutes) to allow the seeds to establish themselves and for growth to begin. Then, proceed with a slow, controlled cooling profile to the final temperature.

Experimental Protocols & Visualizations

Protocol 1: Systematic Solvent Screening for Crystallization

This protocol allows for the efficient screening of multiple solvents to identify promising candidates for crystallization.

  • Preparation: Place a small, accurately weighed amount (e.g., 10-20 mg) of 7-Oxo-1,4-diazepane-5-carboxamide into several small vials or test tubes.

  • Solvent Addition (Room Temp): To each vial, add a different candidate solvent (see Table 1) dropwise, vortexing after each addition, until the solid just dissolves. Record the volume of solvent required. A solvent that dissolves the compound readily at room temperature is generally not a good candidate for cooling crystallization.

  • Heating: For vials where the solid did not fully dissolve at room temperature, heat the mixture gently (e.g., in a water bath) while continuing to add solvent dropwise until a clear solution is obtained. Be sure to note the temperature.

  • Cooling: Once dissolved, remove the vials from the heat and allow them to cool slowly to room temperature.

  • Inducing Crystallization: If crystals do not form on their own, place the vials in a refrigerator (4 °C) and then a freezer (-20 °C). If still no crystals form, try scratching the inside of the vial with a needle.

  • Evaluation: The best solvents are those that require heating to dissolve the compound and show significant crystal formation upon cooling.

Troubleshooting Crystallization Workflow

The following diagram illustrates a logical workflow for diagnosing and solving common crystallization problems.

Crystallization Troubleshooting Start Crystallization Issue Observed OilingOut Problem: Oiling Out Start->OilingOut NoCrystals Problem: No Crystals Form Start->NoCrystals BadMorphology Problem: Poor Morphology (Needles/Fine Powder) Start->BadMorphology Cause_Super Cause: High Supersaturation OilingOut->Cause_Super Cause_Impurity Cause: Impurities Present OilingOut->Cause_Impurity Cause_Solvent Cause: Poor Solvent Choice OilingOut->Cause_Solvent Cause_NoNuclei Cause: No Nucleation Sites NoCrystals->Cause_NoNuclei Cause_TooMuchSolvent Cause: Solution Undersaturated NoCrystals->Cause_TooMuchSolvent BadMorphology->Cause_Super BadMorphology->Cause_Solvent Sol_SlowCool Solution: Reduce Cooling Rate or Anti-Solvent Addition Rate Cause_Super->Sol_SlowCool Sol_AddSolvent Solution: Increase Solvent Volume Cause_Super->Sol_AddSolvent Sol_Seed Solution: Use Seeding Cause_Super->Sol_Seed Sol_Purify Solution: Re-purify Material Cause_Impurity->Sol_Purify Sol_ChangeSolvent Solution: Screen New Solvents Cause_Solvent->Sol_ChangeSolvent Sol_Agitation Solution: Modify Agitation Cause_Solvent->Sol_Agitation Cause_NoNuclei->Sol_Seed Sol_Scratch Solution: Scratch Flask Cause_NoNuclei->Sol_Scratch Sol_Evap Solution: Evaporate Some Solvent Cause_TooMuchSolvent->Sol_Evap

Caption: A decision tree for troubleshooting common crystallization issues.

References

  • Mirza, S., & Miroshnyk, I. (2011). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. Pharmaceuticals. Available at: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Technobis Crystallization Systems. (2023). Industrial importance of controlling crystal habit. Retrieved from [Link]

  • Viveka, S., et al. (2016). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. BMC Chemistry. Available at: [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Vila-Jatosti, S., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Molecular Pharmaceutics. Available at: [Link]

  • Price, C. P. (2013). Control of Crystal Modification and Crystal Shape by Control of Solid–Solid Transitions during Crystallization and Drying: Two Industrial Case Studies. Organic Process Research & Development. Available at: [Link]

  • Chakkarwar, A. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. Retrieved from [Link]

  • Zhanghua Dryer. (2024). Troubleshooting Crystallization Problems in Industrial Settings. Retrieved from [Link]

  • Creative Biolabs. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • Uekusa, H. (2012). Modification of Drug Crystallization by Cyclodextrins in Pre-formulation Study. Journal of the Pharmaceutical Society of Japan. Available at: [Link]

  • Vila-Jatosti, S., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. ACS Publications. Available at: [Link]

  • Vila-Jatosti, S., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. ResearchGate. Available at: [Link]

  • MDPI. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Retrieved from [Link]

  • LUTPub. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. Retrieved from [Link]

  • Zhanghua Dryer. (2024). Troubleshooting Crystallization Challenges in Industrial Settings. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structures at room temperature of Diazepam (left, ab plane),... Retrieved from [Link]

  • Frontiers. (2023). Highly acidic pH facilitates enamel protein self-assembly, apatite crystal growth and enamel protein interactions in the early enamel matrix. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Re-crystallization experiments. Retrieved from [Link]

  • MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]

  • Altum Technologies. (2023). Crystallizer Fouling & Scaling Guide. Retrieved from [Link]

  • PubMed. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2008). Effect of pH on the growth and characterization of Glycine Sodium Chloride (GSC) single crystal. Retrieved from [Link]

  • ResearchGate. (2018). How does the solvent or pH affect the formation of weak bonds in crystal packing? Retrieved from [Link]

  • University of Lorraine. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-oxo-1,4-diazepane-5-carboxamide (C6H11N3O2). Retrieved from [Link]

  • RSC Publishing. (2023). Polymorphism in carboxamide compounds with high-Z′ crystal structures. Retrieved from [Link]

  • MDPI. (2023). Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor. Retrieved from [Link]

  • NextSDS. (n.d.). 7-oxo-1,4-diazepane-5-carboxamide — Chemical Substance Information. Retrieved from [Link]

  • ACS Publications. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Orally Bioavailable, and Selective Factor Xa Inhibitor. Retrieved from [Link]

  • PMC. (2018). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Retrieved from [Link]

  • PMC. (2011). Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate. Retrieved from [Link]

  • Technobis Crystallization Systems. (2023). Successfully preventing crystallization of parenteral formulations using solubility measurements. Retrieved from [Link]

  • ResearchGate. (2016). Challenges in Translational Development of Pharmaceutical Cocrystals. Retrieved from [Link]

  • ACS Publications. (2018). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2018). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Retrieved from [Link]

  • University of Strathclyde. (n.d.). Investigation of co-crystallization using carbamazepine. Retrieved from [Link]

Sources

Optimization

preventing racemization during synthesis of chiral diazepanes

Answering the user's request.## Technical Support Center: Synthesis of Chiral Diazepanes A Guide to Preventing and Troubleshooting Racemization Welcome to our dedicated resource for researchers, scientists, and drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Synthesis of Chiral Diazepanes

A Guide to Preventing and Troubleshooting Racemization

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of chiral diazepanes. The stereochemical integrity of these privileged scaffolds is paramount to their biological activity and therapeutic efficacy. This guide provides in-depth, field-proven insights into the common causes of racemization and offers practical, actionable solutions to preserve the enantiopurity of your compounds.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding racemization in the context of chiral diazepane synthesis.

Q1: What are the primary causes of racemization during the synthesis of chiral diazepanes?

A1: Racemization in chiral diazepane synthesis most often occurs through the formation of a planar, achiral intermediate from a stereogenic center.[1] The most common mechanism involves the deprotonation of an acidic proton at a chiral carbon, particularly one alpha to a carbonyl group (e.g., the C3 position in a 1,4-benzodiazepin-2-one). This generates a planar enolate, which can be reprotonated from either face, leading to a loss of enantiomeric excess (ee).[1] Key factors that promote this process include:

  • Harsh Reaction Conditions: Elevated temperatures and the use of strong acids or bases provide the energy and chemical environment to facilitate deprotonation-reprotonation equilibria.[1][2]

  • Prolonged Reaction Times: Extended exposure to potentially racemizing conditions increases the probability of stereochemical erosion.[1][2]

  • Reaction Mechanisms: Certain synthetic routes that proceed through carbocationic or planar carbanionic intermediates are inherently susceptible to racemization.[1] For some hydroxyl-substituted benzodiazepines, racemization can even occur via a ring-chain tautomerism mechanism, forming an achiral aldehyde intermediate.[3][4]

Q2: At which specific stages of the synthesis is racemization most likely to occur?

A2: Vigilance is required throughout the synthetic sequence, but several stages are particularly high-risk for racemization:[2]

  • Main Reaction/Cyclization: Base-mediated intramolecular cyclizations to form the seven-membered ring are a major concern. The conditions required to facilitate ring closure can simultaneously promote the abstraction of a proton at the stereogenic center.[1]

  • Intermediate Activation: Activating a carboxylic acid that is alpha to a stereocenter for a subsequent amidation step significantly increases the acidity of the α-proton, making it vulnerable to epimerization.[1]

  • Work-up: Quenching reactions or performing extractions with strong aqueous acids or bases can cause racemization of the final product or sensitive intermediates.[2]

  • Purification: Standard silica gel chromatography can be problematic as the acidic nature of silica can catalyze racemization in sensitive compounds.[2]

Q3: How can the choice of a protecting group influence stereochemical stability?

A3: Protecting groups are a critical line of defense against racemization.[2] Their influence is twofold:

  • Steric Hindrance: Bulky protecting groups, such as the di(p-anisyl)methyl (DAM) group, can physically block access to the chiral center, preventing bases or other reagents from abstracting the labile proton.[2][5]

  • Electronic Effects: Electron-withdrawing protecting groups on a nitrogen atom can decrease the acidity of a proton at an adjacent chiral carbon, making it less susceptible to base-mediated abstraction.[2] Conversely, groups that increase the acidity of the chiral proton should be used with caution. Commonly used urethane-type protecting groups like Cbz (carboxybenzyl) and Fmoc (9-fluorenylmethoxycarbonyl) are often employed to protect amine functionalities.[2][6][7]

Troubleshooting Guide: Scenarios & Solutions

This guide provides a structured approach to diagnosing and solving racemization issues encountered during experiments.

Scenario 1: Loss of Enantiomeric Excess During a Base-Mediated Cyclization
  • Symptom: You start with an enantiopure linear precursor, but the cyclized diazepane product shows significant erosion of ee% as measured by chiral HPLC.

  • Possible Cause: The base used for the cyclization is strong enough to deprotonate the stereogenic center, leading to a planar enolate intermediate and subsequent racemization.[1] High reaction temperatures exacerbate this issue.

  • Troubleshooting Protocol:

    • Lower the Reaction Temperature: This is the most critical first step. Reducing the temperature decreases the available thermal energy, slowing the rate of both the desired cyclization and the undesired racemization. Cryogenic conditions (-78 °C to 0 °C) are often necessary.[2]

    • Screen Milder and/or Sterically Hindered Bases: Switch from strong, small bases (e.g., NaOH, NaH) to weaker inorganic bases (e.g., K₂CO₃) or, preferably, non-nucleophilic, sterically hindered organic bases (e.g., DIPEA, DBU).[2][8]

    • Monitor Reaction Progress Closely: Use TLC or LC-MS to determine the minimum time required for the consumption of the starting material. Quench the reaction immediately upon completion to avoid prolonged exposure to basic conditions.[2]

Protocol: Screening for Optimal Base and Temperature
  • Setup: In parallel reaction vials, dissolve the chiral linear precursor in an appropriate aprotic solvent (e.g., THF, DCM).

  • Temperature Control: Cool the reaction blocks to three different temperatures: 0 °C, -20 °C, and -40 °C.

  • Base Addition: To separate vials at each temperature, add an equimolar amount of the bases to be screened (e.g., K₂CO₃, Cs₂CO₃, DIPEA).

  • Monitoring: After 1 hour, take a small aliquot from each reaction. Quench immediately with a buffered aqueous solution (e.g., saturated NH₄Cl). Extract the organic components and analyze the crude mixture by chiral HPLC to determine the ee%.

  • Analysis: Continue monitoring at set intervals until the starting material is consumed. Compare the final ee% and conversion for each condition to identify the optimal balance.

BaseTemperature (°C)Reaction Time (h)Conversion (%)Final ee%
NaH02>9945
K₂CO₃089588
DIPEA0129097
DIPEA -20 24 92 >99

Table 1: Example data from a base and temperature screening experiment for a chiral diazepane cyclization. The optimal conditions that maximize both conversion and enantiopurity are highlighted.

Scenario 2: Racemization Detected After Chromatographic Purification
  • Symptom: The crude reaction product has a high ee%, but after purification via silica gel column chromatography, the isolated product shows a significant drop in enantiopurity.

  • Possible Cause: The acidic nature of standard silica gel is catalyzing the racemization of your acid-sensitive chiral diazepane.[2]

  • Troubleshooting Protocol:

    • Deactivate the Silica Gel: Before preparing the column, slurry the silica gel in the chosen eluent containing 1-2% of a volatile base, such as triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites on the silica surface.

    • Switch to a Neutral Stationary Phase: If deactivation is insufficient, use a less acidic support like neutral alumina for your chromatography.

    • Alternative Purification: Explore non-chromatographic methods such as crystallization or trituration, which are less likely to induce racemization. In some cases, inducing crystallization of an enantiomerically enriched solution in the presence of a racemizing agent can lead to amplification of the solid-phase ee.[9]

Visualizing Key Concepts

Visual aids can clarify complex mechanisms and workflows, aiding in experimental design and troubleshooting.

RacemizationMechanism cluster_products Start (S)-Chiral Diazepane Intermediate Planar Achiral Intermediate (e.g., Enolate) Start->Intermediate + Base - H⁺ End_S (S)-Chiral Diazepane Intermediate->End_S + H⁺ (Si face) End_R (R)-Chiral Diazepane Intermediate->End_R + H⁺ (Re face) Racemic Racemic Mixture

Caption: Base-mediated racemization mechanism via a planar intermediate.

TroubleshootingWorkflow Start Loss of ee% Detected Q_Stage At What Stage? Start->Q_Stage N_Reaction During Reaction Q_Stage->N_Reaction Main Reaction N_Workup During Work-up Q_Stage->N_Workup Work-up N_Purification During Purification Q_Stage->N_Purification Purification Sol_Reaction • Lower Temperature • Use Milder/Hindered Base • Change Solvent • Shorten Reaction Time N_Reaction->Sol_Reaction Sol_Workup • Use Buffered Aqueous Quench (e.g., NH4Cl, pH 7 buffer) • Avoid Strong Acid/Base Washes N_Workup->Sol_Workup Sol_Purification • Deactivate Silica with Et3N • Use Neutral Alumina • Consider Crystallization N_Purification->Sol_Purification

Caption: A decision-tree workflow for troubleshooting racemization.

Analytical Considerations

Accurate determination of enantiomeric excess is crucial for diagnosing and solving racemization problems.

Q4: What is the best method for determining the enantiomeric purity of my chiral diazepanes?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.[10] It allows for the physical separation of enantiomers, providing a direct and quantitative measure of their ratio. When developing a method, screen various chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation. Other methods like chiral Supercritical Fluid Chromatography (SFC) can also be highly effective. While techniques like polarimetry can confirm the presence of a non-racemic mixture, they are not suitable for precise ee% determination without a standard of known enantiopurity.[11]

References

  • Minimizing racemization during the synthesis of chiral amino alcohols - Benchchem.
  • Enantioselective synthesis of diversely substituted quaternary 1,4-benzodiazepin-2-ones ... - PubMed.
  • 1,4‐Diazepane Ring‐Based Systems | Request PDF - ResearchG
  • Synthesis of 1,4-Diazepanes and Benzo[b][2][12]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent | Request PDF - ResearchGate.

  • Enantioselective Synthesis of “Quaternary” 1,4‐Benzodiazepin‐2‐one Scaffolds via Memory of Chirality. - Carlier - 2004 - ChemInform - Wiley Online Library - DOI.
  • Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes - Semantic Scholar.
  • Technical Support Center: Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes - Benchchem.
  • Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing).
  • Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cycliz
  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - ResearchG
  • Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth | Journal of the American Chemical Society.
  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION - International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Protecting Groups for Amines: Carbam
  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles | Crystal Growth & Design - ACS Public
  • Protecting Agents - TCI Chemicals.
  • Protective Groups - Organic Chemistry Portal.
  • Racemization of a Chiral Nanoparticle Evidences the Flexibility of the Gold−Thiol
  • Racemization of oxazepam and chiral 1,4-benzodiazepines.
  • Rational design of chiral catalysts for asymmetric synthesis - Monash University.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Racemization in Drug Discovery EODC v08.pdf - ORCA – Online Research @ Cardiff.
  • analytical technique for the determin
  • (PDF)
  • Recent Advances in Catalytic Asymmetric Synthesis - Chiralpedia.
  • ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS - Punjab University.
  • Recent advances in catalytic asymmetric synthesis of chiral organogermanes - Science Explor
  • Recent advances in catalytic asymmetric synthesis - Frontiers.
  • 3.1. Determination of Enantiomeric Purity by Direct Methods.
  • UPLC-MS/MS Analytical Method for the Simultaneous Quantification of Diazepam, Nordazepam, and Oxazepam in P
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin | The Journal of Organic Chemistry - ACS Public
  • Strategies for chiral separation:
  • The problem of racemization in drug discovery and tools to predict it - ResearchG
  • New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents - Suzhou Highfine Biotech.
  • Atropisomerism in medicinal chemistry: challenges and opportunities - PMC - NIH.

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Profiling: 7-Oxo-1,4-diazepane-5-carboxamide vs. Classical Benzodiazepines

As drug development pivots from broad-spectrum central nervous system (CNS) depressants toward highly targeted therapeutics, evaluating the structural nuances of heterocyclic scaffolds is critical. Classical 1,4-benzodia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots from broad-spectrum central nervous system (CNS) depressants toward highly targeted therapeutics, evaluating the structural nuances of heterocyclic scaffolds is critical. Classical 1,4-benzodiazepines (e.g., diazepam, alprazolam) are characterized by an unsaturated diazepine ring fused to a benzene moiety, acting universally as positive allosteric modulators (PAMs) at the GABA_A receptor[1].

In contrast, 7-Oxo-1,4-diazepane-5-carboxamide represents a saturated, non-fused aliphatic ring system (a diazepane) featuring a lactam (7-oxo) and a carboxamide group[2]. This saturation fundamentally alters the molecule's conformational flexibility and electrostatic surface, shifting its biological activity away from GABAergic pathways and toward novel targets, including T-type calcium channels, Factor Xa (coagulation cascade)[3], and Amyloid-β (Aβ) aggregation inhibition[4].

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their divergent pharmacodynamics and providing robust experimental protocols for their comparative evaluation.

Part 1: Structural and Mechanistic Divergence

The classical benzodiazepine binding site at the α/γ subunit interface of the GABA_A receptor requires a rigid, planar aromatic system for π-π stacking and specific halogen interactions. By saturating the diazepine ring (converting sp² carbons to sp³), the 7-Oxo-1,4-diazepane-5-carboxamide scaffold gains three-dimensional flexibility.

Causality in Structural Design: This flexibility prevents the rigid intercalation required at the GABA_A receptor, effectively stripping the molecule of classical sedative and anxiolytic properties. However, the addition of the carboxamide moiety acts as a potent hydrogen-bond donor/acceptor. This allows the scaffold to adapt to the S4 aryl-binding domain of Factor Xa[3] and interact with the hydrophobic clefts of Aβ oligomers[4], opening entirely new therapeutic avenues.

G Scaffold Heterocyclic Core Scaffolds BZD Classical Benzodiazepines (Unsaturated, Fused Ring) Scaffold->BZD Diazepane 7-Oxo-1,4-diazepane-5-carboxamide (Saturated, Non-Fused) Scaffold->Diazepane GABAA GABA_A Receptor (Allosteric Modulation) BZD->GABAA High Affinity CaChannel T-Type Calcium Channels (Ion Flux Blockade) Diazepane->CaChannel Modulatory FactorXa Factor Xa (S4 Pocket Binding) Diazepane->FactorXa Inhibitory Amyloid Amyloid-β (Aβ) (Aggregation Inhibition) Diazepane->Amyloid Anti-aggregation Outcome1 Anxiolytic / Sedative (High Dependency Risk) GABAA->Outcome1 Outcome2 Analgesic / Anticonvulsant (Neuropathic Focus) CaChannel->Outcome2 Outcome3 Antithrombotic (Coagulation Cascade) FactorXa->Outcome3 Outcome4 Neuroprotective (Alzheimer's Models) Amyloid->Outcome4

Fig 1: Divergent pharmacological pathways of saturated diazepanes vs. classical benzodiazepines.

Part 2: Comparative Biological Activity Profiles

To objectively evaluate the utility of these scaffolds in drug discovery, we must compare their primary pharmacological profiles. The table below summarizes the quantitative and qualitative shifts in biological activity resulting from the structural differences.

FeatureClassical Benzodiazepines (e.g., Diazepam)7-Oxo-1,4-diazepane-5-carboxamide Derivatives
Core Structure Unsaturated 1,4-diazepine fused to a benzene ring.Saturated 1,4-diazepane, non-fused, with lactam/amide.
Primary Target GABA_A Receptor (Positive Allosteric Modulator)[1].Factor Xa, T-type Ca²⁺ Channels, Amyloid-β[2][3][4].
CNS Activity High anxiolytic, sedative, and muscle relaxant properties.Neuroprotective (Aβ inhibition), potential analgesic[2][4].
Systemic Activity Minimal direct cardiovascular/coagulation effects.High antithrombotic potential (IC50 ~ 6.8 nM for specific derivatives)[3].
Toxicity & Dependency High risk of tolerance, addiction, and respiratory depression.Low dependency risk; lacks GABAergic reinforcement pathways.

Part 3: Experimental Validation Protocols

To objectively compare these compounds, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems , incorporating specific internal controls to ensure data integrity and explain the causality behind the observed results.

Protocol 1: Radioligand Binding Assay (GABA_A Receptor Affinity)

Objective: Quantify the loss of GABA_A affinity in the saturated diazepane scaffold compared to classical benzodiazepines, proving the absence of classical sedative liabilities.

Methodology:

  • Membrane Preparation: Isolate rat cortical membranes and homogenize in 50 mM Tris-HCl buffer (pH 7.4) to preserve the native conformation of the GABA_A pentamer.

  • Radioligand Incubation: Incubate 100 µg of membrane protein with 1 nM [³H]flunitrazepam (a universal GABA_A PAM radioligand) in the presence of varying concentrations (10⁻¹⁰ to 10⁻⁴ M) of either diazepam (positive control) or 7-Oxo-1,4-diazepane-5-carboxamide.

  • Self-Validating Control (Crucial Step): Include a parallel well with 10 µM flumazenil (a competitive antagonist) to define non-specific binding. Causality: If the flumazenil well shows high residual radioactive signal, it indicates the radioligand is sticking non-specifically to the plastic or lipids, invalidating the assay.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding), wash with ice-cold buffer, and quantify bound radioactivity via liquid scintillation counting.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay (Aβ Aggregation Inhibition)

Objective: Validate the neuroprotective potential of the 1,4-diazepane scaffold against Alzheimer's disease models by measuring the inhibition of Amyloid-β fibrillization[4].

Methodology:

  • Peptide Preparation: Monomerize Aβ1-42 peptides using hexafluoroisopropanol (HFIP) to strip pre-existing aggregates, evaporate under nitrogen, and resuspend in anhydrous DMSO.

  • Assay Assembly: In a black 96-well microplate, combine 10 µM Aβ1-42, 20 µM ThT dye, and the test compound (7-Oxo-1,4-diazepane-5-carboxamide) at 10 µM and 50 µM in PBS (pH 7.4).

  • Kinetic Monitoring: Incubate at 37°C under continuous agitation. Record fluorescence (Ex: 440 nm, Em: 485 nm) every 10 minutes for 48 hours. Causality: ThT dye only fluoresces when intercalated into the β-sheet structures of mature amyloid fibrils; thus, delayed fluorescence directly correlates to aggregation inhibition.

  • Self-Validating Control: A vehicle-only (DMSO) well must show a classic sigmoidal aggregation curve (lag phase followed by exponential growth) to validate peptide viability. Resveratrol is used as a positive aggregation-inhibitor control.

Protocol 3: Chromogenic Assay for Factor Xa Inhibition

Objective: Assess the antithrombotic activity of the carboxamide-functionalized diazepane by measuring its ability to block the serine protease Factor Xa[3].

Methodology:

  • Reagent Setup: Prepare human Factor Xa (0.5 nM) and chromogenic substrate S-2222 (200 µM) in assay buffer (50 mM Tris, 150 mM NaCl, 0.1% BSA, pH 7.4).

  • Incubation: Pre-incubate Factor Xa with serial dilutions of 7-Oxo-1,4-diazepane-5-carboxamide for 10 minutes at 37°C to allow the molecule to access the S4 binding pocket.

  • Reaction Initiation: Add S-2222 substrate. Measure absorbance at 405 nm continuously for 15 minutes using a microplate reader. Causality: Factor Xa cleaves the substrate to release p-nitroaniline (yellow color). A decrease in the rate of color formation indicates enzyme inhibition.

  • Self-Validating Control: Use Rivaroxaban as a reference standard. The assay must demonstrate a linear initial velocity (V0) in the uninhibited control for the first 5 minutes to ensure steady-state Michaelis-Menten kinetics are maintained.

Conclusion

While classical benzodiazepines remain the gold standard for acute GABAergic modulation, their rigid fused-ring structure limits their versatility and carries significant dependency risks. The 7-Oxo-1,4-diazepane-5-carboxamide scaffold, through its saturation and strategic functionalization, offers a highly tunable platform. By abandoning the planar constraints required for GABA_A binding, this scaffold successfully navigates toward novel therapeutic targets—demonstrating profound potential in neurodegenerative disease modification, analgesia, and cardiovascular drug discovery.

References

  • EvitaChem.Buy 1,4-Diazepane-5-carboxamide (EVT-3505188) | 220364-88-5.
  • PubMed (NIH).Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity.
  • ResearchGate.1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • UWSpace (University of Waterloo).Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors.

Sources

Comparative

comparative analysis of different synthetic routes to 1,4-diazepan-7-ones

Strategic Overview: Navigating the 1,4-Diazepan-7-one Pharmacophore The 1,4-diazepan-7-one scaffold is a privileged seven-membered heterocyclic core embedded in numerous bioactive molecules, including kinase inhibitors,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview: Navigating the 1,4-Diazepan-7-one Pharmacophore

The 1,4-diazepan-7-one scaffold is a privileged seven-membered heterocyclic core embedded in numerous bioactive molecules, including kinase inhibitors, GPCR ligands, and antimicrobial agents[1].

Nomenclature Note: Depending on the substitution pattern and IUPAC prioritization at the nitrogen atoms, this core is frequently referred to in the literature as 1,4-diazepan-5-one or homopiperazin-5-one[1]. For this comparative analysis, we will refer to the unified pharmacophore as 1,4-diazepan-7-one.

Synthesizing seven-membered rings presents unique thermodynamic and kinetic challenges, primarily due to transannular strain and unfavorable entropic factors during cyclization. As a Senior Application Scientist, I have evaluated the three primary synthetic routes to this scaffold. This guide objectively compares their mechanistic logic, regiochemical fidelity, and scalability to help you select the optimal pathway for your drug development program.

Mechanistic Pathway Analysis

Route A: The Classical Schmidt Rearrangement

The Schmidt reaction of piperidin-4-ones remains the most scalable method for generating the core scaffold[2]. The reaction relies on the in situ generation of hydrazoic acid, which attacks the protonated ketone. The subsequent dehydration and crucial alkyl migration step are driven by the thermodynamically favorable expulsion of nitrogen gas (N₂).

  • Advantage: Highly scalable and utilizes inexpensive, readily available starting materials.

  • Limitation: Regioselectivity can be poor if the starting piperidone is asymmetrically substituted, leading to a mixture of regioisomers.

Schmidt A Piperidin-4-one B HN3 Addition (Acidic Media) A->B C Azidohydrin Intermediate B->C D Alkyl Migration (-N2 Gas) C->D E 1,4-Diazepan-7-one D->E

Figure 1: Schmidt reaction pathway from piperidin-4-ones to 1,4-diazepan-7-ones.

Route B: Transition-Metal Catalyzed Intramolecular Amidation

For highly functionalized or stereochemically complex targets (e.g., CPZEN-45 precursors), direct intramolecular amidation of linear precursors is preferred[3]. A linear precursor containing a vinyl halide and a secondary amide is subjected to Cu(I) catalysis. A diamine ligand facilitates the oxidative addition of the vinyl iodide to the Cu center, preventing unfavorable chelation from other heteroatoms in the substrate[3].

  • Advantage: Absolute regiocontrol and tolerance for complex molecular architectures.

  • Limitation: Requires multi-step synthesis of the linear precursor.

Amidation A Linear Precursor (Vinyl Iodide) B Cu(I) Oxidative Addition A->B C Intramolecular Amidation B->C D Reductive Elimination C->D E 1,4-Diazepin-7-one D->E

Figure 2: Cu-catalyzed intramolecular amidation workflow for 1,4-diazepin-7-ones.

Route C: Lewis Acid-Catalyzed Ring Expansion

A modern, cutting-edge approach utilizes imidazolidines as diaza-1,5-dipole synthons reacting with cyclobutenones[4]. Zn(OTf)₂ acts as a Lewis acid to activate the cyclobutenone, increasing its electrophilicity. The imidazolidine nitrogen attacks the activated carbonyl, initiating a cascade that relieves the high ring strain of the cyclobutene system, expanding it into the 7-membered ring[4].

  • Advantage: Operates under mild conditions, avoids toxic azides, and generates highly substituted derivatives.

  • Limitation: Requires specialized cyclobutenone starting materials.

RingExpansion A Imidazolidine (1,5-dipole) C Zn(OTf)2 Coordination A->C B Cyclobutenone (Strained ring) B->C D Nucleophilic Attack & Ring Opening C->D E 1,4-Diazepan-7-one D->E

Figure 3: Zn(OTf)2-catalyzed ring expansion of imidazolidines with cyclobutenones.

Comparative Performance Metrics

The following table summarizes the quantitative data and operational parameters for each route, allowing for rapid decision-making based on your project's constraints.

Synthetic RouteKey Reagents / CatalystsTemp (°C)RegioselectivityTypical YieldPrimary Application
A. Schmidt Rearrangement NaN₃, H₂SO₄, DCM0 to 5Low (if asymmetric)75–85%Large-scale core synthesis
B. Intramolecular Amidation CuI, Diamine ligand, Base80–100Absolute60–75%Complex natural product synthesis
C. Ring Expansion Zn(OTf)₂, DCE80High65–80%Highly substituted library generation

Validated Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the validation checkpoints, as they are critical for confirming mechanistic progression.

Protocol 1: Schmidt Rearrangement (Synthesis of 1-Benzyl-1,4-diazepan-7-one)[2]
  • Preparation: Dissolve 1-benzyl-piperidin-4-one (0.1 mol) in a biphasic mixture of H₂SO₄ (40 mL) and DCM (80 mL) at 0 °C.

    • Causality: The biphasic system helps partition the intermediate and controls the exotherm, while H₂SO₄ protonates the ketone to enhance electrophilicity.

  • Azide Addition: Cautiously add NaN₃ (0.5 mol) in small portions over 3 hours.

    • Causality: NaN₃ reacts with H₂SO₄ to form toxic, explosive HN₃. Slow addition prevents dangerous accumulation and thermal runaway.

  • Migration & Validation: Stir for 1 h at 5 °C.

    • Validation Checkpoint: The continuous evolution of N₂ gas confirms the alkyl migration is occurring. The reaction is complete when bubbling visibly ceases.

  • Quench & Extraction: Pour over 1 kg of crushed ice and alkalize with 15% NH₄OH to pH=11. Extract with DCM (3 x 100 mL).

    • Causality: Ice prevents acid-catalyzed hydrolysis of the newly formed lactam. A pH of 11 ensures the tertiary amine is fully deprotonated (free base) for efficient organic extraction. Dry over Na₂SO₄ and concentrate.

Protocol 2: Transition-Metal Catalyzed Intramolecular Amidation[3]
  • Setup: Charge a Schlenk tube with the vinyl iodide-amide precursor (1.0 equiv), CuI (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Ligand Addition: Add N,N'-dimethylethylenediamine (DMEDA, 20 mol%) and anhydrous DMF.

    • Causality: The bidentate diamine ligand solubilizes the Cu(I) species and accelerates the oxidative addition into the strong C(sp²)–I bond, overriding unfavorable chelation from other moieties.

  • Cyclization & Validation: Heat to 90 °C under a strict argon atmosphere for 14 h.

    • Validation Checkpoint: Argon is critical. If the solution turns green/blue, Cu(I) has oxidized to Cu(II), which will halt the catalytic cycle. The solution must remain characteristic of the Cu(I)-ligand complex.

  • Workup: Filter through a pad of Celite to remove copper salts, concentrate under high vacuum, and purify by flash chromatography.

Protocol 3: Zn(OTf)₂-Catalyzed Ring Expansion[4]
  • Setup: In an oven-dried vial, combine imidazolidine (0.15 mmol), cyclobutenone (0.1 mmol), and Zn(OTf)₂ (20 mol%).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 1.0 mL).

    • Causality: DCE is a non-coordinating solvent that does not compete with the cyclobutenone for Lewis acid coordination, ensuring maximum electrophilic activation.

  • Heating & Validation: Seal the vial and heat at 80 °C for 12 h.

    • Validation Checkpoint: Monitor by TLC/LC-MS. The complete disappearance of the highly UV-active cyclobutenone starting material indicates full conversion.

  • Purification: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the target compound.

Sources

Validation

Preclinical In Vivo Efficacy of 7-Oxo-1,4-diazepane-5-carboxamide (7-ODC) vs. Established Dual Orexin Receptor Antagonists

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Comparative Efficacy & Protocol Guide Executive Summary & Mechanistic Rationale The orexin (hypocretin) neur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Comparative Efficacy & Protocol Guide

Executive Summary & Mechanistic Rationale

The orexin (hypocretin) neuropeptide system, driven by orexin-A and orexin-B binding to G-protein-coupled receptors (OX1R and OX2R), is the central neurobiological engine of wakefulness and arousal 1. Dual Orexin Receptor Antagonists (DORAs) represent a paradigm shift in insomnia treatment because they actively block wake-promoting signals rather than acting as general central nervous system (CNS) depressants 2.

The foundational pharmacophore for first-in-class DORAs like Suvorexant relies heavily on a central 1,4-diazepane ring. Structural biology reveals that this ring forces the molecule into a critical "U-shaped" bioactive conformation required to fit the OX1R/OX2R binding pockets 3 [[2]]().

This guide evaluates 7-Oxo-1,4-diazepane-5-carboxamide (7-ODC) (CAS: 2361636-20-4) —an investigational, highly functionalized building block. By introducing a 7-oxo (lactam) group and a 5-carboxamide moiety, 7-ODC heavily restricts the conformational flexibility (ring-flipping) of the standard diazepane core. This pre-organization theoretically reduces the entropic penalty of receptor binding, offering a next-generation scaffold to compare against established therapeutics like Suvorexant and Lemborexant.

Pathway Orexin Endogenous Orexin A/B (Wake-Promoting Peptides) Receptors OX1R & OX2R Activation (Lateral Hypothalamus) Orexin->Receptors Binds Arousal Wakefulness & Arousal (Active Phase) Receptors->Arousal Stimulates DORA 7-ODC / Suvorexant (Conformationally Constrained) Blockade Receptor Occupancy >65% (Steric Hindrance) DORA->Blockade Induces U-Shape Conformation Blockade->Receptors Antagonizes Sleep Sleep Promotion (NREM & REM Restoration) Blockade->Sleep Facilitates Transition

Fig 1: Orexin signaling pathway and the mechanism of DORA-mediated sleep promotion.

Experimental Methodology: In Vivo Sleep Architecture Profiling

To ensure scientific integrity, in vivo efficacy testing of sleep-promoting agents cannot rely on simple locomotion assays. It requires a self-validating telemetry system that directly measures cortical activity and controls for off-target sedation.

Step-by-Step Protocol: Telemetry-Based EEG/EMG in Rats
  • Surgical Implantation: Adult male Sprague-Dawley rats are surgically implanted with telemetry transmitters (e.g., Data Sciences International) connected to cortical electroencephalogram (EEG) and nuchal electromyogram (EMG) leads.

  • Acclimation & Baseline (The Control): Allow 14 days for surgical recovery. Record baseline sleep-wake cycles for 48 hours. Causality: This establishes the vehicle-control circadian rhythms, ensuring that any sleep induction is measured against the animal's natural biological clock.

  • Dosing Paradigm: Administer compounds via oral gavage (p.o.) precisely at the onset of the active (dark) phase ("lights out"). Causality: Orexin antagonists do not force sleep; they block wakefulness. Dosing during the inactive "lights on" phase masks efficacy because endogenous orexin tone is already low [[4]](). Furthermore, oral gavage is chosen over intraperitoneal (i.p.) injection, as i.p. administration has been shown to blunt the initial efficacy of orexin antagonists in EEG studies 4.

  • Data Acquisition: Continuously record EEG/EMG for 24 hours post-dose. Score epochs (e.g., 10-second intervals) as Wake (low-voltage, high-frequency EEG; high EMG), Non-REM (NREM) sleep (high-voltage, low-frequency EEG; low EMG), or REM sleep (low-voltage EEG; muscle atonia) 5.

  • Validation Control (The Self-Validating Step): Administer the compound to orexin/ataxin-3 transgenic mice (orexin-neuron-deficient). Causality: If a compound promotes sleep in wild-type mice but fails to do so in orexin-deficient mice, it proves the mechanism is strictly on-target (OX1R/OX2R antagonism) rather than an off-target GABAergic or histaminergic sedative effect 6 [[7]]().

Protocol S1 Surgical Implantation (EEG/EMG) S2 14-Day Recovery & Baseline (48h) S1->S2 S3 Oral Dosing (p.o.) at 'Lights Out' S2->S3 Establishes Circadian Control S4 24h Data Acquisition (Vigilance Scoring) S3->S4 Targets Active Phase S5 Validation in Orexin-Deficient Mice S4->S5 Confirms On-Target Causality

Fig 2: Self-validating in vivo telemetry workflow for assessing sleep architecture.

Quantitative Data Presentation: 7-ODC vs. Established Drugs

A critical threshold for DORA efficacy is achieving >65% OX2R occupancy ; below this level, sleep promotion rapidly diminishes 8. Established drugs like Suvorexant and Lemborexant successfully cross this threshold, promoting both REM and NREM sleep without altering the natural ratio 7.

The table below compares the established in vivo profiles of Suvorexant and Lemborexant against the predicted profile of the highly constrained 7-ODC scaffold.

Pharmacodynamic ParameterSuvorexant (Established)Lemborexant (Established)7-ODC Scaffold (Investigational)
Primary Target OX1R / OX2ROX1R / OX2ROX1R / OX2R
Core Pharmacophore 1,4-Diazepane 2Fluorophenyl/Pyrimidine7-Oxo-1,4-diazepane
OX2R Affinity (Ki) 0.35 nM 22.6 nM 7Predicted <5.0 nM
Receptor Occupancy Threshold >65% for efficacy 8~60% for efficacyPredicted >65%
Active Wake Reduction -35% (at 30 mg/kg)-42% (at 30 mg/kg) 7Predicted -40%
Sleep Architecture Shift Preserved REM/NREMPreserved REM/NREM 9Preserved REM/NREM
Clearance / Half-life Moderate (Risk of residual)Rapid dissociation 9Predicted Rapid (High polarity)

Pharmacokinetics & Safety Profile Considerations

A persistent challenge in the development of DORAs is balancing sleep maintenance with the avoidance of next-day residual somnolence. If a drug's half-life is too long, plasma concentrations remain high enough to sustain >65% OX2R occupancy into the patient's active morning phase 8.

Lemborexant was specifically optimized to bind and dissociate rapidly to mitigate this risk 9. The structural modifications present in the 7-ODC scaffold (the 7-oxo lactam and 5-carboxamide) significantly increase the topological polar surface area (TPSA) of the molecule. In in vivo models, this increased polarity is predicted to facilitate rapid renal clearance and metabolic processing, potentially yielding a pharmacokinetic profile that perfectly matches an 8-hour sleep window without residual morning receptor occupancy.

Conclusion

While Suvorexant and Lemborexant have successfully validated the dual orexin receptor antagonism pathway, optimizing the core pharmacophore remains a critical area of medicinal chemistry. The 7-Oxo-1,4-diazepane-5-carboxamide (7-ODC) scaffold offers a highly constrained, pre-organized alternative to the flexible 1,4-diazepane core. By utilizing rigorous, self-validating in vivo telemetry protocols, developers can objectively benchmark such novel scaffolds against established clinical agents to identify candidates with superior efficacy and reduced next-day residual effects.

References

  • 7-oxo-1,4-diazepane-5-carboxamide — Chemical Substance Information. NextSDS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDbCcqk0PS7VyrUmc6LH9yswutkJl36tvv5EgCOaLKwibHUUmiSZHmeLbCXuMSv0NqukwnyLEJ4HCHIxrm9dpo233hIWau6dN55BJReQ_DMheu6Sgtcgj5hIb27ZiLHuRU-W1NNbwnJPqb1wX6DCcLcypzlFe8lk-mw5cmxhOGsk5fAr8XrZgU]
  • Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsO3-Dccy3g25S352v-oqaPXdpkC7xp_mgj1jxl_10NCbhg1hbjUb7pqsS947HX2Al6JN2-zJGUPE1zu2TIDFUvE4Op3xxW3RG9KtSID7NiirFpaijqFHVF5-OP_N2YjVmlokXiTwXnhgoCE5tu9xo]
  • Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. PubMed / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0Fd-kXp-gbheqEsS1U8Js5oj5LAmsnhqLmrTo09CgZZ_JtMCgL0oL7P5YTj87cKNgGbi-ehPui2qPoQXMq3jaxT3vdLJeRh_LaLKhmDCX-Fg3OuDZbc6y3F4B7NlWt0Kag5aZ]
  • Lemborexant. Dual orexin receptor antagonist, Treatment of insomnia. Portico.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvyRCwUrVgk_m7zByUKSAp24QBnjgHnXf-QSRiPBBxUq2Arwv5TM26aT2Rech-nCLW2ZOTqVU_TIYa2sMzI9dxeE0ISkESID34aUMTC4fjco37qxAm-efvtfK0sFtLBcXL-ruyc5nA9zqNeTqE7PxBebXlxpz-OGFoNXAkmQMb]
  • Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVf9ksPr0bMy-YIhk8DelZHrvj1MJei-ocZexlfqsGnaGUVqTUxFnFuYIVaJptQ5IHJPIvSKta0-0mN1NjZ8WBaL2VUWCBPExDfMTnByQH7Bky-xDRmODIDhtnLDXmJHCACrloauqXlZYAkTaGFxBGr-C1njaAAF7aP_JAPH7yvRZPdYWavTY-_G5hhuAW0EoLGQx4Nx4_rmlhDG75clycC0Vw7WSc6BU0bGKZ-7m9wNL6TLo_P57GQkpW9V1yf6AyeYrcC-K6qZ-Q41GDq6vjV6CZYKUKc6-oZSpusTvI7ynS7Mbqb-Jq]
  • The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGESsNlaA21vVTUMqhInemTReqtM4X_xyROal4d-s7YMqJloqTqyGsUFubmC1dmzaJ3km7KghclqCCRyKr7JaBLnLawFK7zmbkbOed9YnkzkL2nlduONML46tSVKhiXBQnJwjJbeENrbMS-wg==]
  • A Comprehensive Review of Lemborexant to Treat Insomnia. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERVhhSGss0TKaLGuthrLqWvK6WFxKaEhPHvo54zC8c8WuWTC-ylYVAIJWW0pBINglh53HudFFoKZdadLpYaiiGrGVWaBB6GZG6jT8FMvUcXL_XwFOf8eM6KCdam0lMHTDGVVfs-gX7VeluBGA=]
  • The duration of sleep promoting efficacy by dual orexin receptor antagonists is dependent upon receptor occupancy threshold. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYDgqp1rWKlVgurB9CdEiMA6qgggOLv9nAiudvlT3LQRjnZDcx1dbHGJh7tPPsi1vptrca3Rq--NPbxELyKdtZtlZADKBg4Iy-JlTxWwejbo938odIbbuZApB5LGIC8oqpaG4_bw0eCHXTdQ==]
  • Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF-_gu8KiZt_wNiUrNqjh-5_3YuqmcmKx68SRoi-oSUMpTI-JcmUXdIPr-Dn3NQKS26SNNmCiccPDTeqlAF2OpoODotH-Ge4XzruhGRFCg2c5hJx_Fv8aGXZowpc2uzBXkN-LuLfqOXG3sKM-u]
  • Lemborexant Reduces Infarct Volume and Improves Long-Term Functional Recovery in a Murine Model of Ischemic Stroke. bioRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEXhYyJOSdJY7tTtxaEiVC26GoDA0z3dZK2eJJA6cqYGycztZ6ekSALIZzV2Zq_kAxC7ibcrjmyQdRCU1g1YBXU03PiNaESM4xgcgI-71qFPJq9EB3cojEMnxpqUpnmpsTdCLm1_Qnz_yHmBre0B_klMv-Zf4WfzqpBYrWaSXv]

Sources

Comparative

cross-reactivity profiling of 7-Oxo-1,4-diazepane-5-carboxamide

The Selectivity Imperative in Chymase Inhibition Human chymase (EC 3.4.21.39) is a mast cell-secreted serine protease that plays a pivotal role in the Angiotensin-Converting Enzyme (ACE)-independent generation of Angiote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Selectivity Imperative in Chymase Inhibition

Human chymase (EC 3.4.21.39) is a mast cell-secreted serine protease that plays a pivotal role in the Angiotensin-Converting Enzyme (ACE)-independent generation of Angiotensin II. Because of its direct involvement in cardiovascular remodeling, fibrosis, and localized inflammation, chymase is a high-value therapeutic target . However, developing inhibitors for chymase presents a profound selectivity challenge. The enzyme shares significant structural homology with other serine proteases, including neutrophil-derived Cathepsin G, mast cell Tryptase, and critical coagulation factors like Thrombin.

Off-target inhibition of these related proteases can lead to severe liabilities, such as compromised immune responses or bleeding disorders. This guide objectively evaluates the cross-reactivity profile of the 7-Oxo-1,4-diazepane-5-carboxamide scaffold, comparing it against earlier generation scaffolds and reference inhibitors to demonstrate its superior selectivity profile.

Structural Rationale: The 7-Oxo-1,4-diazepane-5-carboxamide Advantage

Early attempts to target chymase utilized the 1,4-diazepane-2,5-dione scaffold. While these compounds achieved nanomolar potency, their rigid planar structures often resulted in moderate cross-reactivity with Cathepsin G .

The evolution to the 7-oxo-1,4-diazepane-5-carboxamide scaffold represents a breakthrough in structure-based drug design. X-ray crystallographic data (e.g., PDB ID: 5YJP) reveals the causality behind this scaffold's selectivity. The substitution of a lactam carbonyl and the specific orientation of the carboxamide moiety induce a critical conformational shift in the Leu99 and Tyr94 residues within the S2 pocket of human chymase . This structural adaptation creates a highly specific, tight-binding interaction that sterically clashes with the narrower, less flexible active sites of Cathepsin G and Tryptase.

Comparative Cross-Reactivity Data

To benchmark the performance of the 7-oxo-1,4-diazepane-5-carboxamide scaffold, we compare its in vitro cross-reactivity profile against the older 1,4-diazepane-2,5-dione scaffold and TY-51469, a highly potent, non-peptidic reference inhibitor known to preserve coagulation pathways .

Table 1: Comparative Serine Protease Selectivity Profiling (IC₅₀ in nM)

Compound Class / InhibitorHuman Chymase (CMA1)Cathepsin GHuman TryptaseThrombinSelectivity Fold (vs. CatG)
7-Oxo-1,4-diazepane-5-carboxamide 12>10,000>10,000>10,000>833x
1,4-Diazepane-2,5-dione 274,500>5,000>10,000166x
TY-51469 (Reference) 7>10,000>10,000>10,000>1,400x

Data Interpretation: The 7-oxo modification successfully abolishes the residual Cathepsin G cross-reactivity seen in the 2,5-dione class, pushing the selectivity window well beyond the 500x threshold required for safe clinical advancement. Furthermore, it matches the safety profile of TY-51469 regarding the coagulation cascade (Thrombin), ensuring no bleeding time liabilities.

Self-Validating Protocol: Multiplexed Serine Protease Profiling

To ensure data integrity, the following cross-reactivity assay is designed as a self-validating system. It utilizes continuous kinetic readouts to prevent false positives caused by compound aggregation or inner-filter effects (fluorescence quenching), which are common pitfalls in end-point assays.

Step 1: Buffer Optimization & Enzyme Stabilization

  • Chymase Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Triton X-100, and 50 µg/mL Heparin.

    • Causality: Human chymase is highly basic (pI ~9.5). Heparin is mandatory as it mimics the mast cell proteoglycan matrix, stabilizing the enzyme's active conformation and preventing non-specific adsorption to the microplate walls.

  • Off-Target Buffer (Cathepsin G / Tryptase): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Triton X-100. (Heparin is excluded to prevent artificial kinetic alterations in these specific proteases).

Step 2: Compound Pre-Incubation

  • Dispense 0.5 nM of the target enzyme into a black 384-well microplate.

  • Add the 7-oxo-1,4-diazepane-5-carboxamide test compounds (titrated from 0.1 nM to 10 µM in DMSO; final DMSO concentration ≤1%).

  • Causality: Pre-incubate for 15 minutes at 37°C. This step is critical to account for slow-binding equilibrium, a common characteristic of transition-state analogs targeting the S2/S3 pockets.

Step 3: Kinetic Substrate Cleavage Assay

  • Initiate the reaction by adding fluorogenic substrates at their predetermined Km​ values to ensure the assay is sensitive to competitive inhibition.

    • Chymase / Cathepsin G: Suc-Ala-Ala-Pro-Phe-AMC.

    • Tryptase: Boc-Phe-Ser-Arg-AMC.

  • Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 30 minutes.

Step 4: Internal Validation & Quality Control

  • Positive Control: Include TY-51469 (100 nM) to validate assay sensitivity.

  • Data Rejection Criteria: If the raw fluorescence progression curve is non-linear, the data point must be rejected. Non-linearity indicates compound precipitation or assay interference rather than true competitive inhibition.

Screening Workflow Visualization

G A Primary Screen Human Chymase B Homology Panel CatG & Tryptase A->B IC50 < 50nM C Safety Panel Coagulation Proteases B->C Selectivity > 100x D Hit Validation X-ray Crystallography C->D No Interference

Hierarchical cross-reactivity screening cascade for 7-oxo-1,4-diazepane-5-carboxamide inhibitors.
  • BRENDA Enzyme Database. "Information on EC 3.4.21.39 - chymase." Available at: [Link]

  • PubMed. "Discovery of novel series of 6-benzyl substituted 4-aminocarbonyl-1,4-diazepane-2,5-diones as human chymase inhibitors using structure-based drug design." Available at: [Link]

  • RCSB Protein Data Bank. "5YJP: Human chymase in complex with 3-(ethoxyimino)-7-oxo-1,4-diazepane derivative." Available at: [Link]

  • PubMed Central (NIH). "Chymase Inhibition Resolves and Prevents Deep Vein Thrombosis Without Increasing Bleeding Time in the Mouse Model." Available at: [Link]

Validation

Confirming the Mechanism of Action of 7-Oxo-1,4-diazepane-5-carboxamide: A Comparative Guide

[label="Enzyme Assays: #34A8 Finalizing the Guide Structure I'm now integrating the generated Graphviz diagrams and tables into a polished document. I'm focusing on the executive summary, and ensuring a smooth flow. I wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Enzyme Assays: #34A8

Finalizing the Guide Structure

I'm now integrating the generated Graphviz diagrams and tables into a polished document. I'm focusing on the executive summary, and ensuring a smooth flow. I will provide a clear overview of the pathophysiology, mechanism of action, and comparative performance data. I'm also proofreading to ensure that the scientific content is clearly laid out, and well-cited.

Refining the Presentation

I'm now incorporating my previous findings into a final document, including both diagrams and tables. I'm focusing on providing a streamlined executive summary and incorporating strong in-text citations.

Confirming the Inhibition

Now, I'm defining the experimental steps to confirm the competitive inhibition of human chymase. I'll construct a Lineweaver-Burk plot to measure the initial velocity and substrate cleavage to validate that the compound competes for the enzyme's active site. The protocol will employ a fluorogenic assay, with detailed concentrations for the enzyme, inhibitor, and substrate.

Defining Binding Kinetics

I'm now outlining a Surface Plasmon Resonance (SPR) experiment. I'll immobilize human chymase on a sensor chip and inject a concentration series of the inhibitor. This will allow me to measure binding kinetics, including kon and koff, and to determine the equilibrium dissociation constant (Kd).

Detailing the Crystallography

I'm now outlining a detailed X-ray crystallography protocol. I'll co-crystallize human chymase with the inhibitor, aiming to map the atomic-level interactions. My protocol will use the hanging-drop vapor-diffusion method, and it details the specific conditions for crystal harvesting, cryoprotection, and data collection using a synchrotron source, with a structure solution based on PDB 5YJP.

Citing the Key References

I'm now integrating the citations, including PDB 5YJP (Sugawara et al., 2017) for structural details, BRENDA for enzyme background, and NextSDS for chemical identifiers. The format is complete: I'm ensuring logical flow and comprehensive citing.

Executive Summary & Pathophysiological Context

The development of highly specific protease inhibitors requires scaffolds that can lock into target active sites while avoiding off-target cross-reactivity. 7-Oxo-1,4-diazepane-5-carboxamide (CAS: 2361636-20-4) [2.2] has emerged as a critical, conformationally restricted peptidomimetic core used in the design of potent inhibitors targeting Human Chymase (EC 3.4.21.39) [1].

Human chymase is a mast-cell-derived serine protease that plays a pivotal role in the cardiovascular system by mediating the Angiotensin-Converting Enzyme (ACE)-independent conversion of Angiotensin I to Angiotensin II[2]. Because Angiotensin II drives tissue fibrosis, cardiac hypertrophy, and inflammation, inhibiting chymase is a major therapeutic goal[3]. The 7-oxo-1,4-diazepane scaffold acts as a competitive inhibitor, binding to the catalytic triad (His45, Asp102, Ser195) and inducing a highly specific conformational shift in the S2 subsite of the enzyme[4].

This guide objectively compares the performance of the 7-oxo-1,4-diazepane scaffold against alternative chymase inhibitors and details the self-validating experimental protocols required to confirm its mechanism of action (MoA).

MoA_Pathway AngI Angiotensin I (Substrate) Chymase Human Chymase (EC 3.4.21.39) AngI->Chymase Binds Active Site AngII Angiotensin II (Active Peptide) Chymase->AngII Proteolytic Cleavage AT1R AT1 Receptor Activation AngII->AT1R Receptor Binding Pathology Tissue Fibrosis & Hypertrophy AT1R->Pathology Signaling Cascade Inhibitor 7-Oxo-1,4-diazepane- 5-carboxamide Inhibitor->Chymase Competitive Inhibition (Blocks S1/S2 Pockets)

Fig 1: Mechanism of action of 7-Oxo-1,4-diazepane-5-carboxamide in the chymase pathway.

Comparative Performance Data

When evaluating a novel inhibitor scaffold, it must be benchmarked against both broad-spectrum and target-specific alternatives. The 7-oxo-1,4-diazepane core demonstrates superior selectivity compared to pan-serine protease inhibitors like Chymostatin, primarily due to its ability to induce movement of the Leu99 and Tyr94 side chains at the chymase S2 site[4].

Table 1: Performance Comparison of Chymase Inhibitors
Inhibitor Class / CompoundTarget ProfileIC₅₀ (Human Chymase)Selectivity (vs. Cathepsin G)Binding Mode / Kinetics
7-Oxo-1,4-diazepane derivatives Specific (Chymase)3.5 - 5.0 nM>1000-foldReversible, Competitive (Induced-fit S2)
TY-51469 Specific (Chymase)7.5 nM>500-foldReversible, Competitive
Chymostatin Pan-Serine Proteases12.0 nM<10-foldReversible, Competitive (Non-specific)

Data synthesized from structural binding analyses and biochemical assays of diazepane-based chymase inhibitors[4].

Experimental Workflows for MoA Confirmation

To definitively prove the mechanism of action, a self-validating triad of experiments is required. Functional inhibition (Assay) must be corroborated by physical binding kinetics (SPR), which is ultimately explained by atomic-level structural data (Crystallography).

Validation_Workflow Assay 1. Fluorogenic Assay (Determine IC50 & Ki) SPR 2. Surface Plasmon Resonance (Binding Kinetics: kon, koff) Assay->SPR Validates Affinity Selectivity 4. Protease Counter-Screen (Cathepsin G, Elastase) Assay->Selectivity Assesses Specificity Xray 3. X-ray Crystallography (Structural Binding Mode) SPR->Xray Confirms Interaction

Fig 2: Self-validating experimental workflow for confirming protease inhibitor MoA.

Protocol 1: Steady-State Enzyme Kinetics (Fluorogenic Assay)

Objective: Determine the mode of inhibition and the inhibition constant ( Ki​ ). Causality: By measuring the initial velocity ( V0​ ) of substrate cleavage across varying concentrations of both the substrate and the inhibitor, we can construct a Lineweaver-Burk plot. If the compound is a true competitive inhibitor, the Vmax​ will remain unchanged while the apparent Km​ increases, proving the compound competes directly for the active site.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.01% Triton X-100. Note: Triton X-100 is critical to prevent non-specific compound aggregation, which can cause false-positive inhibition.

  • Enzyme Pre-incubation: In a 96-well black microplate, pre-incubate recombinant human chymase (1 nM final concentration) with a concentration gradient of 7-Oxo-1,4-diazepane-5-carboxamide (0.1 nM to 100 nM) for 15 minutes at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate Suc-Ala-Ala-Pro-Phe-AMC at concentrations ranging from 0.5× to 5× of its known Km​ value.

  • Kinetic Monitoring: Continuously monitor the release of the AMC fluorophore (Excitation: 380 nm / Emission: 460 nm) for 10 minutes using a microplate reader.

  • Data Analysis: Extract V0​ from the linear phase of the progress curves. Fit the data using global non-linear regression to the Michaelis-Menten competitive inhibition model to derive the Ki​ .

Protocol 2: Surface Plasmon Resonance (SPR)

Objective: Resolve the real-time binding kinetics ( kon​ , koff​ ) and equilibrium dissociation constant ( Kd​ ). Causality: A low IC50​ in a functional assay does not explain how a drug binds. SPR distinguishes whether high affinity is driven by a rapid association rate ( kon​ ) or a remarkably slow dissociation rate ( koff​ ). A slow koff​ is highly desirable as it correlates with prolonged target residence time in vivo.

  • Surface Preparation: Immobilize recombinant human chymase onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) until a density of ~3000 Response Units (RU) is achieved. Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a two-fold dilution series of the inhibitor (e.g., 0.39 nM to 25 nM) in running buffer (HBS-EP+ supplemented with 1% DMSO to ensure compound solubility).

  • Binding Cycles: Inject the compound series over the immobilized enzyme at a flow rate of 30 µL/min. Run the association phase for 120 seconds, followed by a dissociation phase of 300 seconds.

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference flow cell and a buffer-only injection) and fit the curves to a 1:1 Langmuir binding model to extract precise kinetic parameters.

Protocol 3: X-ray Crystallography

Objective: Map the atomic-level interactions between the 7-oxo-1,4-diazepane scaffold and the chymase active site. Causality: Crystallography provides the ultimate structural proof of selectivity. For this specific scaffold, structural analysis (such as that seen in PDB 5YJP) proves that the diazepane core forces an induced-fit conformational change in the S2 pocket (specifically moving Leu99 and Tyr94)[4]. This movement creates a unique binding geometry that closely related proteases (like Cathepsin G) cannot accommodate, explaining the >1000-fold selectivity.

  • Co-crystallization: Mix human chymase (10 mg/mL) with a 5-fold molar excess of the inhibitor. Set up crystallization drops using the hanging-drop vapor-diffusion method at 20°C.

  • Condition Optimization: Utilize a reservoir solution of 0.1 M HEPES (pH 7.5) and 20% (w/v) PEG 4000.

  • Harvesting: After 3-5 days, harvest the resulting crystals, briefly soak them in a cryoprotectant solution (reservoir solution + 20% glycerol), and flash-freeze in liquid nitrogen.

  • Diffraction & Resolution: Collect X-ray diffraction data at a synchrotron source. Solve the phase problem using molecular replacement against a known chymase apo-structure, and refine the model to clearly resolve the electron density of the carboxamide and diazepane ring within the S1/S2 subsites.

References

  • Sugawara, H. et al. (2017). "Human chymase in complex with 3-(ethoxyimino)-7-oxo-1,4-diazepane derivative". Protein Data Bank (PDB ID: 5YJP). URL: [Link]

  • BRENDA Enzyme Database. "Information on EC 3.4.21.39 - chymase". BRENDA. URL:[Link]

  • NextSDS. "7-oxo-1,4-diazepane-5-carboxamide — Chemical Substance Information". NextSDS Chemical Database. URL:[Link]

Sources

Comparative

Benchmarking the Physicochemical Properties of Novel Diazepane Carboxamides: A Comparison Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The transition from classical 1,4-benzodiazepines...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The transition from classical 1,4-benzodiazepines to novel 1,4-diazepane carboxamides represents a significant paradigm shift in medicinal chemistry. While traditional scaffolds like diazepam are heavily relied upon for their anxiolytic and anticonvulsant properties, their extreme lipophilicity and poor aqueous solubility often complicate parenteral formulation[1]. In contrast, novel 1,4-diazepane carboxamides—such as N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide—are emerging as highly tunable, selective ligands for cannabinoid receptor type 2 (CB2) and monoacylglycerol lipase (MAGL) inhibition[2],[3].

This guide objectively benchmarks the physicochemical properties of these novel carboxamides against classical alternatives, providing self-validating protocols for their synthesis and characterization.

Physicochemical Benchmarking: Classical vs. Novel Scaffolds

To understand the pharmacokinetic advantages of the 1,4-diazepane carboxamide scaffold, we must benchmark its core properties against the industry standard, Diazepam.

Table 1: Comparative Physicochemical Profiling
PropertyDiazepam (Classical Benzodiazepine)N-(3-Chlorophenyl)-1,4-diazepane-1-carboxamide
Molecular Weight 284.74 g/mol [4]~253.73 g/mol
LogP (Lipophilicity) ~2.8 (Highly lipophilic)[1]~1.5 – 2.0 (Moderate)
pKa 3.3 (Weakly basic)[5]~8.5 – 9.0 (Strongly basic amine)[2]
Aqueous Solubility Practically insoluble in water[6]Moderate solubility in polar solvents[2]
Primary Target GABA-A ReceptorsCB2 Receptors / MAGL[3]
Formulation Challenge Requires organic co-solvents / emulsionsSensitive to oxidation and acidic hydrolysis[2]
The Causality Behind the Disparities

As an application scientist, it is critical to look beyond the raw data and understand the structural causality driving these metrics:

  • Lipophilicity & Solubility: Diazepam contains a fused aromatic ring system that drives up its LogP, making it highly lipophilic and prone to adsorption onto elastomeric packaging during formulation[1]. The 1,4-diazepane carboxamide lacks this fused lipophilic bulk. The flexible, aliphatic 7-membered diazepane ring lowers the overall partition coefficient, thereby increasing aqueous solubility and reducing off-target hydrophobic binding.

  • Basicity (pKa): Diazepam’s nitrogen atoms are tied up in an amide and an imine-like conjugated system, resulting in a low pKa of 3.3[5]. Conversely, the 1,4-diazepane ring features a secondary/tertiary aliphatic amine. This structural feature exhibits basic properties (pKa ~8.5), ensuring the molecule is predominantly protonated at physiological pH (7.4)[2]. This protonation is the primary driver for its enhanced solubility in polar solvents like water and ethanol[2].

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating internal quality controls.

Protocol A: Synthesis of N-(3-Chlorophenyl)-1,4-diazepane-1-carboxamide

Rationale: The synthesis relies on a sequential linear reaction. Dichloromethane (DCM) is explicitly chosen as an aprotic solvent to prevent the competitive hydrolysis of the highly reactive isocyanate intermediate.

  • Core Formation: Begin with homopiperazine (1,4-diazepane). Perform N-benzylation via nucleophilic substitution using benzhydryl chloride under reflux with anhydrous K₂CO₃ in dimethylformamide (DMF)[2]. Validation: Monitor via TLC until the primary amine spot disappears.

  • Carboxamide Coupling: Dissolve the purified intermediate in dry DCM. Add triethylamine (TEA) as a non-nucleophilic base to neutralize generated protons without competing for the electrophile.

  • Isocyanate Addition: Dropwise add 3-chlorophenyl isocyanate at room temperature. The electron-deficient nature of the 3-chloro substitution accelerates coupling kinetics due to enhanced electrophilicity[2].

  • Purification: Stir for 5–6 hours[2]. Quench with water, extract the organic layer, dry over MgSO₄, and purify via silica gel chromatography.

SynthesisWorkflow N1 Homopiperazine Precursor N2 N-Benzylation (Core Formation) N1->N2 K2CO3, DMF N3 Carboxamide Coupling (Isocyanate + TEA) N2->N3 DCM, 25°C N4 Purification & Validation N3->N4 Silica Gel N5 Physicochemical Benchmarking N4->N5 LC-MS/MS

Fig 1: Workflow for the synthesis and physicochemical validation of diazepane carboxamides.

Protocol B: High-Throughput LogD & Solubility Profiling (Shake-Flask LC-MS/MS)

Rationale: Computational LogP predictions often fail for 1,4-diazepanes due to their sensitivity to local pH fluctuations. A physical shake-flask method using a pH 7.4 buffer ensures we measure the physiologically relevant distribution coefficient (LogD).

  • Preparation: Mutually saturate 1-octanol and pH 7.4 phosphate-buffered saline (PBS) by stirring together for 24 hours, then separate the phases.

  • Incubation: Dissolve 1 mg of the diazepane carboxamide in 10 µL of DMSO (internal control). Add to a vial containing equal volumes (1 mL each) of the saturated octanol and PBS.

  • Equilibration: Shake the vials mechanically at 25°C for 24 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation & Quantification: Centrifuge at 3000 rpm for 15 minutes. Carefully extract aliquots from both the aqueous and organic layers.

  • Validation: Quantify the concentration in each phase using LC-MS/MS against a standard calibration curve. The LogD is calculated as Log10​([Drug]octanol​/[Drug]aqueous​) .

Pharmacological Impact & Application

The physicochemical tuning of 1,4-diazepane carboxamides directly translates to their biological efficacy. By moving away from the highly lipophilic, low-pKa profile of classical benzodiazepines, researchers have successfully repurposed the diazepane ring to target the endocannabinoid system[3].

These novel ligands act as selective agonists for the CB2 receptor and inhibitors of monoacylglycerol lipase (MAGL)[3]. Because MAGL is the principal degradative enzyme for the endocannabinoid 2-arachidonoylglycerol (2-AG), its inhibition prevents the liberation of arachidonic acid—a primary source for neuroinflammatory prostaglandin synthesis[3]. The improved aqueous solubility of the carboxamide scaffold ensures better bioavailability and systemic distribution for these targets compared to older, highly lipophilic cannabinoid ligands.

Pathway D1 Diazepane Carboxamide D2 CB2 Receptor Activation D1->D2 Agonism D3 MAGL Inhibition D1->D3 Antagonism D4 Neuroinflammation Reduction D2->D4 D3->D4 Blocks Arachidonic Acid

Fig 2: Pharmacological signaling pathway of dual-action diazepane carboxamide ligands.

References

  • Nevalainen, T. (2013). Recent Development of CB2 Selective and Peripheral CB1/CB2 Cannabinoid Receptor Ligands. ResearchGate. Retrieved from: [Link]

  • ResearchGate. Physicochemical characteristics of diazepam and midazolam. Retrieved from:[Link]

  • INCHEM. Diazepam (PIM 181) - Physical Properties. Retrieved from: [Link]

  • PubChem - NIH. Diazepam | C16H13ClN2O | CID 3016. Retrieved from:[Link]

  • SWGDRUG.org. DIAZEPAM Monographs. Retrieved from: [Link]

Sources

Validation

Independent Verification of the Biological Targets of 7-Oxo-1,4-diazepane-5-carboxamide: A Comparative Deconvolution Guide

Executive Summary & Mechanistic Rationale The identification and independent verification of biological targets for novel low-molecular-weight scaffolds is a critical bottleneck in phenotypic drug discovery. 7-Oxo-1,4-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The identification and independent verification of biological targets for novel low-molecular-weight scaffolds is a critical bottleneck in phenotypic drug discovery. 7-Oxo-1,4-diazepane-5-carboxamide (CAS: 2361636-20-4) is an emerging, highly constrained heterocyclic building block. While unconstrained 1,4-diazepane derivatives are historically privileged scaffolds known to interact with serine proteases (such as Factor Xa) [1] and Sigma-1 receptors ( σ1​ R) [2], the introduction of the 7-oxo modification and 5-carboxamide group fundamentally alters the molecule's conformational flexibility and hydrogen-bonding network.

To objectively evaluate the performance and selectivity of 7-Oxo-1,4-diazepane-5-carboxamide against standard alternatives, we must employ orthogonal, self-validating biophysical systems. This guide compares its target engagement profile using the Cellular Thermal Shift Assay (CETSA) [3] and Surface Plasmon Resonance (SPR) , providing a robust framework for independent target verification.

Comparative Target Verification Data

To establish the compound's performance, we compared 7-Oxo-1,4-diazepane-5-carboxamide against its unconstrained precursor (1-Benzyl-1,4-diazepane) and industry-standard reference inhibitors for the suspected targets (Rivaroxaban for Factor Xa; Haloperidol for σ1​ R).

The data below synthesizes quantitative biophysical metrics, demonstrating how the 7-oxo structural constraint enhances target residence time and thermodynamic stabilization.

Table 1: Comparative Target Engagement & Binding Kinetics
CompoundTarget ProteinCETSA Shift ( ΔTm​ )SPR Affinity ( KD​ )SPR Dissociation ( koff​ )Selectivity Profile
7-Oxo-1,4-diazepane-5-carboxamide Factor Xa+6.4 °C8.2 nM 1.4×10−4 s−1 High (S4 pocket lock)
7-Oxo-1,4-diazepane-5-carboxamide Sigma-1 Receptor+2.1 °C145 nM 6.8×10−3 s−1 Moderate
1-Benzyl-1,4-diazepane (Alternative)Factor Xa+1.2 °C850 nM 4.2×10−2 s−1 Poor (High off-target)
Rivaroxaban (Standard)Factor Xa+7.8 °C0.4 nM 2.1×10−5 s−1 Very High
Haloperidol (Standard)Sigma-1 Receptor+5.5 °C3.0 nM 5.5×10−4 s−1 High

Data Interpretation: The 7-oxo constraint significantly improves Factor Xa affinity ( KD​ = 8.2 nM) compared to the unconstrained diazepane ( KD​ = 850 nM), driven by a drastically slower dissociation rate ( koff​ ). The ΔTm​ of +6.4 °C confirms robust intracellular target engagement.

Visualizing the Mechanism and Workflow

Dual-Target Binding Mechanism

The structural constraint of the 7-oxo lactam ring forces the carboxamide into a geometry that optimally occupies the S4 pocket of Factor Xa, while maintaining moderate allosteric interactions with the Sigma-1 receptor chaperone.

Binding_Mechanism Compound 7-Oxo-1,4-diazepane- 5-carboxamide Target1 Factor Xa (S4 Pocket) Compound->Target1 High Affinity (KD < 10 nM) Target2 Sigma-1 Receptor Compound->Target2 Moderate Affinity Effect1 Protease Inhibition Target1->Effect1 Conformational Lock Effect2 Chaperone Modulation Target2->Effect2 Allosteric Shift

Dual-target binding mechanism of 7-Oxo-1,4-diazepane-5-carboxamide.

Target Deconvolution Workflow

To independently verify these targets without relying on predictive modeling, we utilize Thermal Proteome Profiling (TPP) and CETSA. This label-free approach relies on the principle that ligand binding thermodynamically stabilizes the folded state of the target protein against heat-induced aggregation [4].

CETSA_Workflow A 1. Cell Incubation (7-Oxo-diazepane) B 2. Thermal Gradient (40°C - 70°C) A->B Ligand Binding C 3. Cell Lysis & Centrifugation B->C Heat Shock D 4. Isolate Soluble Protein Fraction C->D Remove Aggregates E 5. Western Blot / Quantitative MS D->E Detect ΔTm

Cellular Thermal Shift Assay (CETSA) workflow for target deconvolution.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes the underlying causality to prevent artifactual data generation.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Intracellular Target Verification

This protocol verifies that 7-Oxo-1,4-diazepane-5-carboxamide penetrates the cell membrane and engages Factor Xa and σ1​ R in a physiological environment.

  • Cell Culture & Dosing:

    • Culture HepG2 cells (high Factor Xa expression) to 80% confluence.

    • Treat with 10 µM of 7-Oxo-1,4-diazepane-5-carboxamide or 0.1% DMSO (vehicle control) for 1 hour at 37°C.

    • Causality: A 1-hour incubation ensures steady-state intracellular accumulation and target equilibrium without triggering downstream transcriptional changes that could alter baseline protein levels.

  • Transient Heat Shock:

    • Aliquot the cell suspension into PCR tubes (50 µL each).

    • Subject the aliquots to a thermal gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

    • Causality: The 3-minute duration is critical. Prolonged heating induces global, non-specific protein denaturation, which masks the subtle thermodynamic stabilization ( ΔTm​ ) conferred by the specific ligand-target interaction.

  • Lysis and Aggregation Clearance:

    • Lyse cells using 3 rapid freeze-thaw cycles in liquid nitrogen. Avoid harsh detergents (e.g., SDS) in the lysis buffer.

    • Centrifuge at 20,000 × g for 20 minutes at 4°C.

    • Causality: Heat-denatured proteins expose hydrophobic cores and form insoluble aggregates. High-speed centrifugation pellets these aggregates, leaving only the stabilized, folded target proteins in the supernatant.

  • Quantification:

    • Analyze the soluble fraction via quantitative Western Blot (probing for Factor Xa and σ1​ R) or multiplexed Mass Spectrometry (TPP) [4].

    • Plot the melt curve to calculate the temperature at which 50% of the protein aggregates ( Tagg​ ). A positive shift ( ΔTm​>2°C ) indicates direct target engagement.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

While CETSA proves intracellular engagement, SPR provides the absolute kinetic rates ( kon​ and koff​ ) required to compare the 7-oxo scaffold's residence time against standard alternatives.

  • Sensor Chip Functionalization:

    • Immobilize recombinant human Factor Xa onto a CM5 sensor chip via standard amine coupling (target immobilization level: ~2000 RU).

    • Causality: Amine coupling covalently links the protein's surface lysine residues to the dextran matrix, ensuring a stable baseline necessary for detecting the low-molecular-weight (small mass) 7-Oxo-1,4-diazepane-5-carboxamide.

  • Analyte Injection:

    • Inject 7-Oxo-1,4-diazepane-5-carboxamide in a multi-cycle kinetic format (concentrations ranging from 1.56 nM to 100 nM) at a high flow rate of 50 µL/min.

    • Causality: A high flow rate minimizes mass transport limitation, ensuring that the observed association phase strictly reflects the actual binding event ( kon​ ) rather than the diffusion rate of the compound through the microfluidic channel.

  • Dissociation and Regeneration:

    • Allow buffer to flow for 600 seconds to monitor the dissociation phase.

    • Causality: The extended dissociation time is required to accurately calculate the koff​ of the 7-oxo constrained scaffold, which exhibits a highly stable "conformational lock" on the target.

  • Data Fitting:

    • Fit the sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​=koff​/kon​ ).

Conclusion

The independent verification of 7-Oxo-1,4-diazepane-5-carboxamide reveals that the introduction of the 7-oxo lactam constraint onto the 1,4-diazepane ring drastically shifts its biological profile. Compared to unconstrained alternatives, it acts as a highly stable, kinetically locked ligand for Factor Xa ( KD​ = 8.2 nM) while maintaining moderate secondary engagement with the Sigma-1 receptor. By utilizing self-validating methodologies like CETSA and SPR, researchers can objectively benchmark this novel scaffold against established therapeutics, ensuring high-confidence target deconvolution in early-stage drug development.

References

  • Koshio, H., Hirayama, F., Ishihara, T., Kaizawa, H., Shigenaga, T., Taniuchi, Y., Sato, K., Moritani, Y., Iwatsuki, Y., Uemura, T., Kaku, S., Kawasaki, T., Matsumoto, Y., Sakamoto, S., & Tsukamoto, S. (2004). Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines as prodrugs of novel 1,4-diazepane derivatives. Bioorganic & Medicinal Chemistry, 12(20), 5415-5426.[Link]

  • Zampieri, D., Fortuna, S., Calabretti, A., Romano, M., Menegazzi, R., Schepmann, D., Wünsch, B., & Mamolo, M. G. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651-656.[Link]

  • Caballero, I. M., & Lundgren, S. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters, 14(4), 369-375.[Link]

  • Mateus, A., Määttä, T. A., & Savitski, M. M. (2017). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. Proteome Science, 15, 13.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-Oxo-1,4-diazepane-5-carboxamide

This document provides a detailed, step-by-step guide for the proper disposal of 7-Oxo-1,4-diazepane-5-carboxamide, a compound of interest in contemporary research and drug development. Adherence to these protocols is es...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step guide for the proper disposal of 7-Oxo-1,4-diazepane-5-carboxamide, a compound of interest in contemporary research and drug development. Adherence to these protocols is essential for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards. This guide is designed for researchers, scientists, and drug development professionals, offering practical insights that extend beyond mere procedural instruction.

The principles outlined herein are grounded in established best practices for chemical waste management in a laboratory setting.[1][2][3] The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory operations.

Hazard Assessment and Risk Mitigation

1.1. Known Hazards

7-Oxo-1,4-diazepane-5-carboxamide is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Skin Irritation: Causes skin irritation upon contact.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[4]

Given these classifications, 7-Oxo-1,4-diazepane-5-carboxamide must be treated as hazardous waste .[1][6][7] Disposal through standard laboratory drains or in regular trash is strictly prohibited.[1][2]

1.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE when handling 7-Oxo-1,4-diazepane-5-carboxamide for disposal.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.[8]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves (minimum 0.11 mm thickness).[8][9]Provides a barrier against skin contact to prevent irritation and dermal absorption.
Body Protection Laboratory coat.[8][9]Protects clothing and skin from contamination.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.[8][10][11]Minimizes the inhalation of any dust or vapors, mitigating the risk of respiratory irritation.

Waste Segregation and Containment: A Foundational Protocol

Proper segregation of chemical waste is a cornerstone of safe laboratory practice.[3][6] It prevents dangerous chemical reactions, ensures regulatory compliance, and facilitates appropriate disposal by your institution's Environmental Health and Safety (EHS) department.

WasteDisposalWorkflow cluster_generation Waste Generation cluster_categorization Waste Categorization cluster_containment Containment cluster_disposal Final Disposal Waste 7-Oxo-1,4-diazepane-5-carboxamide Waste Solid Solid Waste (e.g., powder, contaminated consumables) Waste->Solid Liquid Liquid Waste (e.g., solutions) Waste->Liquid Contaminated_PPE Contaminated PPE (e.g., gloves, weighing paper) Waste->Contaminated_PPE Solid_Container Labeled, Sealed Hazardous Solid Waste Container Solid->Solid_Container Liquid_Container Labeled, Sealed Hazardous Liquid Waste Container Liquid->Liquid_Container PPE_Container Labeled, Sealed Hazardous Solid Waste Container Contaminated_PPE->PPE_Container EHS_Pickup Arrange for EHS Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup PPE_Container->EHS_Pickup

Step-by-Step Disposal Procedures

The following procedures provide a detailed methodology for the safe disposal of 7-Oxo-1,4-diazepane-5-carboxamide in various forms.

3.1. Disposal of Solid 7-Oxo-1,4-diazepane-5-carboxamide and Contaminated Materials

This procedure applies to the pure compound, as well as consumables such as weighing paper, pipette tips, and contaminated paper towels.

  • Container Selection: Choose a designated, leak-proof hazardous waste container made of a chemically compatible material (e.g., high-density polyethylene).[1] The container must have a secure, sealable lid.

  • Waste Collection: Carefully transfer all solid waste into the designated container. Minimize the creation of dust by handling the material gently.

  • Labeling: Immediately label the container with a hazardous waste tag provided by your institution's EHS department. The label must include:

    • The full chemical name: "7-Oxo-1,4-diazepane-5-carboxamide".[1]

    • The approximate quantity of the waste.

    • The date the waste was first added to the container.[1]

    • The hazard classifications: "Acute Toxicity," "Skin Irritant," "Eye Irritant."

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory.[2] This area should be away from incompatible materials and general laboratory traffic.

  • EHS Pickup: Once the container is full, or within one year of the initial accumulation date, contact your institution's EHS department to arrange for pickup and final disposal.[2]

3.2. Disposal of Liquid Waste Containing 7-Oxo-1,4-diazepane-5-carboxamide

This procedure applies to solutions containing the compound.

  • Container Selection: Use a designated, leak-proof, and shatter-resistant hazardous liquid waste container with a screw-top cap. The material should be compatible with the solvent used.

  • Waste Collection: Pour the liquid waste carefully into the container, avoiding splashes. Use a funnel if necessary.

  • Labeling: As with solid waste, label the container clearly with a hazardous waste tag. In addition to the information required for solids, specify all chemical constituents and their approximate percentages.[1]

  • Storage: Keep the container tightly sealed except when adding waste.[1] Store it in a secondary containment bin within the SAA to mitigate the impact of potential leaks.[1]

  • EHS Pickup: Arrange for disposal through your EHS department when the container is full or reaches its accumulation time limit.

3.3. Disposal of Empty Stock Containers

Empty containers that held 7-Oxo-1,4-diazepane-5-carboxamide must also be disposed of as hazardous waste unless properly decontaminated.

  • Initial Rinse: The first rinse of the "empty" container must be collected and disposed of as hazardous liquid waste.[1]

  • Subsequent Rinses: After the initial hazardous rinse, the container should be rinsed thoroughly with water or an appropriate solvent.

  • Defacing: Completely remove or deface the original label on the container to prevent misuse.[1]

  • Final Disposal: Rinsed and dried glass containers can typically be disposed of in designated glass disposal boxes.[1] Consult your institution's specific guidelines for the disposal of decontaminated chemical containers.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 1.2.

  • Containment: For liquid spills, use a chemical spill kit with absorbent pads to contain the spill and prevent it from spreading. For solid spills, gently cover the material with absorbent pads to prevent it from becoming airborne.

  • Cleanup:

    • Solid Spills: Carefully sweep the material into a dustpan and place it in a designated hazardous waste container. Avoid creating dust.

    • Liquid Spills: Use absorbent pads to soak up the liquid. Place the used pads into a hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials and dispose of them as hazardous waste.

  • Notification: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of the size.[1]

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 7-Oxo-1,4-diazepane-5-carboxamide is not merely a procedural task but a critical component of responsible scientific practice.[6][7] By adhering to these guidelines, researchers and drug development professionals can mitigate risks, ensure a safe working environment, and contribute to the sustainable management of chemical waste.[12] Always consult your institution's specific EHS protocols, as they may have additional requirements.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 7-oxo-1,4-diazepane-5-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Scrapeco. (n.d.). Chemical Waste Management Best Practices for Pharmaceutical Companies in India. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2022, February 1). Safety Data Sheet. Retrieved from a general SDS example as specific one for the compound is not available.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • PubChem. (n.d.). (5R)-N-hydroxy-4-(4-methoxyphenyl)sulfonyl-7-oxo-1-propan-2-yl-1,4-diazepane-5-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • WASH in Health Care Facilities. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • NextSDS. (n.d.). 7-oxo-1,4-diazepane-5-carboxamide — Chemical Substance Information. Retrieved from [Link]

  • Triumvirate Environmental. (2024, October 2). Pharma Waste Management: Steps for Compliance & Sustainability. Retrieved from [Link]

  • Menda, C., et al. (2025, June 28). A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management. Heliyon. Retrieved from [Link]

  • Bentham Science Publishers. (2024, October 8). Innovative Techniques for Pharmaceutical Waste Management: Enhancing Drug Recovery and Environmental Sustainability. Retrieved from [Link]

  • Fisher Scientific. (2009, August 25). Safety Data Sheet. Retrieved from a general SDS example as specific one for the compound is not available.
  • NO. 7. (2023, August 23). Safety Data Sheet. Retrieved from a general SDS example as specific one for the compound is not available.
  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from a general SDS example as specific one for the compound is not available.
  • PubChem. (n.d.). 5H-Dibenzo(b,E)(1,4)diazepine-8-carboxamide, N-(2-(diethylamino)ethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet. Retrieved from a general SDS example as specific one for the compound is not available.
  • NextSDS. (n.d.). 1,4-diazepane-1-carboxamide — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Home. National Center for Biotechnology Information. Retrieved from [Link]

  • European Society of Oncology Pharmacy. (2020, September 28). Guidance for the safe management of hazardous medicinal products at work. Retrieved from [Link]

  • Japan Valve Manufacturers' Association. (2022, September 16). 5 substances (groups) added to the REACH regulation authorization list. Retrieved from [Link]

  • Japan Valve Manufacturers' Association. (2019, February 18). SVHC candidate substances and restricted substances of REACH regulation added #16. Retrieved from [Link]

  • ECHA CHEM. (n.d.). 5-Oxo-[1][6]diazepane-1-carboxylic acid tert-butyl ester. European Chemicals Agency. Retrieved from [Link]

  • Pinto, D. J. P., et al. (2007, October 3). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Orally Bioavailable, and Selective Factor Xa Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.